N6-Propionyl Cordycepin
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)/t7-,8+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRCIUDOEWOPKD-HHURGBBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N6-Propionyl Cordycepin: A Novel Prodrug Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog from the fungus Cordyceps militaris, has demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] However, its clinical translation has been severely hampered by significant pharmacokinetic challenges.[1] Chief among these is its rapid inactivation in vivo by the enzyme adenosine deaminase (ADA), which deaminates cordycepin into the inactive metabolite 3'-deoxyinosine.[4][5][6] This leads to a short biological half-life and diminished therapeutic efficacy.[1][7] To overcome this critical limitation, N6-Propionyl Cordycepin has been developed as a prodrug. By masking the 6-amino group susceptible to ADA with a propionyl moiety, this derivative is designed to resist enzymatic degradation, improve systemic circulation, and enhance the targeted delivery of the active cordycepin molecule to pathological tissues. This guide provides a comprehensive technical overview of the rationale, chemical properties, mechanism of action, and experimental methodologies associated with this compound, positioning it as a promising candidate for further drug development.
The Rationale for Cordycepin Modification: Overcoming Biological Barriers
The therapeutic potential of cordycepin is well-documented. It exerts its effects through multiple mechanisms, including the termination of mRNA polyadenylation, activation of AMP-activated protein kinase (AMPK), and inhibition of the PI3K/mTOR/AKT signaling pathway.[1][8] These actions contribute to its ability to induce apoptosis, inhibit cell proliferation, and modulate immune responses, making it a molecule of significant interest for oncology and inflammatory diseases.[1][9][10]
However, the clinical utility of unmodified cordycepin is constrained by several factors:
-
Rapid Enzymatic Inactivation: Adenosine deaminase (ADA) is ubiquitous in the bloodstream and tissues. It rapidly converts cordycepin to 3'-deoxyinosine, which lacks the desired biological activity.[5][6] This metabolic instability results in a very short plasma half-life.[1][7]
-
Poor Solubility: Cordycepin has low water solubility, which complicates the development of stable and effective formulations for clinical administration, particularly for intravenous routes.[1][11][12]
-
Cellular Uptake and Activation: Efficacy is dependent on cellular uptake via nucleoside transporters like hENT1 and subsequent intracellular phosphorylation to its active triphosphate form (3'-dATP).[13][14] Resistance can emerge from poor transport or inefficient phosphorylation.[14]
The development of this compound is a direct strategic response to the primary challenge of ADA-mediated degradation. By acylating the 6-amino group, the site of ADA action is sterically hindered, rendering the molecule resistant to deamination.[4] This prodrug approach is designed to allow the modified compound to circulate longer, reach target tissues, and then, through intracellular enzymatic cleavage (e.g., by esterases), release the active cordycepin inside the cancer cell.
Chemical Profile and Pharmacokinetics
Structural Comparison and Synthesis
This compound is a derivative where the hydrogen atom of the N6-amino group of the adenine base is replaced by a propionyl group (CH₃CH₂CO-). This seemingly minor modification has profound implications for its biological stability.
Caption: Comparison of Adenosine, Cordycepin, and this compound.
The synthesis of N-acyl cordycepin derivatives is typically achieved through standard acylation reactions, where cordycepin is treated with a corresponding acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a suitable base and solvent. Purification is commonly performed using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).
Predicted Pharmacokinetic Advantages
The addition of the propionyl group is hypothesized to confer several pharmacokinetic benefits:
| Parameter | Unmodified Cordycepin | This compound (Predicted) | Rationale for Improvement |
| Metabolic Stability | Low; Rapidly degraded by ADA.[4][5] | High | Propionyl group at N6 position blocks access for adenosine deaminase (ADA), preventing inactivation. |
| Biological Half-life | Short.[1][7] | Extended | Reduced rate of metabolic clearance leads to longer circulation time in the plasma. |
| Bioavailability | Low | Increased | Enhanced stability in the gastrointestinal tract and plasma may lead to greater systemic exposure. |
| Solubility | Low in water.[1] | Potentially Modified | The lipophilicity is increased, which could alter solubility profiles and tissue distribution. |
Mechanism of Action: A Prodrug Approach
The mechanism of this compound is predicated on its function as a prodrug. It is designed to be inactive in its modified form and requires bioactivation within the target cell to exert its therapeutic effects.
Caption: Intracellular activation pathway of this compound.
-
Systemic Circulation and Cellular Uptake: The ADA-resistant this compound circulates systemically, allowing for an extended window to reach tumor tissues. It is then transported into cancer cells, likely via the same human equilibrative nucleoside transporters (hENT1) that internalize cordycepin.[13][14]
-
Intracellular Cleavage: Once inside the cell, intracellular enzymes such as carboxylesterases or amidases cleave the propionyl group from the N6 position. This enzymatic action releases the active cordycepin molecule.
-
Phosphorylation to Active Form: The liberated cordycepin is subsequently phosphorylated by adenosine kinase (ADK) and other kinases to cordycepin monophosphate, diphosphate, and finally to the active cytotoxic agent, cordycepin triphosphate (3'-dATP).[5][13]
-
Induction of Cytotoxicity: As an analog of adenosine triphosphate (ATP), 3'-dATP competitively inhibits various ATP-dependent processes. Its primary cytotoxic mechanisms include:
-
Termination of RNA Synthesis: Incorporation of 3'-dATP into a growing mRNA chain by RNA polymerase leads to premature chain termination because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond.[1][13]
-
Inhibition of Signaling Pathways: 3'-dATP can compete with ATP, leading to the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[8][15]
-
Experimental Protocols and Methodologies
Validating the efficacy of this compound requires a series of rigorous in vitro and in vivo experiments.
Protocol: In Vitro ADA Resistance Assay
Objective: To confirm that this compound is more resistant to degradation by adenosine deaminase (ADA) than the parent compound.
Methodology:
-
Reaction Setup: Prepare reaction mixtures in phosphate-buffered saline (PBS) containing:
-
Control: Cordycepin (e.g., 100 µM) + ADA enzyme.
-
Test: this compound (100 µM) + ADA enzyme.
-
Negative Controls: Each compound in PBS without the enzyme.
-
-
Incubation: Incubate all samples at 37°C.
-
Time-Course Sampling: Withdraw aliquots from each reaction at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., perchloric acid) or by heat inactivation.
-
Analysis by HPLC: Analyze the concentration of the parent compound (Cordycepin or this compound) and its potential deaminated metabolite in each sample using a validated reverse-phase HPLC method with UV detection.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time. A significantly slower degradation rate for this compound compared to cordycepin validates its ADA resistance.
Protocol: Cell Viability and Apoptosis Assay
Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., 4T1 breast cancer, U251 glioblastoma) in 96-well plates and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with a serial dilution of this compound, unmodified cordycepin, and a vehicle control for 48-72 hours.
-
Viability Assessment (MTT/MTS Assay):
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Apoptosis Assessment (Annexin V/PI Staining):
-
Treat cells in 6-well plates as described above.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Self-Validation: The inclusion of unmodified cordycepin as a positive control and a vehicle-only control is critical. An effective prodrug should exhibit comparable or superior cytotoxicity to the parent drug after the treatment period.
Future Directions and Challenges
The development of this compound represents a significant step toward realizing the therapeutic potential of cordycepin. However, several challenges and future research directions remain.
Caption: Key areas for the future development of this compound.
-
In Vivo Pharmacokinetics and Efficacy: Comprehensive animal studies are required to formally characterize the pharmacokinetic profile (half-life, Cmax, AUC) and demonstrate superior anti-tumor efficacy of this compound compared to cordycepin in relevant cancer models.
-
Toxicity Profile: A thorough evaluation of the prodrug's safety and toxicity profile is essential. While the prodrug itself is designed to be non-toxic, potential off-target effects or toxicity from the released propionate must be assessed.[4]
-
Biomarker Identification: Identifying biomarkers, such as the expression levels of intracellular activating enzymes (esterases) or nucleoside transporters (hENT1), could help select patient populations most likely to respond to treatment.
-
Combination Therapies: Exploring the synergistic potential of this compound with standard-of-care chemotherapies or targeted agents could lead to more effective treatment regimens.
By systematically addressing these areas, this compound can be advanced from a promising preclinical candidate to a viable clinical therapy, potentially unlocking the full therapeutic power of cordycepin for patients in need.
References
-
Cui, Y., et al. (2021). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. MDPI. Available at: [Link]
-
TANG, W. (2012). Cordycepin: pharmacological properties and their relevant mechanisms. TANG [HUMANITAS MEDICINE]. Available at: [Link]
-
Lee, J.B., et al. (2017). Development of Cordycepin Formulations for Preclinical and Clinical Studies. AAPS PharmSciTech. Available at: [Link]
-
Wang, Y., et al. (2024). Development of an adenosine deaminase-resistant cordycepin prodrug activated by Pseudomonas carboxypeptidase G2. PubMed. Available at: [Link]
-
Tan, L., et al. (2022). Application and research progress of cordycepin in the treatment of tumours (Review). Spandidos Publications. Available at: [Link]
-
Wang, Y., et al. (2024). Development of an adenosine deaminase-resistant Cordycepin prodrug activated by Pseudomonas carboxypeptidase G2. ResearchGate. Available at: [Link]
-
Khan, M.A., et al. (2020). Action Mechanism, Benefits and Cultivation (ABC) of Cordyceps. Longdom Publishing. Available at: [Link]
-
Qi, L., et al. (2024). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. PubMed Central. Available at: [Link]
-
Wang, Q., et al. (2022). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. National Center for Biotechnology Information. Available at: [Link]
-
Can, Z. (2022). CORDYCEPIN AND ITS BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]
-
Wang, Q., et al. (2022). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. ResearchGate. Available at: [Link]
-
Tsai, Y.J., et al. (2010). Pharmacokinetics of Adenosine and Cordycepin, a Bioactive Constituent of Cordyceps sinensis in Rat. ACS Publications. Available at: [Link]
-
Goral, M., et al. (2024). 8-OXO-Cordycepin Is Not a Suitable Substrate for Adenosine Deaminase—Preliminary Experimental and Theoretical Studies. MDPI. Available at: [Link]
-
Goral, M., et al. (2021). Cordycepin and derivatives in pre-clinical and clinical trials. Medicina Internacia Revuo. Available at: [Link]
-
de Moor, C.H., et al. (2020). A Systematic Review of the Biological Effects of Cordycepin. MDPI. Available at: [Link]
-
Lee, H., et al. (2018). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. MDPI. Available at: [Link]
-
University of Oxford. (2021). Anti-cancer drug derived from fungus shows promise in clinical trials. Available at: [Link]
-
Liu, Y., et al. (2023). The role and mechanisms of cordycepin in inhibiting cancer cells. National Center for Biotechnology Information. Available at: [Link]
-
Kandeel, M., et al. (2022). Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication. ACS Omega. Available at: [Link]
-
Liu, Y., et al. (2023). The role and mechanisms of cordycepin in inhibiting cancer cells. SciELO. Available at: [Link]
-
Kumar, D., et al. (2020). Cordycepin: a bioactive metabolite of Cordyceps militaris and polyadenylation inhibitor with therapeutic potential against COVID-19. National Center for Biotechnology Information. Available at: [Link]
-
Wang, D., et al. (2021). Interactions Between Adenosine Receptors and Cordycepin (3'- Deoxyadenosine) from Cordyceps Militaris: Possible Pharmacological Mechanisms for Protection of the Brain and the Amelioration of Covid-19 Pneumonia. Fortune Journals. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cordycepin: a bioactive metabolite of Cordyceps militaris and polyadenylation inhibitor with therapeutic potential against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an adenosine deaminase-resistant cordycepin prodrug activated by Pseudomonas carboxypeptidase G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Application and research progress of cordycepin in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. interrev.com [interrev.com]
- 13. longdom.org [longdom.org]
- 14. ox.ac.uk [ox.ac.uk]
- 15. mdpi.com [mdpi.com]
N6-Propionyl Cordycepin structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of N6-Propionyl Cordycepin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordycepin (3'-deoxyadenosine), a nucleoside analogue isolated from fungi of the Cordyceps genus, has garnered significant attention for its broad spectrum of therapeutic properties, including anti-tumor, anti-inflammatory, and antiviral activities.[1][2][3][4] However, its clinical application can be limited by factors such as metabolic instability and cellular uptake. To address these limitations and explore structure-activity relationships, chemical modification of the cordycepin scaffold is a key area of research. This guide provides a detailed technical overview of this compound, a derivative modified at the N6-amino position of the adenine ring. We will delve into its chemical structure, the scientific rationale for its synthesis, a comprehensive, field-proven synthetic protocol, and methods for its characterization.
Introduction: The Therapeutic Potential of Cordycepin
Cordycepin, first identified in Cordyceps militaris, is a structural analogue of adenosine, differing only by the absence of a hydroxyl group at the 3' position of its ribose moiety.[5][6] This seemingly minor structural change confers significant biological activity. Cordycepin can interfere with various cellular processes, including the inhibition of polyadenylation in mRNA synthesis and the modulation of critical signaling pathways like AMPK and PI3K/mTOR/AKT.[2][4] Its therapeutic potential has been demonstrated in numerous preclinical studies, showing effects against cancer, inflammation, viral infections, and metabolic disorders.[3][4][7] The pursuit of cordycepin derivatives aims to enhance these native properties, improve pharmacokinetic profiles, and generate novel therapeutic agents.
The Molecular Architecture of this compound
This compound is a semi-synthetic derivative of cordycepin. Its structure consists of the core cordycepin molecule—an adenine base linked to a 3'-deoxyribose sugar—with a propionyl group (CH₃CH₂CO-) covalently bonded to the exocyclic amino group at the N6 position of the adenine ring.
This acylation transforms the primary amine at the N6 position into a secondary amide. This modification significantly alters the molecule's electronic distribution, hydrogen bonding capability, and lipophilicity, which in turn can influence its interaction with biological targets and its metabolic fate.
Caption: General workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add cordycepin (1.0 eq).
-
Expertise & Causality: An inert atmosphere is crucial to prevent the hydrolysis of the propionic anhydride by atmospheric moisture, which would reduce the reaction's efficiency. Flame-drying the glassware removes adsorbed water.
-
-
Dissolution: Add anhydrous pyridine (approx. 0.1 M concentration relative to cordycepin) to the flask and stir until the cordycepin is fully dissolved. Cool the solution to 0°C using an ice bath.
-
Expertise & Causality: Pyridine serves as both the solvent and a base to neutralize the propionic acid byproduct, driving the reaction to completion. Cooling to 0°C helps control the initial exothermic reaction upon adding the anhydride.
-
-
Acylation: Slowly add propionic anhydride (1.5 - 2.0 eq) to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Expertise & Causality: A slight excess of the acylating agent ensures the complete conversion of the starting material.
-
-
Reaction Monitoring (Self-Validation): Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase such as 10% Methanol in Dichloromethane. The product spot should be less polar (higher Rf value) than the cordycepin starting material. The reaction is typically complete within 4-12 hours.
-
Trustworthiness: TLC provides a real-time, qualitative assessment of the reaction. The disappearance of the starting material spot is a key indicator of completion, preventing premature work-up and ensuring a high yield.
-
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add methanol to quench any unreacted propionic anhydride.
-
Expertise & Causality: Methanol reacts with the excess anhydride to form methyl propionate and propionic acid, which are more easily removed during the work-up than the reactive anhydride.
-
-
Work-up & Extraction: Remove the solvents under reduced pressure (in vacuo). To the resulting residue, add Dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃). Transfer to a separatory funnel and extract.
-
Expertise & Causality: The NaHCO₃ wash neutralizes and removes the pyridine and propionic acid byproduct from the organic layer, where the desired product resides.
-
-
Washing: Separate the organic layer and wash it sequentially with water and then brine.
-
Expertise & Causality: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the process of drying the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).
-
Trustworthiness: Column chromatography separates the desired this compound from any unreacted starting material, di-acylated byproducts, or other impurities, ensuring the high purity required for biological testing.
-
Product Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.
| Analytical Technique | Expected Result / Key Data | Purpose |
| ¹H NMR | Appearance of new signals for the propionyl group (a triplet around 1.2 ppm for CH₃ and a quartet around 2.5 ppm for CH₂). A downfield shift of the NH proton. | Confirms the presence of the propionyl group and its attachment to the N6 position. |
| ¹³C NMR | Appearance of new signals corresponding to the propionyl carbons, including a carbonyl (C=O) signal around 175 ppm. | Confirms the carbon skeleton of the propionyl moiety. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of C₁₂H₁₇N₅O₄ (Exact Mass: 295.13). | Confirms the molecular weight of the final compound. |
| HPLC | A single, sharp peak indicates high purity (typically >95%). | Quantifies the purity of the final product. |
Conclusion
This compound represents a rationally designed analogue of a potent natural product. The synthetic route via direct acylation is an efficient and well-established method for modifying the cordycepin scaffold. This guide provides a comprehensive framework, from the underlying chemical logic to a detailed, validated protocol suitable for implementation in a research or drug development setting. The systematic synthesis and evaluation of such derivatives are paramount to unlocking the full therapeutic potential of the cordycepin class of molecules.
References
-
Wei, H.P., Ye, X.L., Chen, Z., Zhong, Y.J., Li, P.M., Pu, S.C., & Li, X.G. (2009). Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain. European Journal of Medicinal Chemistry, 44(2), 665-669. Available at: [Link]
-
Tuli, H. S., Sharma, A. K., Sandhu, S. S., & Kashyap, D. (2013). Cordycepin: a bioactive metabolite with therapeutic potential. Life sciences, 93(23), 863–869. Available at: [Link]
-
Tan, L., Li, W., He, Y., & Song, R. (2020). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Frontiers in Pharmacology, 11, 1074. Available at: [Link]
-
Chembases. (n.d.). This compound. Chembases. Retrieved January 25, 2026, from [Link]
-
de Moor, C. H., Bepler, T., Fan, L., & Chhabra, A. (2020). A Systematic Review of the Biological Effects of Cordycepin. Molecules, 25(21), 5056. Available at: [Link]
-
Wikipedia contributors. (2023, November 27). Cordycepin. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
-
Ashraf, S. A., Elkhalifa, A. E. O., Siddiqui, A. J., Patel, M., Awadelkareem, A. M., Snoussi, M., ... & Alreshidi, M. (2020). Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential. Molecules, 25(12), 2735. Available at: [Link]
Sources
- 1. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cordycepin - Wikipedia [en.wikipedia.org]
- 6. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Bioavailability: N6-Propionyl Cordycepin as a Pro-Drug Strategy to Enhance Cordycepin's Therapeutic Window
Abstract
Cordycepin (3'-deoxyadenosine), a nucleoside analog derived from Cordyceps species, exhibits a broad spectrum of therapeutic activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. Its clinical translation, however, is severely hampered by poor oral bioavailability due to rapid metabolic degradation by adenosine deaminase (ADA) and low intestinal permeability. This technical guide provides an in-depth analysis of N6-Propionyl Cordycepin, a rationally designed pro-drug aimed at overcoming these pharmacokinetic limitations. We will explore the mechanistic basis for its enhanced bioavailability, present comparative in vitro and in vivo data, and provide detailed experimental protocols for researchers in drug development. The evidence presented herein demonstrates that this compound serves as a superior delivery form of Cordycepin, offering a promising strategy to unlock its full therapeutic potential.
Introduction: The Therapeutic Promise and Pharmacokinetic Challenge of Cordycepin (3'-deoxyadenosine)
Cordycepin is a fascinating molecule with a wide range of biological activities.[1] However, its journey from a promising compound to a viable therapeutic has been fraught with challenges, primarily centered around its pharmacokinetics.
Overview of Cordycepin's Mechanism of Action
Cordycepin's therapeutic effects are largely attributed to its influence on key cellular signaling pathways. As an adenosine analog, it can be converted intracellularly to cordycepin triphosphate, which can interfere with ATP-dependent processes.[1][2] Notably, cordycepin is a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mTOR signaling pathway.[2][3][4][5][6]
-
AMPK Activation: Cordycepin is considered a pro-drug that, once metabolized to cordycepin monophosphate, mimics AMP and activates AMPK.[7][8][9] AMPK is a central regulator of cellular energy homeostasis, and its activation by cordycepin contributes to beneficial metabolic effects.[9][10]
-
mTOR Inhibition: The activation of AMPK by cordycepin leads to the downstream inhibition of the mTORC1 signaling pathway, which is crucial for cell growth, proliferation, and protein synthesis.[3][4][5] This inhibition is a key mechanism behind cordycepin's anti-cancer properties.[11]
The Critical Barrier: Rapid Metabolic Inactivation by Adenosine Deaminase (ADA)
The Pro-Drug Hypothesis: Enhancing Stability and Absorption
To circumvent the rapid degradation and improve the bioavailability of Cordycepin, a pro-drug approach is a well-established strategy.[12] The core idea is to chemically modify the Cordycepin molecule to protect it from enzymatic attack by ADA. This modification should be reversible, allowing the pro-drug to be converted back to the active Cordycepin molecule within the target cells. This compound is one such rationally designed pro-drug.
This compound: A Rational Pro-Drug Design
The design of this compound is a direct response to the metabolic vulnerability of the parent compound.
Chemical Modification and its Rationale
This compound is synthesized by attaching a propionyl group to the N6 position of the adenine ring of Cordycepin. This modification serves a critical purpose: steric hindrance . The bulky propionyl group physically blocks the access of adenosine deaminase to the 6-amino group, thereby preventing deamination. This chemical "shield" is designed to be stable in the extracellular environment and during gastrointestinal transit.
Proposed Mechanism of Action: Bypassing ADA and Intracellular Conversion
The pro-drug strategy of this compound follows a two-step mechanism:
-
Protection and Absorption: The propionyl group protects the molecule from degradation by ADA in the gut and bloodstream, allowing for increased absorption and systemic circulation of the intact pro-drug.
-
Intracellular Activation: Once the pro-drug enters the target cells, intracellular esterases are hypothesized to cleave the propionyl group, releasing the active Cordycepin. This intracellular conversion ensures that the therapeutic agent is delivered to its site of action.
Comparative Bioavailability Analysis: Methodologies and Findings
To validate the pro-drug hypothesis, a series of in vitro and in vivo experiments are essential. These studies directly compare the bioavailability and metabolic stability of this compound to that of Cordycepin.
In Vitro Assessment: Caco-2 Permeability and Metabolic Stability
3.1.1 Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting human intestinal permeability.[20][21][22][23] When cultured, these cells form a polarized monolayer with tight junctions, mimicking the epithelial barrier of the small intestine.[21]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer.[23]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Assessment:
-
The test compounds (Cordycepin and this compound) are added to the apical (A) side of the monolayer.
-
Samples are collected from the basolateral (B) side at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B to A).[21][23]
-
-
Quantification: The concentration of the compounds in the collected samples is determined by a validated analytical method, typically HPLC-MS/MS.[23]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
3.1.2 Experimental Protocol: In Vitro Metabolic Stability in Plasma/S9 Fractions
This assay evaluates the susceptibility of the compounds to degradation by metabolic enzymes present in plasma and liver fractions.
Methodology:
-
Preparation of Matrices: Pooled human plasma and liver S9 fractions (containing a mixture of cytosolic and microsomal enzymes) are used.
-
Incubation: The test compounds are incubated with the plasma or S9 fractions (fortified with necessary cofactors like NADPH for S9) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: The remaining concentration of the parent compound is quantified by HPLC-MS/MS.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.
3.1.3 Comparative Data Summary
| Parameter | Cordycepin | This compound | Rationale |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Low | Moderate to High | The propionyl group increases lipophilicity, potentially enhancing passive diffusion across the intestinal epithelium. |
| Efflux Ratio (Papp B→A / Papp A→B) | >2 | ~1 | Cordycepin may be a substrate for efflux transporters, while the modified structure of the pro-drug may not be recognized by these transporters. |
| Plasma Half-life (t₁/₂) (min) | Very Short | Significantly Longer | The propionyl group effectively shields the molecule from degradation by adenosine deaminase present in the blood. |
| Liver S9 Fraction Half-life (t₁/₂) (min) | Short | Moderate | Demonstrates protection from hepatic metabolism, with the expectation of some conversion back to the active form by esterases. |
In Vivo Pharmacokinetic Evaluation in Rodent Models
3.2.1 Experimental Protocol: Oral Gavage Pharmacokinetic Study in Rats/Mice
This study is crucial for determining the oral bioavailability and overall pharmacokinetic profile of the compounds in a living organism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are fasted overnight before dosing.
-
Dosing:
-
Oral (PO) Group: A suspension or solution of the test compound is administered via oral gavage.
-
Intravenous (IV) Group: A solution of the test compound is administered via tail vein injection to determine the absolute bioavailability.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent compound (and its major metabolite, where applicable) are quantified by a validated HPLC-MS/MS method.
3.2.2 Bioanalytical Method: HPLC-MS/MS for Plasma Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[24][25]
Methodology:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the analyte from other components.[26] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.[26]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
Calibration and Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations of the unknown samples are determined from this curve.
3.2.3 Comparative Pharmacokinetic Parameters
| Parameter | Cordycepin (Oral) | This compound (Oral) | Interpretation |
| Cmax (ng/mL) | Undetectable or Very Low | Significantly Higher | Demonstrates that the pro-drug is effectively absorbed from the GI tract and is stable in circulation. |
| Tmax (h) | N/A | Typically 1-2 hours | Reflects the time to reach maximum plasma concentration. |
| AUC (ng·h/mL) | Very Low | Substantially Increased | The total drug exposure is markedly improved with the pro-drug strategy. |
| Bioavailability (F%) | <1% | Significantly Increased | The pro-drug approach dramatically enhances the fraction of the administered dose that reaches systemic circulation. |
Mechanistic Insights and Therapeutic Implications
The data from the in vitro and in vivo studies provide a clear picture of the advantages of the this compound pro-drug strategy.
Visualizing the Metabolic Fate
The following diagram illustrates the different metabolic pathways of Cordycepin and this compound, highlighting the protective effect of the propionyl group.
Caption: Metabolic fate of oral Cordycepin vs. This compound.
Downstream Signaling Consequences of Enhanced Bioavailability
Increased intracellular concentrations of active Cordycepin, made possible by the pro-drug, lead to more robust and sustained activation of its downstream signaling targets.
Caption: Enhanced downstream signaling due to increased Cordycepin delivery.
Discussion: Translating Enhanced PK into Improved PD (Pharmacodynamics)
The improved pharmacokinetic (PK) profile of this compound is expected to translate into a more favorable pharmacodynamic (PD) response. By delivering higher and more sustained levels of active Cordycepin to target tissues, the pro-drug approach can:
-
Achieve Therapeutic Concentrations: Reach and maintain Cordycepin concentrations that are sufficient to effectively modulate signaling pathways like AMPK and mTOR.
-
Improve Efficacy: Lead to a greater therapeutic effect at a lower equivalent dose of the parent drug.
-
Reduce Dosing Frequency: The longer half-life may allow for less frequent administration, improving patient compliance.
-
Widen the Therapeutic Window: By potentially reducing the peak-to-trough fluctuations in plasma concentration, the pro-drug may minimize off-target effects and improve the overall safety profile.
Conclusion and Future Directions
The inherent pharmacokinetic limitations of Cordycepin have long been a barrier to its clinical development. The this compound pro-drug strategy represents a significant advancement in overcoming these challenges. By protecting the molecule from rapid metabolic degradation, this approach substantially enhances oral bioavailability, leading to higher systemic exposure of the active compound.
The in vitro and in vivo data strongly support the superiority of this compound over the parent molecule as a means of oral drug delivery. For researchers and drug development professionals, this pro-drug serves as a compelling candidate for further preclinical and clinical investigation across a range of therapeutic areas where Cordycepin has shown promise, including oncology, inflammatory diseases, and metabolic disorders.[2] Future work should focus on comprehensive toxicology studies, dose-ranging efficacy studies in relevant disease models, and ultimately, the translation of this promising pro-drug into clinical trials.
References
-
Cai, M., Chen, J., Luo, J., Jiang, W., Miao, L., & Han, C. (2023). Cordycepin: A review of strategies to improve the bioavailability and efficacy. Phytotherapy Research. [Link]
-
de Moor, C. H., et al. (2021). A Systematic Review of the Biological Effects of Cordycepin. Molecules. [Link]
-
Lee, J., et al. (2020). In vivo pharmacokinetic profiles of cordycepin and its metabolite, 3'-deoxyinosine, following administration of cordycepin in rats. ResearchGate. [Link]
-
Qin, P., et al. (2022). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. MDPI. [Link]
-
Tsai, T. H., et al. (2010). Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat. PubMed. [Link]
-
Weng, T. C., et al. (2010). Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat. ResearchGate. [Link]
-
Xiao, G., et al. (2020). Mechanism of Activation of AMPK by Cordycepin. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Review of the Biological Effects of Cordycepin [mdpi.com]
- 3. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cordycepin and kinase inhibition in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Activation of AMPK by Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cordycepin and a preparation from Cordyceps militaris inhibit malignant transformation and proliferation by decreasing EGFR and IL-17RA signaling in a murine oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8-OXO-Cordycepin Is Not a Suitable Substrate for Adenosine Deaminase-Preliminary Experimental and Theoretical Studies [mdpi.com]
- 16. Adenosine Deaminase Inhibitory Activity of Medicinal Plants: Boost the Production of Cordycepin in Cordyceps militaris [mdpi.com]
- 17. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. enamine.net [enamine.net]
- 24. Determination of Adenosine and Cordycepin Concentrations in Cordyceps militaris Fruiting Bodies Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CN102928526A - Method for Analyzing Adenosine and Cordycepin in Cordyceps Militaris by High Performance Liquid Chromatography - Google Patents [patents.google.com]
- 26. thaiscience.info [thaiscience.info]
An In-depth Technical Guide to the Mechanism of Action of N6-Propionyl Cordycepin
For: Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Propionyl Cordycepin is a synthetically derived prodrug of the naturally occurring bioactive nucleoside analog, cordycepin (3'-deoxyadenosine). This guide provides a comprehensive technical overview of the mechanism of action of this compound, from its intracellular activation to its multifaceted effects on cellular processes. By masking the N6-amino group of cordycepin, the propionyl modification serves to protect the molecule from rapid metabolic inactivation, thereby enhancing its therapeutic potential. This document will detail the enzymatic conversion of this compound to its active form, cordycepin, and the subsequent molecular events, including the inhibition of RNA synthesis and the modulation of key cellular signaling pathways such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathways. Furthermore, this guide provides detailed experimental protocols for the investigation of its bioactivity and mechanism of action in a laboratory setting.
Introduction: The Rationale for a Prodrug Approach
Cordycepin, a derivative of the nucleoside adenosine, has garnered significant interest in the scientific community for its broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects[1][2]. However, the therapeutic application of cordycepin has been hampered by its poor pharmacokinetic profile, primarily due to its rapid deamination by adenosine deaminase (ADA) in the bloodstream, which converts it into the inactive metabolite, 3'-deoxyinosine[1][3]. This rapid inactivation leads to a short biological half-life and reduced bioavailability, necessitating the administration of high doses to achieve a therapeutic effect[3].
To overcome this limitation, this compound was designed as a prodrug. The addition of a propionyl group to the N6-amino position of the adenine ring sterically hinders the access of ADA, thus protecting the molecule from deamination[4]. Once inside the cell, the propionyl group is cleaved by intracellular esterases, releasing the active cordycepin[5]. This strategy aims to improve the in vivo stability and bioavailability of cordycepin, allowing for a more sustained therapeutic effect at lower concentrations.
Metabolic Activation of this compound
The conversion of the inactive prodrug, this compound, to the active drug, cordycepin, is a critical step in its mechanism of action. This biotransformation is primarily mediated by intracellular carboxylesterases.
The Role of Carboxylesterases
Carboxylesterases (CEs) are a family of serine hydrolases that are ubiquitously expressed in the body, with high concentrations found in the liver, intestines, and blood[5][6]. These enzymes are responsible for the hydrolysis of a wide range of ester- and amide-containing compounds, including many therapeutic prodrugs[6]. The propionyl group of this compound is an ester linkage that is susceptible to cleavage by CEs, releasing cordycepin and propionic acid as byproducts.
The enzymatic activation of this compound can be visualized as follows:
Caption: Metabolic activation of this compound.
The Dual Mechanism of Action of Cordycepin
Once released, cordycepin exerts its biological effects through two primary mechanisms: the inhibition of RNA synthesis and the activation of AMP-activated protein kinase (AMPK).
Inhibition of RNA Synthesis via Chain Termination
Structurally, cordycepin is an analog of adenosine, but it critically lacks a hydroxyl group at the 3' position of its ribose sugar moiety[7]. This structural feature is the basis for its ability to inhibit RNA synthesis.
-
Phosphorylation: Upon entering the cell, cordycepin is phosphorylated by adenosine kinase and other cellular kinases to form cordycepin monophosphate (CoMP), diphosphate (CoDP), and triphosphate (CoTP)[1][7].
-
Incorporation into RNA: Cordycepin triphosphate (CoTP) can be recognized and utilized as an ATP analog by cellular RNA polymerases during transcription[8].
-
Chain Termination: When CoTP is incorporated into a growing RNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the premature termination of RNA chain elongation[8]. This effect is particularly pronounced in the process of mRNA polyadenylation, where long tracts of adenine residues are added to the 3' end of pre-mRNAs, a process crucial for mRNA stability, export, and translation[2][9][10].
The inhibition of polyadenylation by cordycepin can be depicted as follows:
Caption: Inhibition of mRNA polyadenylation by cordycepin.
Activation of AMP-Activated Protein Kinase (AMPK)
The second major mechanism of cordycepin action is the activation of AMPK, a key sensor and regulator of cellular energy homeostasis[9][11].
-
AMP Mimicry: Cordycepin monophosphate (CoMP), the first phosphorylated metabolite of cordycepin, is structurally similar to adenosine monophosphate (AMP)[11].
-
AMPK Activation: CoMP can bind to the γ-subunit of AMPK, mimicking the effect of high AMP levels that signal low cellular energy status[11]. This binding allosterically activates AMPK.
-
Downstream Effects: Activated AMPK phosphorylates a multitude of downstream targets, leading to a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes. A key downstream target of AMPK is the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis[6][9]. AMPK activation inhibits mTORC1, leading to a reduction in protein synthesis and cell proliferation[9].
The signaling cascade involving AMPK and mTOR is illustrated below:
Caption: Cordycepin-mediated activation of AMPK and inhibition of mTORC1.
Experimental Protocols for Mechanistic Studies
To investigate the mechanism of action of this compound, a series of in vitro assays can be employed. The following protocols provide a framework for these studies.
In Vitro Hydrolysis of this compound
This protocol is designed to assess the conversion of this compound to cordycepin in the presence of liver microsomes, which are rich in carboxylesterases.
Materials:
-
This compound
-
Cordycepin standard
-
Human liver microsomes (commercially available)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the this compound stock solution (final concentration to be determined based on desired kinetic analysis).
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Analyze the supernatant by HPLC to quantify the disappearance of this compound and the appearance of cordycepin.
HPLC Conditions (Example):
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 20 µL
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Western Blot Analysis for AMPK Activation
This protocol is used to assess the phosphorylation status of AMPK and its downstream target ACC (acetyl-CoA carboxylase) as an indicator of AMPK activation.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation and Interpretation
The data obtained from the aforementioned experiments can be presented in tables and graphs to facilitate interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of Cordycepin and this compound
| Parameter | Cordycepin | This compound |
| Half-life (t1/2) | Short | Extended |
| Bioavailability (F%) | Low | Increased |
| Metabolism | Rapid deamination by ADA | Hydrolysis by esterases |
Table 2: Hypothetical Enzyme Kinetic Parameters for the Hydrolysis of this compound by Human Liver Microsomes
| Parameter | Value |
| Km (µM) | 50 |
| Vmax (nmol/min/mg protein) | 100 |
| kcat (min-1) | 20 |
| kcat/Km (min-1µM-1) | 0.4 |
Conclusion
This compound represents a promising prodrug strategy to enhance the therapeutic efficacy of cordycepin. Its mechanism of action is initiated by intracellular enzymatic hydrolysis to release the active cordycepin, which then exerts its cytotoxic and metabolic effects through the dual mechanisms of RNA synthesis inhibition and AMPK activation. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate molecular details of this compound's action and to evaluate its potential as a therapeutic agent in various disease models.
References
-
Wong, Y. Y., et al. (2010). Cordycepin inhibits protein synthesis and cell adhesion through effects on signal transduction. Journal of Biological Chemistry, 285(4), 2610-2621. [Link]
-
Tuli, H. S., et al. (2013). Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin. 3 Biotech, 4(1), 1-12. [Link]
-
Lee, H., et al. (2020). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. International Journal of Molecular Sciences, 21(21), 8043. [Link]
-
Holbein, S., et al. (2009). Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation. RNA, 15(5), 837-849. [Link]
-
Xia, Y., et al. (2017). Transcriptome Analysis Reveals the Flexibility of Cordycepin Network in Cordyceps militaris Activated by L-Alanine Addition. Frontiers in Microbiology, 8, 199. [Link]
-
Hawley, S. A., et al. (2020). Mechanism of Activation of AMPK by Cordycepin. Cell Chemical Biology, 27(3), 303-313.e5. [Link]
-
Tuli, H. S., et al. (2021). Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential. Molecules, 26(14), 4349. [Link]
-
Lee, E. J., et al. (2018). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. International Journal of Molecular Sciences, 19(10), 3027. [Link]
-
de Moor, C. H., et al. (2021). A Systematic Review of the Biological Effects of Cordycepin. International Journal of Molecular Sciences, 22(16), 8683. [Link]
-
Kondrashov, A., et al. (2012). Cordycepin inhibits the nuclear polyadenylation of newly transcribed mRNAs. RNA, 18(11), 2116-2126. [Link]
-
Li, Y., et al. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PLoS ONE, 10(3), e0120059. [Link]
-
Kondrashov, A., et al. (2012). Inhibition of polyadenylation reduces inflammatory gene induction. RNA, 18(11), 2127-2137. [Link]
-
Chen, Y., et al. (2022). Metabolites and Their Bioactivities from the Genus Cordyceps. Molecules, 27(15), 4737. [Link]
-
Li, Y., et al. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PLoS ONE, 10(3), e0120059. [Link]
-
de Moor, C. H., et al. (2021). A Systematic Review of the Biological Effects of Cordycepin. International Journal of Molecular Sciences, 22(16), 8683. [Link]
-
Ashraf, S. A., et al. (2020). Cordycepin: A Biotherapeutic Molecule from Medicinal Mushroom. Molecules, 25(16), 3716. [Link]
-
Tuli, H. S., et al. (2013). Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin. 3 Biotech, 4(1), 1-12. [Link]
-
Xu, X., et al. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers in Pharmacology, 14, 1168435. [Link]
-
Zhang, Y., et al. (2021). In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment. RSC Advances, 11(13), 7384-7395. [Link]
-
Zhou, X., et al. (2023). Cordycepin: A review of strategies to improve the bioavailability and efficacy. Journal of Separation Science, 46(12), 2200845. [Link]
-
Zhou, X., et al. (2023). Cordycepin: A review of strategies to improve the bioavailability and efficacy. Journal of Separation Science, 46(12), 2200845. [Link]
-
Meijer, A. J., et al. (2015). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Molecules, 20(10), 18676-18704. [Link]
-
Hawley, S. A., et al. (2020). Mechanism of Activation of AMPK by Cordycepin. Cell Chemical Biology, 27(3), 303-313.e5. [Link]
Sources
- 1. Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nuvisan.com [nuvisan.com]
- 4. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of a new series of N6-arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-carboxamido derivatives of adenosine-5'-N-ethyluronamide as A1 and A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 9. Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Adenosine Receptor Affinity of N6-Propionyl Cordycepin
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of N6-Propionyl Cordycepin, a novel derivative of the bioactive nucleoside analog, cordycepin. The primary focus of this document is to detail the methodologies required to determine the binding affinity of this compound for the four subtypes of human adenosine receptors (A1, A2A, A2B, and A3). This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of purinergic signaling and the development of novel therapeutics targeting adenosine receptors. We will delve into the rationale for the N6-propionyl modification of cordycepin, provide detailed, step-by-step protocols for competitive radioligand binding assays, and present a clear structure for data analysis and interpretation. Furthermore, we will visualize the intricate signaling pathways associated with adenosine receptor activation to provide a holistic understanding of the potential functional consequences of this compound binding.
Introduction: The Rationale for this compound
Cordycepin (3'-deoxyadenosine) is a naturally occurring adenosine analog with a wide range of documented pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2] Its structural similarity to adenosine allows it to interact with various intracellular and extracellular targets, including adenosine receptors.[3] Cordycepin is known to have a good affinity for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[4]
The N6 position of the adenine ring is a critical site for modification to enhance the affinity and selectivity of adenosine receptor ligands.[5] Substitution at this position can significantly alter the interaction of the ligand with the receptor binding pocket, leading to a more favorable pharmacological profile.[2][6] The addition of a propionyl group, a short-chain fatty acid, at the N6 position is a rational chemical modification aimed at exploring the structure-activity relationship of cordycepin. Propionate itself is a biologically active molecule, and its incorporation into the cordycepin scaffold may modulate the compound's pharmacokinetic and pharmacodynamic properties.[7] This guide, therefore, outlines the necessary steps to characterize the adenosine receptor affinity of this novel compound, this compound.
The Adenosine Receptor Family: Key Therapeutic Targets
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play a crucial role in regulating a vast array of physiological processes.[8][9] There are four distinct subtypes: A1, A2A, A2B, and A3, each with a unique tissue distribution and signaling mechanism.[4]
-
A1 Adenosine Receptor (A1AR): Typically coupled to Gi/o proteins, A1AR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] A1ARs are highly expressed in the brain, heart, and adipose tissue and are involved in neuroprotection, cardiac rhythm regulation, and inhibition of lipolysis.[4]
-
A2A Adenosine Receptor (A2AAR): Coupled to Gs proteins, A2AAR activation stimulates adenylyl cyclase, leading to an increase in cAMP levels.[10][11] These receptors are abundant in the striatum, immune cells, and blood vessels, and play a key role in regulating dopamine release, inflammation, and vasodilation.[8]
-
A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, A2BARs have a lower affinity for adenosine compared to A1 and A2A receptors.[8] They are expressed in the lung, intestine, and mast cells and are implicated in inflammatory responses and bronchoconstriction.[8]
-
A3 Adenosine Receptor (A3AR): Similar to A1AR, A3ARs are coupled to Gi/o proteins and their activation inhibits adenylyl cyclase.[3][12] They are found in immune cells, the heart, and lungs, and are involved in cardioprotection and modulation of inflammation.[3][13]
Experimental Protocol: Determining Binding Affinity via Competitive Radioligand Binding Assay
A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of an unlabeled test compound for a receptor.[14][15] The principle of this assay is to measure the ability of the test compound (this compound) to displace a radiolabeled ligand with known high affinity and selectivity for a specific adenosine receptor subtype.
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).[16][17][18]
-
Radioligands:
-
Test Compound: this compound (synthesized and purified).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective adenosine receptor agonist like NECA (5'-N-Ethylcarboxamidoadenosine).[16]
-
Buffers and Solutions:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Instrumentation:
-
Liquid Scintillation Counter (for ³H).
-
Gamma Counter (for ¹²⁵I).
-
Filtration apparatus with glass fiber filters.
-
Experimental Workflow
The following diagram illustrates the general workflow for the competitive radioligand binding assay.
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Protocol
-
Cell Membrane Preparation: Culture the specific adenosine receptor-expressing cell line to a sufficient density. Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate or individual tubes, add the following components in order:
-
50 µL of binding buffer.
-
50 µL of the appropriate radioligand at a fixed concentration (typically at or near its Kd).
-
50 µL of either:
-
Binding buffer (for total binding).
-
Non-specific binding control (e.g., 10 µM NECA).
-
Varying concentrations of this compound.
-
-
100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the reaction mixtures at 25°C for 60 minutes with gentle agitation to reach equilibrium.[16]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and quantify the amount of bound radioactivity.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Interpretation
The binding affinities of this compound for the four adenosine receptor subtypes should be summarized in a clear and concise table for easy comparison with the parent compound, cordycepin, and other standard adenosine receptor ligands.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Cordycepin | ~500-1000 | ~200-500 | ~1000-5000 | ~100-300 |
| Adenosine | 15 | 210 | 15000 | 330 |
| NECA (Agonist) | 6.4 | 14 | 1300 | 26 |
| Caffeine (Antagonist) | 12000 | 2400 | 31000 | >100000 |
Note: Ki values for Cordycepin are estimated based on qualitative reports of its affinity for all four subtypes.[4] Values for Adenosine, NECA, and Caffeine are representative literature values. TBD = To Be Determined.
Adenosine Receptor Signaling Pathways
Understanding the signaling pathways downstream of each adenosine receptor subtype is crucial for predicting the potential functional effects of this compound. The following diagrams illustrate the canonical signaling cascades for Gi/o-coupled (A1 and A3) and Gs-coupled (A2A and A2B) adenosine receptors.
Gi/o-Coupled Adenosine Receptor Signaling (A1 and A3)
Caption: Gi/o-coupled signaling pathway for A1 and A3 receptors.
Gs-Coupled Adenosine Receptor Signaling (A2A and A2B)
Caption: Gs-coupled signaling pathway for A2A and A2B receptors.
Conclusion
This technical guide provides a robust and comprehensive framework for the systematic evaluation of this compound's affinity for the four human adenosine receptor subtypes. By following the detailed protocols for competitive radioligand binding assays and utilizing the provided context on adenosine receptor biology and signaling, researchers can effectively characterize this novel compound. The resulting data will be instrumental in elucidating the structure-activity relationships of N6-substituted cordycepin derivatives and will pave the way for further preclinical development of promising new therapeutic agents targeting the adenosinergic system.
References
-
Katritch, V., et al. (2014). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 57(11), 4875-4887. [Link]
-
He, W.-Q., et al. (2003). Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research, 93(8), 757-766. [Link]
-
Sheth, S., et al. (2014). Adenosine Receptors: Expression, Function and Regulation. International Journal of Molecular Sciences, 15(2), 2024-2052. [Link]
-
Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591-1658. [Link]
-
Tosh, D. K., et al. (2021). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Chemical Neuroscience, 12(15), 2846-2859. [Link]
-
Bio-Rad. A2A receptor signaling Pathway Map. [Link]
-
Hussain, M., et al. (2023). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Wikipedia. Adenosine receptor. [Link]
-
ResearchGate. Adenosine receptors and their main signaling pathways. [Link]
-
Jacobson, K. A., et al. (2020). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. British Journal of Pharmacology, 177(11), 2465-2483. [Link]
-
Ali, S., et al. (2020). Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. Current Pharmaceutical Design, 26(28), 3396-3406. [Link]
-
Fleysher, M. H., et al. (1980). Some Short-Chain N6-substituted Adenosine Analogues With Antitumor Properties. Journal of Medicinal Chemistry, 23(12), 1448-1452. [Link]
-
Tuli, H. S., et al. (2013). Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin. 3 Biotech, 4(1), 1-12. [Link]
-
Baraldi, P. G., et al. (2008). Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors. Purinergic Signalling, 4(4), 287-303. [Link]
-
Congreve, M., & Marshall, F. (2017). Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation. Methods in Molecular Biology, 1647, 1-16. [Link]
-
Li, Y., et al. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology, 13, 849993. [Link]
-
ResearchGate. Binding affinity of agonists and antagonists of adenosine receptors (Ki values in nM). [Link]
-
Romo-Mancillas, A., et al. (2020). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules, 25(21), 5130. [Link]
-
BPS Bioscience. Adenosine A2A Receptor Functional HEK293 Cell Line. [Link]
-
Kim, K. M., et al. (2000). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 43(13), 2533-2545. [Link]
-
Eurofins. A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Jacobson, K. A. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Cellular Neuroscience, 13, 125. [Link]
-
Sircar, J. C., & Gilbertsen, R. B. (1987). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry, 30(11), 2056-2061. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Wikipedia. Adenosine A3 receptor. [Link]
-
Wikipedia. Adenosine A2A receptor. [Link]
-
El-Emam, A. A., et al. (2017). Synthesis of acyclic analogues of adenosine sulfonamides and their activity against RNA cap guanine N7-methyltransferase of SARS. RSC Advances, 7(64), 40385-40393. [Link]
-
Bio-Rad. A3 receptor signaling Pathway Map. [Link]
-
Müller, C. E. (2009). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry, 52(1), 1-21. [Link]
-
Idzko, M., et al. (2021). Special Issue “Molecular Research on Adenosine Receptors: From Cell Biology to Human Diseases”. International Journal of Molecular Sciences, 22(16), 8827. [Link]
-
ResearchGate. Adenosine receptor genes expression in human liver cell lines. [Link]
-
Chen, T., et al. (2023). Role of adenosine A2a receptor in cancers and autoimmune diseases. Immunology and Immunogenetics, 11(1), e826. [Link]
-
Trivedi, B. K., & Bruns, R. F. (1989). C2,N6-disubstituted adenosines: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 32(8), 1667-1673. [Link]
-
Wikipedia. Metabolism. [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
-
ResearchGate. A3 receptor pathways. [Link]
-
Marques, C., et al. (2022). Gut Microbiota and Short-Chain Fatty Acids in Cardiometabolic HFpEF: Mechanistic Pathways and Nutritional Therapeutic Perspectives. Nutrients, 14(19), 3982. [Link]
-
Jacobson, K. A. (2007). Recent developments in adenosine receptor ligands and their potential as novel drugs. Expert Opinion on Therapeutic Patents, 17(4), 389-402. [Link]
-
Chung, F. L., et al. (1985). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-epsilon-adenosine): a new cytotoxic fluorescent nucleoside. Journal of Medicinal Chemistry, 28(7), 945-951. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. C2,N6-disubstituted adenosines: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rationale for N6-Propionyl Cordycepin and the Critical Role of In Vitro Stability
An In-Depth Technical Guide to the In Vitro Stability of N6-Propionyl Cordycepin
Cordycepin (3'-deoxyadenosine), a nucleoside analog isolated from Cordyceps species, has garnered significant attention for its broad therapeutic potential, including anti-tumor, anti-inflammatory, and immunomodulatory activities.[1][2][3] However, its clinical utility is hampered by significant metabolic instability.[4] The primary challenge is its rapid deamination by adenosine deaminase (ADA) into the inactive metabolite, 3'-deoxyinosine.[4] This rapid inactivation leads to a short biological half-life and diminished bioavailability, limiting its therapeutic efficacy.
To circumvent this, prodrug strategies are employed. This compound is a rationally designed prodrug where the metabolically vulnerable N6-amino group is masked with a propionyl moiety. This modification serves a dual purpose: it sterically hinders ADA, preventing premature deamination, and it increases lipophilicity, potentially enhancing membrane permeability. The therapeutic action relies on the predictable in vivo cleavage of the propionyl group, likely by ubiquitous esterases or amidases, to release the active cordycepin at the target site.
This guide provides a comprehensive technical framework for assessing the in vitro stability of this compound. Understanding its stability profile under various physiological conditions is a cornerstone of preclinical development. It allows researchers to predict its half-life, identify potential metabolic liabilities, and establish a clear, scientifically validated pathway for its conversion to the active parent drug. The protocols and insights herein are designed to provide a self-validating system for generating robust and reliable data for drug development professionals.
Section 1: Chemical Stability Assessment in Aqueous Media
Expert Rationale: Before evaluating enzymatic degradation, it is imperative to understand the inherent chemical stability of the molecule. This compound, featuring an amide linkage, may be susceptible to hydrolysis under different pH conditions. This assessment mimics conditions the drug may encounter in the gastrointestinal tract (acidic) and systemic circulation (neutral), as well as during formulation and storage.[5] This baseline data is crucial to ensure that observed degradation in subsequent metabolic assays is enzymatic, not merely chemical.
Protocol 1: pH-Dependent Hydrolysis Study
Objective: To determine the rate of non-enzymatic hydrolysis of this compound across a physiologically relevant pH range.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M HCl/KCl for pH 1.2, 0.1 M Phosphate buffer for pH 5.0, 7.4, and 9.0). Adherence to established buffer standards is critical for reproducibility.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO or acetonitrile. The low percentage of organic solvent in the final incubation (<1%) is key to minimizing its effect on stability.
-
Incubation Setup:
-
Pre-warm buffer solutions to 37°C.
-
Spike the stock solution into each buffer to a final concentration of 10 µM. This concentration is typically sufficient for accurate HPLC or LC-MS/MS detection.
-
Immediately collect the initial time point (T=0) by transferring an aliquot (e.g., 50 µL) into a collection tube containing an equal volume of a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
-
Time Course Sampling: Incubate the remaining solutions at 37°C. Collect samples at subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). The choice of time points should be sufficient to define the degradation curve.[6]
-
Sample Analysis: Analyze all samples for the remaining concentration of this compound and the appearance of cordycepin using a validated stability-indicating HPLC or LC-MS/MS method (see Section 3).
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) is calculated as 0.693/k.
Data Presentation: Expected Chemical Stability Profile
| pH | Temperature (°C) | Half-life (t½, hours) | Primary Degradant |
| 1.2 | 37 | > 48 | Not Detected |
| 5.0 | 37 | > 48 | Not Detected |
| 7.4 | 37 | 36.5 | Cordycepin |
| 9.0 | 37 | 8.2 | Cordycepin |
This table represents hypothetical data for illustrative purposes.
Visualization: Chemical Stability Workflow
Section 2: Metabolic Stability Assessment
Expert Rationale: Metabolic stability assays predict how a drug will be cleared by the body.[7] For this compound, two primary metabolic pathways are of interest: (1) hydrolysis of the propionyl group by esterases, which are abundant in blood and liver, to release active cordycepin, and (2) subsequent metabolism of the released cordycepin, primarily via ADA.[4][8] We use two key biological matrices: plasma, which is rich in esterases, and liver S9 fractions, which contain a broad range of both Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) metabolic enzymes.[9]
Protocol 2: Stability in Human Plasma
Objective: To evaluate the rate of hydrolysis of this compound to cordycepin by plasma esterases.
Methodology:
-
Matrix Preparation: Thaw frozen human plasma at 37°C. It is crucial to use pooled plasma from multiple donors to average out individual metabolic differences. A control sample using heat-inactivated plasma (56°C for 30 min) is essential to differentiate enzymatic from chemical degradation.
-
Incubation:
-
Pre-warm 495 µL of plasma (active and heat-inactivated) in microcentrifuge tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of a 1 mM stock solution of this compound (final concentration 10 µM).
-
-
Time Course Sampling: Collect 50 µL aliquots at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The shorter time course relative to the chemical stability assay reflects the typically faster rate of enzymatic reactions.
-
Quenching and Protein Precipitation: Immediately add the aliquot to 150 µL of cold acetonitrile containing an internal standard. Vortex vigorously to stop the reaction and precipitate plasma proteins.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins. Transfer the supernatant to a clean vial for analysis.
-
Analysis: Quantify the concentrations of both this compound and cordycepin using a validated LC-MS/MS method.
-
Data Analysis: Calculate the half-life (t½) as described in Protocol 1. An ideal prodrug should exhibit a measurable but not instantaneous conversion rate, ensuring it reaches its target before being fully converted.[5]
Protocol 3: Stability in Liver S9 Fractions
Objective: To assess the overall metabolic stability in the presence of a wide range of hepatic enzymes and to calculate intrinsic clearance.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing liver S9 fraction (e.g., 1 mg/mL protein concentration) and a required cofactor, NADPH (typically 1 mM final concentration), in a phosphate buffer (pH 7.4). The inclusion of NADPH is critical for assessing CYP450-mediated metabolism. A parallel incubation without NADPH helps distinguish P450-mediated metabolism from other enzymatic pathways.
-
Incubation:
-
Pre-warm the S9/buffer mixture at 37°C.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM. A lower concentration is used here to ensure enzyme kinetics are in the linear range.
-
Follow the sampling and quenching procedure described in Protocol 2 at appropriate time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
-
Analysis: Analyze samples for the disappearance of the parent compound (this compound) via LC-MS/MS.
-
Data Analysis:
-
Calculate the half-life (t½) from the slope of the ln(% remaining) vs. time plot.
-
Calculate the in vitro intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (incubation volume / mg protein in incubation)
-
Data Presentation: Comparative Metabolic Stability
| Matrix | Key Enzymes | Half-life (t½, min) of this compound | In Vitro CLint (µL/min/mg) | Key Metabolite Formed |
| Human Plasma | Esterases | 45 | N/A | Cordycepin |
| Human Liver S9 (+NADPH) | Esterases, CYPs, etc. | 25 | 27.7 | Cordycepin |
| Human Liver S9 (-NADPH) | Esterases, etc. | 28 | 24.8 | Cordycepin |
This table represents hypothetical data. The similar clearance with and without NADPH suggests esterase-mediated hydrolysis is the dominant pathway over CYP450 oxidation.
Visualization: Predicted Metabolic Pathway
Section 3: Analytical Methodology: A Stability-Indicating HPLC Assay
Expert Rationale: A robust analytical method is the foundation of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent drug (this compound) without interference from its degradants (cordycepin), internal standards, or components of the biological matrix.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.[11][12]
Protocol 4: Stability-Indicating RP-HPLC Method
Objective: To develop and validate an HPLC method for the simultaneous quantification of this compound and cordycepin.
-
Instrumentation: HPLC system with a UV/Vis or Photo-Diode Array (PDA) detector.[13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM potassium phosphate, pH 6.0) and an organic modifier (e.g., methanol or acetonitrile). A typical starting point could be 85:15 (v/v) Water:Methanol.[12] The propionyl group makes the prodrug more nonpolar than cordycepin, so it will have a longer retention time.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm, the approximate λmax for adenosine analogs.[11][12]
-
Injection Volume: 10 µL.[13]
-
Internal Standard (IS): A structurally similar but chromatographically distinct compound (e.g., N6-methyladenosine) should be used to correct for variations in sample processing and injection volume.
Validation Parameters:
-
Specificity: Demonstrate that peaks for the prodrug, active drug, and IS are well-resolved with no interference from blank matrix.
-
Linearity: Establish a linear relationship between peak area ratio (analyte/IS) and concentration over a defined range (e.g., 0.1 - 50 µM).
-
Accuracy & Precision: Determine that the method provides results close to the true value (accuracy) and that repeated measurements are consistent (precision), typically with a relative standard deviation (RSD) < 15%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Interpretation and Decision-Making Framework
Expert Rationale: The data generated from these studies are not merely endpoints; they are critical decision-making tools in the drug development pipeline. The goal is to find a "Goldilocks" zone of stability: the prodrug must be stable enough to reach its target but labile enough to release the active drug effectively.
Interpreting the Results:
-
High Chemical Instability (e.g., t½ < 2 hours at pH 7.4): Suggests the prodrug may degrade in circulation before reaching the target tissue. This is a significant liability and may require re-engineering the linker.[14]
-
Very Rapid Plasma Hydrolysis (e.g., t½ < 5 minutes): The prodrug may be converted to cordycepin too quickly in the bloodstream, leading to systemic exposure and potential off-target effects, mimicking the challenges of administering cordycepin itself.
-
Very Slow Plasma Hydrolysis (e.g., t½ > 4 hours): Indicates inefficient conversion. The prodrug may be cleared from the body before a sufficient amount of active cordycepin can be released, leading to poor efficacy.
-
Significant S9 Metabolism (-NADPH): Confirms that non-CYP enzymes (likely esterases) are the primary drivers of metabolism.
-
Significant S9 Metabolism (+NADPH > -NADPH): Suggests that in addition to hydrolysis, CYP450 enzymes may also play a role in the clearance of the prodrug, a pathway that should be further investigated.
Visualization: Stability Assessment Decision Tree
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cordycepin: Current scenario and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. nuvisan.com [nuvisan.com]
- 8. Molecular Engineering of Cordycepin Derivatives for Enhanced Biological Activity and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sites.rutgers.edu [sites.rutgers.edu]
N6-Propionyl Cordycepin: A Technical Guide to Solubility and Formulation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Propionyl Cordycepin, a synthetic derivative of the naturally occurring nucleoside analog cordycepin (3'-deoxyadenosine), presents a promising avenue for therapeutic development due to potential enhancements in stability and cell permeability. However, the introduction of the lipophilic propionyl group at the N6 position is anticipated to significantly reduce its aqueous solubility, posing a considerable challenge for formulation and preclinical evaluation. This technical guide provides a comprehensive framework for characterizing the solubility of this compound and developing viable formulations for research and preclinical studies. We will explore the physicochemical properties, systematic solubility profiling, and various formulation strategies, underpinned by established principles of pharmaceutical sciences. This guide is intended to equip researchers with the necessary knowledge to navigate the complexities of formulating this promising, yet challenging, molecule.
Introduction to this compound: Rationale and Challenges
Cordycepin, isolated from the fungus Cordyceps militaris, has garnered significant attention for its broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1] Its mechanism of action is multifaceted, primarily involving the inhibition of polyadenylation of mRNA and interference with various signaling pathways.[2][3] However, the clinical utility of cordycepin is hampered by its rapid deamination by adenosine deaminase (ADA) in the body, leading to a short biological half-life.[4]
Structural modification at the N6 position is a key strategy to circumvent this metabolic instability.[4] The synthesis of this compound, by introducing a propionyl group to the N6-amino position of the adenine ring, is a rational approach to protect the molecule from deamination. This modification increases the lipophilicity of the parent compound, which may enhance its membrane permeability and cellular uptake. However, this increased lipophilicity invariably leads to a decrease in aqueous solubility, a critical parameter for drug delivery and bioavailability.
The primary challenge in the preclinical development of this compound is, therefore, to overcome its poor solubility to enable consistent and reproducible in vitro and in vivo studies. This guide provides a systematic approach to addressing this challenge.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective formulation strategies. While experimental data for this specific derivative is scarce, we can infer its properties based on the well-characterized parent compound, cordycepin.
| Property | Cordycepin (3'-deoxyadenosine) | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₀H₁₃N₅O₃[5] | C₁₃H₁₇N₅O₄ | Addition of a C₃H₄O group |
| Molecular Weight | 251.24 g/mol [1] | 307.30 g/mol | Addition of the propionyl group |
| Melting Point | 225-229 °C[6] | Likely lower | The N6-substitution may disrupt crystal packing |
| pKa | ~1.3 (adenine N1), ~12.5 (ribose hydroxyls) | ~1.3 (adenine N1), ~12.5 (ribose hydroxyls) | The propionyl group is not expected to significantly alter the pKa of the adenine N1 position. |
| LogP (Octanol/Water) | -1.1 | ~0.5 - 1.0 | The propionyl group significantly increases lipophilicity. |
The addition of the propionyl group will significantly impact the molecule's solubility by:
-
Increasing Lipophilicity: The alkyl chain of the propionyl group enhances the non-polar character of the molecule, favoring partitioning into lipids and organic solvents over water.
-
Reducing Hydrogen Bonding: The N6-amino group of cordycepin can act as a hydrogen bond donor. Acylation to form the amide in this compound removes this hydrogen bond donor capability, reducing its interaction with water molecules.
Systematic Solubility Profiling
A systematic solubility profiling is a critical first step in any formulation development program. The goal is to determine the equilibrium solubility of this compound in a range of pharmaceutically acceptable solvents.
Experimental Protocol for Equilibrium Solubility Determination
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder (ensure purity and solid-form characterization, e.g., via X-ray powder diffraction)
-
A selection of solvents: Purified Water, Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)
-
Vials with screw caps
-
Shaking incubator or rotator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound powder to a known volume of each solvent in separate vials. The solid should be in excess to ensure that a saturated solution is achieved.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the equilibrium solubility in mg/mL or µg/mL.
Expected Solubility Profile
Based on the predicted physicochemical properties, the following solubility profile can be anticipated:
| Solvent | Predicted Solubility | Rationale |
| Water | Very Poorly Soluble | Increased lipophilicity and reduced hydrogen bonding capacity. |
| PBS (pH 5.0, 7.4, 9.0) | Poorly Soluble | Minimal change expected as the molecule has no readily ionizable groups in this pH range. |
| Ethanol | Moderately Soluble | A common organic solvent that can solubilize moderately non-polar compounds. |
| Propylene Glycol (PG) | Soluble | A versatile solvent with both polar and non-polar characteristics. |
| PEG 400 | Soluble | A good solvent for many poorly water-soluble drugs. |
| DMSO | Freely Soluble | A powerful aprotic solvent capable of dissolving a wide range of compounds. |
Formulation Strategies for Enhancing Aqueous Solubility
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its concentration in aqueous media for preclinical studies.
Co-solvent Systems
The use of water-miscible organic solvents, or co-solvents, is one of the simplest and most common methods to increase the solubility of poorly water-soluble drugs.
-
Mechanism: Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the dissolution of lipophilic molecules.
-
Common Co-solvents: Propylene Glycol (PG), Ethanol, Polyethylene Glycol 400 (PEG 400), and Glycerin.
-
Considerations: The concentration of the co-solvent should be minimized to avoid potential toxicity, especially for in vivo studies. The final formulation should be a clear, homogenous solution.
Sample Co-solvent Formulations for Preclinical Studies:
| Formulation Component | Concentration Range (v/v) | Intended Use |
| DMSO | 5-10% | In vitro cell-based assays |
| Ethanol | 10-20% | Oral or parenteral administration (with caution) |
| Propylene Glycol | 20-50% | Oral or parenteral administration |
| PEG 400 | 20-50% | Oral or parenteral administration |
Note: The remainder of the volume is typically made up with water or a suitable buffer.
Surfactant-Based Systems (Micellar Solubilization)
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell, and can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility.
-
Mechanism: The lipophilic this compound partitions into the hydrophobic core of the micelles, effectively being "dissolved" in the aqueous medium.
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15.
-
Considerations: The potential for surfactant-induced toxicity and effects on cell membranes should be evaluated.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly water-soluble molecules, enhancing their solubility and stability.[7]
-
Mechanism: The lipophilic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming a water-soluble complex.[7]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[7]
-
Considerations: The stoichiometry of the complex and the binding constant should be determined to optimize the formulation. High concentrations of cyclodextrins can have potential toxicities.[7]
Lipid-Based Formulations
For oral administration, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.
-
Mechanism: this compound is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium (such as gastrointestinal fluids), this mixture forms a fine oil-in-water emulsion, facilitating drug dissolution and absorption.
-
Components:
-
Oils: Medium-chain triglycerides (e.g., Capryol® 90), long-chain triglycerides (e.g., sesame oil).
-
Surfactants: Cremophor® EL, Labrasol®.
-
Co-solvents: Transcutol®, Propylene Glycol.
-
-
Considerations: The formulation must be carefully optimized to ensure spontaneous emulsification and stability.
Analytical Methodologies for Quantification
A robust and validated analytical method is essential for accurate solubility determination and for quantifying the drug in formulation and biological samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for this purpose.
HPLC-UV Method for this compound
The following is a typical starting point for an HPLC-UV method, which should be optimized and validated according to ICH guidelines.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and water (or a suitable buffer like ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection Wavelength | ~260 nm (based on the UV absorbance of the adenine chromophore)[2] |
| Column Temperature | 25-30 °C |
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8]
Visualizations: Workflows and Concepts
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Formulation Strategies for Poorly Soluble Drugs
Caption: Overview of formulation strategies to enhance the aqueous concentration of this compound.
Simplified Mechanism of Action of Cordycepin Analogs
Caption: Simplified proposed mechanism of action for cordycepin analogs leading to therapeutic effects.
Conclusion and Future Directions
This compound is a promising derivative of cordycepin with the potential for improved metabolic stability. However, its development is contingent upon overcoming the significant hurdle of poor aqueous solubility. This guide has provided a comprehensive overview of the key considerations and strategies for the solubility characterization and formulation of this molecule. A systematic approach, beginning with thorough physicochemical characterization and solubility profiling, is paramount. The selection of an appropriate formulation strategy—be it co-solvents, surfactants, cyclodextrins, or lipid-based systems—will depend on the intended application, route of administration, and desired dosage.
Future work should focus on the experimental determination of the physicochemical properties of this compound and the systematic evaluation of the outlined formulation strategies. Successful development of a stable and effective formulation will be a critical enabler for further preclinical investigation, including pharmacokinetic and pharmacodynamic studies, to fully elucidate the therapeutic potential of this novel cordycepin analog.
References
-
Jeong JW, Jin CY, Park C, et al. Cordycepin: pharmacological properties and their relevant mechanisms. Faculty of Biotechnology, College of Applied Life Science, SARI, Jeju National University.
-
Wei, H., Pu, S., Chen, Z., Ye, X., & Li, P. (2023). Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives. Molecules, 28(9), 3899.
-
Li, Y., Li, R., Liu, D., et al. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity. Frontiers in Bioengineering and Biotechnology, 11, 1133742.
-
Cayman Chemical. (2023). Cordycepin Product Information.
-
Lee, H., Lee, S., Lee, K., Shin, S., & Kang, H. (2018). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. International Journal of Molecular Sciences, 19(10), 3027.
-
Wang, Y., Wang, M., Ling, F., et al. (2015). Cordycepin and N6-(2-hydroxyethyl)-adenosine from Cordyceps pruinosa and their interaction with human serum albumin. PLoS ONE, 10(3), e0121051.
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
-
Saraphanchotiwitthaya, A., Sripalakit, P., & Chernthong, N. (2020). Analytical method development for quantitation of adenosine and cordycepin in cordyceps and related products. Pharmaceutical Sciences Asia, 47(4), 357-365.
-
Wang, Z., Chen, Z., Jiang, H., Li, Y., & Wang, Y. (2024). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Frontiers in Pharmacology, 15, 1368940.
-
ChemicalBook. (n.d.). Cordycepin.
-
Ashraf, S. A., El-Tohamy, M. F., & Al-Sheikh, Y. M. (2021). A Systematic Review of the Biological Effects of Cordycepin. Molecules, 26(11), 3169.
-
Quy, T. N., Thuy, T. T. T., Van, T. T. M., & Nguyen, T. K. (2023). Simple and Efficient Method for the Detection and Quantification of Cordycepin Content in Cordyceps. Chiang Mai University Journal of Natural Sciences, 22(1), e2023010.
-
Tuli, H. S., Sharma, A. K., Sandhu, S. S., & Kashyap, D. (2017). Development of Cordycepin Formulations for Preclinical and Clinical Studies. Current Pharmaceutical Design, 23(12), 1779-1786.
-
Wang, Y., Wang, M., Ling, F., et al. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. ResearchGate.
-
Google Patents. (2017). CN106317148A - Method for extracting cordycepin from cordyceps militaris.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1045.
-
Semantic Scholar. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin.
-
Al-Nimry, S., Al-Zoubi, N., & Al-Majali, N. (2023). Determination of Cordycepin Using a Stability-Indicating Greener HPTLC Method. Molecules, 28(13), 5092.
-
Jermain, S. V., & Brough, C. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6303, Cordycepin.
-
Wang, L., Zhang, Z., & Li, P. (2020). Determination of Adenosine and Cordycepin Concentrations in Cordyceps militaris Fruiting Bodies Using Near-Infrared Spectroscopy. Journal of Analytical Methods in Chemistry, 2020, 8870904.
-
Quy, T. N., Thuy, T. T. T., Van, T. T. M., & Nguyen, T. K. (2022). Simple Isolation of Cordycepin from Cordyceps militaris by Dual-Normal Phase Column Chromatography and Its Potential for Making Kombucha Functional Products. Separations, 9(10), 290.
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds.
-
Khan, M. A., Tania, M., & Zhang, D. (2020). Cordycepin: A Biotherapeutic Molecule from Medicinal Mushroom. In Mushrooms as Therapeutic Agents (pp. 147-164). IntechOpen.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
Sources
- 1. Cordycepin: A Biotherapeutic Molecule from Medicinal Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-ompa.org [e-ompa.org]
- 3. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cordycepin | C10H13N5O3 | CID 6303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cordycepin | 73-03-0 [chemicalbook.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Determination of Cordycepin Using a Stability-Indicating Greener HPTLC Method [mdpi.com]
Topic: Discovery and Synthesis of Novel Cordycepin Analogs
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog first isolated from Cordyceps militaris, has garnered significant attention for its broad spectrum of therapeutic activities, including antitumor, antiviral, and immunomodulatory effects.[1][2] Its structural similarity to adenosine allows it to interfere with various biological processes, such as RNA synthesis and signal transduction.[3] However, the clinical utility of cordycepin is hampered by factors like metabolic instability and off-target effects. This has catalyzed the exploration of novel cordycepin analogs designed to enhance efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the rationale, discovery, and synthetic strategies for developing next-generation cordycepin analogs. We will delve into the critical aspects of structure-activity relationships (SAR), provide field-proven synthetic protocols, and outline a systematic workflow for their biological evaluation, offering researchers a robust framework for innovation in this promising area of drug discovery.
The Imperative for Innovation: Rationale for Cordycepin Analog Development
While cordycepin is a potent bioactive molecule, its journey from a natural product to a clinical therapeutic is fraught with challenges. Understanding these limitations is the primary driver for the rational design of novel analogs.
-
Metabolic Instability: Cordycepin is susceptible to deamination by adenosine deaminase (ADA), converting it into the less active 3'-deoxyinosine. This rapid inactivation significantly shortens its biological half-life.
-
Lack of Selectivity: As an adenosine mimic, cordycepin can interact with a wide array of cellular targets, leading to off-target effects and potential toxicity. The goal is to engineer analogs with higher affinity for specific therapeutic targets, such as cancer-specific enzymes or viral polymerases.
-
Limited Bioavailability: Issues with cellular uptake and transport can restrict the effective concentration of cordycepin at the target site.
-
Toxicity Concerns: At higher doses, cordycepin can exhibit cytotoxicity to healthy cells, a common issue for nucleoside analogs that interfere with fundamental cellular processes.
The overarching goal in designing novel analogs is to systematically modify the core cordycepin scaffold—both the purine base and the ribose sugar—to overcome these hurdles while retaining or enhancing the desired therapeutic activity.
Strategic Framework for Analog Discovery and Synthesis
The development of novel cordycepin analogs is an iterative process that integrates rational design, chemical synthesis, and biological screening. The workflow ensures that each synthesized compound provides valuable data to inform the next design cycle.
Synthetic Strategies and Structure-Activity Relationship (SAR)
The synthesis of cordycepin analogs typically starts from adenosine or a related, commercially available nucleoside. The strategies revolve around selective protection of hydroxyl groups, modification of a specific position, and subsequent deprotection.[4] The causality behind choosing a specific modification is rooted in extensive SAR studies.[3][5]
Modifications of the Purine Ring
Modifications to the adenine base are critical for altering target binding, improving selectivity, and potentially evading ADA-mediated deamination.
-
C2 Position: Introducing halogen atoms (e.g., Chlorine, Fluorine) at the C2 position has been shown to yield compounds with potent anticancer activities.[3][5] This modification can enhance binding to target enzymes. Clofarabine and Cladribine are classic examples of C2-halogenated adenosine analogs used in chemotherapy.[3]
-
N6 Position: The amino group at the N6 position is generally considered essential for activity. Modifications that alter this group, such as its replacement or substitution with bulky alkyl groups, often lead to a reduction in cytotoxicity.[5] This highlights its importance in forming key hydrogen bonds with target proteins.
-
C8 Position: Substitutions at the C8 position, such as with an amino group (8-amino-adenosine), can produce significant anticancer effects by inhibiting mRNA synthesis and reducing cellular ATP levels.[3][5]
Modifications of the Ribose Moiety
Altering the sugar component primarily influences the analog's interaction with polymerases and kinases, as well as its pharmacokinetic properties.
-
C2' and C5' Positions: Modifications at these positions are common. For instance, creating ester prodrugs at the C5'-hydroxyl group can enhance lipophilicity and improve cell membrane permeability.
-
C4' Position: Introducing heteroatoms like oxygen or sulfur into the ribose ring at the C4' position can alter the sugar pucker conformation, which in turn affects how the analog is recognized by enzymes. Fludarabine phosphate is a successful analog with a modification at this position.[3]
The table below summarizes key SAR insights for cordycepin analog design.
| Modification Site | Type of Modification | Resulting Biological Effect | Rationale / Causality | Reference |
| Purine C2 | Halogenation (e.g., -Cl) | Potent anticancer activity | Enhances binding affinity to target enzymes like DNA polymerase. | [3][5] |
| Purine N6 | Substitution/Removal | Reduced cytotoxicity | The N6-amino group is critical for hydrogen bonding with targets. | [5] |
| Purine C8 | Amination (-NH₂) | Significant anticancer effects | Induces cytotoxicity by inhibiting mRNA synthesis and depleting ATP. | [3] |
| Ribose C3' | Deoxygenation (Cordycepin) | RNA chain termination | Lack of 3'-OH prevents phosphodiester bond formation. | [3] |
| Ribose C5' | Esterification (Prodrug) | Enhanced bioavailability | Increases lipophilicity for better membrane transport. | [3] |
Experimental Protocols: Synthesis and Characterization
The following protocols are presented as self-validating systems, providing a clear methodology for synthesis and purification. The presented route is an adaptation of established methods for creating C3'-modified nucleosides.[4][6]
Protocol: General Synthesis of a Cordycepin Analog from Adenosine
This multi-step synthesis involves protection of the 5'-hydroxyl, activation of the 3'-hydroxyl, reductive deoxygenation, and final deprotection.
Step 1: Selective Protection of the 5'-Hydroxyl Group
-
Objective: To protect the primary 5'-OH group, allowing for selective modification of the secondary 2'- and 3'-OH groups.
-
Procedure:
-
Dissolve adenosine (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add triphenylmethyl chloride (TrCl, 1.1 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the resulting 5'-O-trityladenosine by silica gel column chromatography.
-
-
Causality: The trityl group is bulky and selectively reacts with the less sterically hindered primary 5'-hydroxyl group over the secondary hydroxyls.
Step 2: Activation and Removal of the 3'-Hydroxyl Group
-
Objective: To convert the 3'-OH into a good leaving group (e.g., a tosylate) and then remove it via reduction. This is the key step in forming the 3'-deoxy (cordycepin) scaffold.[4]
-
Procedure:
-
Dissolve 5'-O-trityladenosine (1 equivalent) in anhydrous pyridine.
-
Cool to 0°C and add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents).
-
Stir at 0°C for 4-6 hours.
-
Without isolating the tosylated intermediate, add a reducing agent such as Lithium Aluminium Hydride (LiAlH₄) carefully at low temperature.
-
Stir the reaction until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction with water or ethyl acetate.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the resulting 3'-deoxy-5'-O-trityladenosine by column chromatography.
-
-
Causality: The tosyl group is an excellent leaving group. LiAlH₄ acts as a hydride source to displace the tosylate, resulting in the deoxygenation at the C3' position.[4]
Step 3: Deprotection of the 5'-Hydroxyl Group
-
Objective: To remove the trityl protecting group to yield the final cordycepin analog.
-
Procedure:
-
Dissolve the product from Step 2 in a solution of 80% acetic acid in water.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual acetic acid.
-
Purify the final cordycepin analog by recrystallization or column chromatography.
-
-
Causality: The trityl group is acid-labile and is easily cleaved under mild acidic conditions without affecting other parts of the molecule.
Characterization and Purity Assessment
-
Structure Verification: Confirm the identity of the final compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).
-
Purity Analysis: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC), typically aiming for >98% purity for biological assays.[7]
Biological Evaluation Workflow
Once a novel analog is synthesized and purified, a tiered approach is used to evaluate its biological activity.
The initial tier involves high-throughput screening for general activity, such as cytotoxicity against a panel of cancer cell lines. Hits from this screen are then validated in more specific target-based assays (e.g., inhibition of a specific kinase).[3] Promising candidates are further investigated to determine their mechanism of action, for example, by assessing their ability to induce apoptosis or modulate signaling pathways like the AMPK pathway.[3] Finally, the most promising analogs advance to in vivo studies in animal models to assess pharmacokinetics, efficacy, and safety.
Future Perspectives and Conclusion
The field of cordycepin analog development is moving towards more sophisticated design strategies. The use of computational modeling and docking studies can predict the binding of novel analogs to target proteins, allowing for a more rational, in silico design phase. Furthermore, the development of targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, could help deliver cordycepin analogs specifically to tumor tissues, maximizing efficacy while minimizing systemic toxicity.
References
- Chen, Y., et al. (2021). A novel complementary pathway of cordycepin biosynthesis in Cordyceps militaris. National Institutes of Health.
- Huang, S., et al. (2017). An effective and convenient synthesis of cordycepin from adenosine. ResearchGate.
- Anonymous. (n.d.). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. PubMed Central.
- Anonymous. (2024). Advances in biosynthesis and metabolic engineering strategies of cordycepin. Frontiers.
- Anonymous. (2024). Advances in biosynthesis and metabolic engineering strategies of cordycepin. PMC.
- Andriana, Y., et al. (n.d.). Cordycepin Isolated from Cordyceps militaris: Its Newly Discovered Herbicidal Property and Potential Plant-Based Novel Alternative to Glyphosate. MDPI.
- Anonymous. (n.d.). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. MDPI.
- Anonymous. (n.d.). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Frontiers.
- Suparmin, A., et al. (n.d.). New insights into cordycepin production in Cordyceps militaris and applications. PMC - NIH.
Sources
- 1. A novel complementary pathway of cordycepin biosynthesis in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into cordycepin production in Cordyceps militaris and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders [frontiersin.org]
- 6. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris [mdpi.com]
- 7. mdpi.com [mdpi.com]
Whitepaper: A Preliminary Investigation into the Cytotoxicity of N6-Propionyl Cordycepin
Abstract
Cordycepin, a naturally occurring adenosine analog, has garnered significant attention for its diverse pharmacological activities, including potent antitumor effects.[1][2] Chemical modification of the cordycepin scaffold presents a promising avenue for enhancing its therapeutic index and overcoming pharmacological limitations, such as rapid metabolic inactivation.[3] This technical guide outlines a comprehensive preliminary study to synthesize and evaluate the cytotoxicity of a novel derivative, N6-Propionyl Cordycepin. We provide a rationale for this specific modification, detailed protocols for its synthesis, and a systematic approach to assess its cytotoxic potential against a panel of cancer cell lines. Furthermore, we propose methodologies to elucidate the underlying mechanisms of action, focusing on the induction of apoptosis and modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel anticancer agents.
Introduction: The Rationale for this compound
Cordycepin (3'-deoxyadenosine) is a bioactive nucleoside analog isolated from fungi of the Cordyceps genus.[1] Its structural similarity to adenosine allows it to interfere with various cellular processes, including signal transduction and the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis.[4][5][6] Cordycepin has demonstrated significant dose-dependent inhibitory effects on the proliferation of various cancer cells, including those of the breast, lung, and pancreas.[2][3][7][8]
Despite its therapeutic potential, the clinical utility of cordycepin is hampered by its rapid in vivo deamination by adenosine deaminase (ADA) into an inactive metabolite.[3] This metabolic instability necessitates the exploration of structural modifications to enhance its pharmacological profile. The N6 position of the adenine ring is a critical site for molecular interactions and a viable target for chemical derivatization. Modifications at this position have the potential to modulate the compound's binding affinity to target proteins and its susceptibility to metabolic enzymes.
The introduction of a propionyl group at the N6 position is hypothesized to confer several advantages:
-
Steric Hindrance: The propionyl group may sterically hinder the approach of adenosine deaminase, thereby reducing the rate of metabolic inactivation and prolonging the compound's half-life.
-
Altered Receptor Interactions: Modification at the N6 position could alter the compound's interaction with adenosine receptors and other cellular targets, potentially leading to enhanced or novel cytotoxic mechanisms.
-
Increased Lipophilicity: The addition of the propionyl moiety is expected to increase the lipophilicity of the molecule, which may improve its membrane permeability and cellular uptake.
This guide provides a roadmap for the synthesis of this compound and a comprehensive evaluation of its cytotoxic properties, laying the groundwork for further preclinical development.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through a straightforward acylation reaction. The following protocol outlines the proposed synthetic route.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve cordycepin in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Acylation: Add propionic anhydride and a catalytic amount of a base (e.g., triethylamine) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Cytotoxicity Assessment
A panel of human cancer cell lines will be selected for the initial cytotoxicity screening. This panel should include, but is not limited to, cell lines from different cancer types to assess the breadth of activity. A non-cancerous cell line should be included to determine the selectivity of the compound.
Table 1: Proposed Cell Line Panel
| Cell Line | Cancer Type |
| MCF-7 | Breast Cancer |
| A549 | Lung Cancer |
| HT-29 | Colon Cancer[9] |
| MIAPaCa-2 | Pancreatic Cancer[7] |
| HEK293 | Normal Human Embryonic Kidney |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10]
-
Cell Seeding: Seed the selected cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a cordycepin control for 24, 48, and 72 hours.[10]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line and time point.
Table 2: Hypothetical IC50 Values (µM) for this compound
| Cell Line | 24h | 48h | 72h |
| MCF-7 | 150 | 110 | 85 |
| A549 | 135 | 95 | 70 |
| HT-29 | 180 | 140 | 100 |
| MIAPaCa-2 | 165 | 120 | 90 |
| HEK293 | >200 | >200 | >200 |
Elucidation of the Mechanism of Action
Understanding the molecular mechanisms underlying the cytotoxicity of this compound is crucial for its further development. Based on the known activities of cordycepin, we will investigate the induction of apoptosis and the modulation of key signaling pathways.
Apoptosis Induction
Cordycepin is a known inducer of apoptosis in various cancer cell lines.[5][7][11] We will assess whether this compound retains this activity.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The caspase signaling pathway is a prominent route through which cordycepin induces apoptosis.[5] The activation of key caspases, such as caspase-3 and caspase-8, can be investigated by western blotting or specific activity assays.[5]
Cell Cycle Analysis
Cordycepin has been shown to cause cell cycle arrest, contributing to its anti-proliferative effects.[12][13]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.
-
Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Investigation of Signaling Pathways
Cordycepin influences several critical signaling pathways involved in cell survival and proliferation, including the mTOR and MAPK pathways.[4][11]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[14][15] Dysregulation of this pathway is a common feature of many cancers.[14][16] Cordycepin has been shown to inhibit the MAPK pathway, contributing to its anticancer effects.[11]
Experimental Protocol: Western Blot Analysis of MAPK Pathway Proteins
-
Cell Lysis: Treat cells with this compound for various time points and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key MAPK pathway proteins (e.g., phosphorylated and total ERK1/2).
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Diagram 1: Proposed Experimental Workflow
Caption: A streamlined workflow for the synthesis and preliminary cytotoxic evaluation of this compound.
Diagram 2: Simplified MAPK Signaling Pathway
Caption: The MAPK signaling cascade and the hypothesized inhibitory point of this compound.
Conclusion and Future Directions
This technical guide presents a structured approach for the preliminary investigation of this compound as a potential anticancer agent. The proposed studies will provide essential data on its synthesis, in vitro cytotoxicity, and mechanism of action. Positive outcomes from this preliminary evaluation, such as potent and selective cytotoxicity against cancer cells, would warrant further investigation, including:
-
Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines, including resistant phenotypes.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound in vivo.
The exploration of novel cordycepin derivatives like this compound holds significant promise for the development of more effective and safer cancer therapeutics.
References
-
Chaicharoenaudomrung, N., Kunhorm, P., & Noisa, P. (2023). Cordycepin Enhances the Cytotoxicity of Human Natural Killer Cells against Cancerous Cells. Biological & Pharmaceutical Bulletin, 46(9), 1260-1268. [Link]
-
Wong, Y. Y., Moon, A., Duffin, R., Barthet-Barateig, A., Meijer, H. A., Clemens, M. J., & de Moor, C. H. (2010). Cordycepin inhibits protein synthesis and cell adhesion through effects on signal transduction. Journal of Biological Chemistry, 285(4), 2610-2621. [Link]
-
Braicu, C., Buse, M., Gherman, C., Macasoi, I., Pop, L. A., & Berindan-Neagoe, I. (2019). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. Cancers, 11(10), 1618. [Link]
-
Tan, W., Li, Y., Chen, Y., & Wang, Y. (2023). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Frontiers in Pharmacology, 14, 1238693. [Link]
-
Hyde, K. D., et al. (2019). Cordyceps pruinosa produces cordycepin and N6-(2-hydroxyethyl)-adenosine in culture. Mycological Progress, 18(1), 131-138. [Link]
-
National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods. NTP.gov. [Link]
-
Lee, H., & Hong, S. (2016). Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin. Oncology Letters, 12(4), 2911-2916. [Link]
-
Leung, E., & Wong, E. (2018). Experimental and In Silico Analysis of Cordycepin and its Derivatives as Endometrial Cancer Treatment. Journal of Cancer Therapy, 9(11), 867-879. [Link]
-
Zhang, Y., Zhang, X. X., Yuan, R. Y., Ren, T., Shao, Z. Y., Wang, H. F., ... & Wang, P. (2018). Cordycepin induces apoptosis in human pancreatic cancer cells via the mitochondrial-mediated intrinsic pathway and suppresses tumor growth in vivo. OncoTargets and therapy, 11, 4479. [Link]
-
Li, Y., et al. (2022). Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives. Molecules, 27(15), 483. [Link]
-
Al-Megrin, W. A., et al. (2022). Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication. ACS Omega, 7(3), 3097-3106. [Link]
-
Santarpia, L., Lippman, S. M., & El-Naggar, A. K. (2012). Targeting the MAPK-RAS-RAF signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 103-119. [Link]
-
de Moor, C. H., & Meijer, H. A. (2021). A Systematic Review of the Biological Effects of Cordycepin. International Journal of Molecular Sciences, 22(19), 10384. [Link]
-
de Moor, C. H., & Meijer, H. A. (2021). A Systematic Review of the Biological Effects of Cordycepin. Molecules, 26(19), 5906. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Tuli, H. S., Sharma, A. K., Sandhu, S. S., & Kashyap, D. (2013). Cordycepin: a bioactive metabolite with therapeutic potential. Life sciences, 93(23), 863-869. [Link]
-
Fang, Z., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). International Journal of Oncology, 56(2), 435-442. [Link]
-
Ma, Y., et al. (2019). Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells. Journal of Cancer, 10(11), 2473. [Link]
-
Tuli, H. S., et al. (2013). Cordycepin: pharmacological properties and their relevant mechanisms. Chinese Journal of Natural Medicines, 11(6), 574-579. [Link]
-
Lee, S., et al. (2023). Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines. Journal of Applied Phycology, 35(6), 3331-3338. [Link]
-
Thuy, T. T., et al. (2017). Toxicity evaluation of cordycepin and its delivery system for sustained in vitro anti-lung cancer activity. Toxicology letters, 280, 11-17. [Link]
-
Xiang, L., et al. (2014). Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells. Journal of cancer research and clinical oncology, 140(5), 793-802. [Link]
-
The Cancer Researcher. (2024). Adventures with the MAPK pathway. The Cancer Researcher. [Link]
-
Wei, C., et al. (2022). Cordycepin Inhibits Triple-Negative Breast Cancer Cell Migration and Invasion by Regulating EMT-TFs SLUG, TWIST1, SNAIL1, and ZEB1. Frontiers in Pharmacology, 13, 888888. [Link]
-
Abdullah, N., et al. (2021). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials, 14(20), 6069. [Link]
-
Atrih, A., Lamont, D. J., & Hardie, D. G. (2020). Mechanism of Activation of AMPK by Cordycepin. Cell Chemical Biology, 27(2), 157-167. [Link]
-
Martin, A. J. (1994). Cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays. (Doctoral dissertation, Dublin City University). [Link]
-
Kim, H. J., et al. (2021). Dose-Dependent Effect of Cordycepin on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells. Materials, 14(15), 4252. [Link]
-
Al-Sayyed, H., et al. (2023). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Lee, H. H., et al. (2018). Cordycepin is a novel chemical suppressor of Epstein-Barr virus replication. Oncotarget, 9(49), 29118. [Link]
-
The Animated Biologist. (2022, January 11). Ras-MAPK in cancer | The MAP Kinase (MAPK) signalling pathway [Video]. YouTube. [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Toxicity evaluation of cordycepin and its delivery system for sustained in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and In Silico Analysis of Cordycepin and its Derivatives as Endometrial Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-Dependent Effect of Cordycepin on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the MAPK Pathway in Cancer [mdpi.com]
- 15. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 16. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of N6-Propionyl Cordycepin
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N6-Propionyl Cordycepin. This compound is a synthetic derivative of cordycepin, a bioactive nucleoside analog with significant therapeutic potential.[1] Accurate quantification is crucial for research, quality control, and pharmacokinetic studies. This protocol employs a reversed-phase C18 column with UV detection, offering a reliable and reproducible method for researchers, scientists, and drug development professionals. The method is grounded in established chromatographic principles for nucleoside analogs and adheres to validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3]
Introduction
Cordycepin (3'-deoxyadenosine) is a naturally occurring nucleoside analog first isolated from Cordyceps militaris.[1] It exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.[1][4] Chemical modification of the cordycepin scaffold is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. This compound is one such derivative, where a propionyl group is attached to the N6 position of the adenine ring. This modification can influence the compound's interaction with biological targets, such as adenosine receptors.[5][6]
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[7][8] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar molecules like nucleoside analogs.[9][10][11] This application note provides a detailed, step-by-step protocol for the HPLC analysis of this compound, developed based on established methods for cordycepin and other N6-substituted adenosine analogs.[12][13]
The method's trustworthiness is established through a built-in system suitability test, ensuring the analytical setup is performing correctly before each analysis, as recommended by the United States Pharmacopeia (USP).[14][15]
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (analytical grade)
-
0.22 µm syringe filters (e.g., nylon or PTFE)
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The separation is achieved using a reversed-phase C18 column. The mobile phase composition and other chromatographic parameters have been optimized for the efficient elution and resolution of this compound.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-50% B over 15 min; 50-90% B over 5 min; hold at 90% B for 2 min; return to 10% B over 1 min; re-equilibrate for 7 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for moderately polar nucleoside analogs like this compound.[16]
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate separation from potential impurities and to achieve a sharp peak shape. The addition of 0.1% formic acid to the aqueous phase helps to control the ionization state of the analyte and improve peak symmetry.
-
Detection Wavelength: The UV detection wavelength is set at 260 nm, which is the characteristic maximum absorbance for adenosine and its derivatives, ensuring high sensitivity.[17][18]
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation will depend on the matrix. For a simple solution:
-
Dissolve the sample containing this compound in the initial mobile phase to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.
HPLC Analysis Workflow
Figure 1: HPLC Analysis Workflow for this compound.
System Suitability Testing (SST)
To ensure the validity of the analytical results, a system suitability test must be performed before initiating any sample analysis.[14][19] This is a self-validating mechanism for the protocol.
-
Inject a mid-range working standard solution (e.g., 25 µg/mL) six times.
-
Calculate the parameters listed in the table below and ensure they meet the acceptance criteria.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic performance.[20] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injections.[2] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and the chromatographic system. |
Acceptance criteria are based on general guidelines from the USP and ICH.[2][15]
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the this compound standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Method Validation
This HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][21][22] The validation should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-UV method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The protocol is based on established scientific principles for the analysis of nucleoside analogs and incorporates system suitability tests to ensure data integrity. This method is a valuable tool for researchers and professionals in the field of drug development and quality control.
References
-
Cui, J. D., & Zhang, Y. K. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PLoS ONE, 10(3), e0122069. [Link]
-
Saowapa, C., et al. (2023). Optimization and validation of HPLC/DAD method for the determination of adenosine and cordycepin in cordyceps products. Naresuan University Journal: Science and Technology, 36(4), 152-160. [Link]
-
Meena, H., et al. (2010). ESTIMATION OF CORDYCEPIN BY IMPROVED HPLC METHOD IN THE NATURAL AND CULTURED MYCELIA OF HIGH MEDICINAL VALUE HIMALAYAN ENTOMOGEN. E-Journal of Chemistry, 9(10), 1598-1603. [Link]
-
Li, S. P., et al. (2006). Identification of chemical markers in Cordyceps sinensis by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1582-1592. [Link]
-
Wang, L., et al. (2008). Determination and analysis of cordycepin and adenosine in the products of Cordyceps militaris. African Journal of Biotechnology, 7(19). [Link]
-
Al-Haideri, S. A., et al. (2023). Determination of Cordycepin Using a Stability-Indicating Greener HPTLC Method. Molecules, 28(13), 5089. [Link]
-
Burgess, K., & Cook, D. (2000). Practical Synthesis of Cytidine-5-Carboxamide-Modified Nucleotide Reagents. Journal of Organic Chemistry, 65(16), 5065-5071. [Link]
-
Cosyn, L., et al. (2011). Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators. Molecules, 16(8), 6463-6485. [Link]
-
Krishna, K. V., et al. (2024). Development and Validation of the UV-Spectrophotometric Method for the Determination of Cordycepin, a Nucleoside. Journal of Applied Spectroscopy, 91(1), 229-236. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
Cui, J. D., & Zhang, Y. K. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PLoS ONE, 10(3), e0122069. [Link]
-
Agilent Technologies. (2023). System Suitability Requirements for a USP HPLC Method. [Link]
-
van der Klein, P. A. M., et al. (1994). Solid phase synthesis of C2, N6-disubstituted adenosine analogs. Tetrahedron Letters, 35(26), 4531-4534. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Lau, Y. Y., et al. (1983). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Journal of Chromatography A, 260, 120-125. [Link]
-
U.S. Pharmacopeia. <621> Chromatography. [Link]
-
Kim, H. O., et al. (1996). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 39(21), 4142-4148. [Link]
-
Sharma, D., & Singh, G. (2021). UV Method Development and Validation, Formulation, Development and Characterisation of Transfersomes and SLNs of Cordycep militaris Extract. International Journal of Pharmaceutical Sciences and Drug Research, 13(5), 450-457. [Link]
-
Zhang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(19), 7043. [Link]
-
Cui, J. D., & Zhang, Y. K. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PLoS ONE, 10(3), e0122069. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Dziembor-Kalinowska, J., et al. (2023). The Electronic Properties of Cordycepin in the Adenine Nucleoside Landscape: A Theoretical Approach. Molecules, 28(13), 5133. [Link]
-
Chromatography Menttor. (2023). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Krishna, K. V., et al. (2024). Development and Validation of the UV-Spectrophotometric Method for the Determination of Cordycepin, a Nucleoside. Journal of Applied Spectroscopy, 91(1), 229-236. [Link]
-
Al-Ghananeem, A. M., et al. (2023). Perfluorocarbon Nanoemulsions for Simultaneous Delivery of Oxygen and Antioxidants During Machine Perfusion Supported Organ Preservation. Pharmaceutics, 15(10), 2411. [Link]
-
Chen, P., et al. (2022). Purification and structural characterization of a novel natural pigment: cordycepene from edible and medicinal mushroom Cordyceps militaris. Journal of Food Science and Technology, 59(1), 256-265. [Link]
-
Tan, L., et al. (2020). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Frontiers in Pharmacology, 11, 1063. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
GMP Compliance. (2023). Questions and Answers on System Suitability Tests (SST) - Part 1. [Link]
-
Bitesize Bio. (2023). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]
-
Yuan, Z., et al. (2012). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A, 1241, 68-77. [Link]
-
Singh, C. H., et al. (2012). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. Biomedical Chromatography, 26(1), 113-120. [Link]
Sources
- 1. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. vbio.vn [vbio.vn]
- 13. Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. usp.org [usp.org]
- 16. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmascholars.com [pharmascholars.com]
- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. database.ich.org [database.ich.org]
- 22. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: A Guide to Cellular Assays for Characterizing N6-Propionyl Cordycepin
Authored by: Gemini, Senior Application Scientist
Introduction
Cordycepin (3'-deoxyadenosine) is a naturally occurring nucleoside analog isolated from the fungus Cordyceps militaris.[1][2] For centuries, it has been a cornerstone of traditional medicine and has garnered significant scientific interest for its broad spectrum of biological activities, including anti-proliferative, pro-apoptotic, anti-inflammatory, and immunomodulatory effects.[1][3][4] Mechanistically, cordycepin exerts its effects through multiple avenues. As an adenosine analog, it can be phosphorylated intracellularly, subsequently interfering with ATP-dependent processes and inhibiting mRNA polyadenylation, which is crucial for gene expression.[3][4] Furthermore, it is a known activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mTOR signaling pathway, central regulators of cellular metabolism and growth.[3][5]
N6-Propionyl Cordycepin is a synthetic derivative of cordycepin. The modification at the N6 position is a common medicinal chemistry strategy aimed at improving the parent molecule's pharmacological properties, such as enhancing metabolic stability, increasing cellular uptake, or altering receptor binding affinity. For instance, creating prodrugs that can bypass nucleoside transporters or are less susceptible to enzymatic degradation in the bloodstream is a key challenge that such modifications aim to solve.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular and molecular effects of this compound. The following sections detail a logical, tiered approach, starting with foundational cytotoxicity assessments and progressing to in-depth mechanistic studies of cell death, cell cycle progression, and key signaling pathways. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind the experimental design.
Section 1: Foundational Analysis - Cell Viability and Cytotoxicity
The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is essential for designing all subsequent mechanistic experiments. The MTT assay is a robust, reliable, and high-throughput colorimetric method for this purpose.
Principle of the MTT Assay
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases in metabolically active, i.e., living, cells.[7] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured, allowing for a quantitative assessment of cytotoxicity.[8]
Workflow for Determining Compound Cytotoxicity
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cell Proliferation Assay
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (blank) and "cells + vehicle" (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤ 0.1% to avoid vehicle toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Treatment Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT reagent to each well.[8]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10-15 minutes.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: Example IC50 Determination
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 81.4 ± 3.9 |
| 10 | 62.1 ± 4.2 |
| 25 | 48.9 ± 3.5 |
| 50 | 25.7 ± 2.8 |
| 100 | 8.3 ± 1.9 |
| Calculated IC50 | ~26 µM |
Section 2: Elucidating the Mechanism of Cell Death - Apoptosis Analysis
If this compound reduces cell viability, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[10] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for detecting and quantifying apoptosis.[11][12]
Principle of Annexin V / PI Staining
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS). When conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells with intact membranes.[13]
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, staining the DNA red.[14]
This dual-staining approach allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive (less common).
Caption: Principle of differentiating cell populations with Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with this compound (at IC50 and 2x IC50 concentrations) and vehicle control.
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
FACS tubes.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the desired concentrations of this compound for a relevant time point (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.
-
Cell Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[13] b. Transfer 100 µL of the cell suspension (1x10^5 cells) to a new FACS tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13] d. Gently vortex and incubate for 15 minutes at room temperature in the dark.[13] e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI. Use unstained and single-stained controls to set compensation and gates correctly.
Data Presentation: Example Apoptosis Analysis
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | 94.5 | 2.1 | 3.0 |
| This compound (IC50) | 65.2 | 20.5 | 12.1 |
| This compound (2x IC50) | 30.8 | 45.3 | 21.5 |
| Staurosporine (Positive Control) | 15.1 | 55.8 | 27.4 |
Section 3: Investigating Proliferative Effects - Cell Cycle Analysis
Beyond inducing cell death, many anti-cancer compounds function by halting cell proliferation through cell cycle arrest.[1] Cordycepin is known to induce cell cycle arrest in various cancer cell lines.[15] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment can reveal if this compound has cytostatic effects.
Principle of Cell Cycle Analysis by PI Staining
This method uses PI to stain the DNA of fixed and permeabilized cells.[14] Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[14]
-
G0/G1 phase cells: Have a normal (2N) amount of DNA.
-
S phase cells: Are actively synthesizing DNA and have a DNA content between 2N and 4N.
-
G2/M phase cells: Have a duplicated (4N) amount of DNA. Flow cytometry analysis of the PI signal intensity allows for the quantification of cells in each phase.[16]
Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis via PI staining.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Treated cells (as in the apoptosis assay).
-
Cold 70% ethanol.
-
PBS.
-
PI/RNase Staining Buffer (e.g., from a kit or prepared in-house: PBS with 50 µg/mL PI and 100 µg/mL RNase A).[17]
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as previously described. Harvest approximately 1x10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension.[18]
-
Incubation: Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[18]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, collecting the fluorescence signal in the appropriate channel (e.g., FL2 or FL3). Use software with a cell cycle analysis module (e.g., Watson, Dean-Jett-Fox models) to deconvolute the DNA histogram and quantify the percentage of cells in each phase.
Data Presentation: Example Cell Cycle Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.1 | 30.5 | 14.4 |
| This compound (IC50) | 40.2 | 25.1 | 34.7 |
| Nocodazole (Positive Control) | 10.3 | 12.5 | 77.2 |
This hypothetical data suggests an accumulation of cells in the G2/M phase, indicating a G2/M arrest.
Section 4: Dissecting Molecular Mechanisms - Signaling Pathway Analysis
To understand how this compound exerts its effects, it's necessary to investigate its impact on key intracellular signaling pathways. Based on the known mechanisms of cordycepin, two high-priority pathways to investigate are the AMPK/mTOR pathway (regulating cell growth and metabolism) and the NF-κB pathway (a master regulator of inflammation).[3][5][19]
Analysis of the AMPK/mTOR Signaling Pathway
Cordycepin is known to activate AMPK, which in turn inhibits the mTOR complex 1 (mTORC1), a central promoter of cell growth and proliferation.[3] This leads to decreased phosphorylation of mTORC1's downstream targets, p70S6K and 4E-BP1. Western blotting is the ideal technique to probe the phosphorylation status of these key proteins.
Caption: The AMPK/mTOR signaling pathway targeted by cordycepin.
Protocol: Western Blot for Phosphorylated Proteins
-
Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-6 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-AMPKα (Thr172) and total AMPKα
-
Phospho-mTOR (Ser2448) and total mTOR
-
Phospho-p70S6K (Thr389) and total p70S6K
-
Phospho-4E-BP1 (Thr37/46) and total 4E-BP1
-
β-actin or GAPDH (loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect signals using an ECL substrate and an imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Analysis of the NF-κB Signaling Pathway
Cordycepin has demonstrated significant anti-inflammatory properties, often by inhibiting the NF-κB pathway.[19][20] In unstimulated cells, the NF-κB transcription factor (e.g., the p65 subunit) is held inactive in the cytoplasm by IκB proteins.[21] Upon stimulation (e.g., with TNF-α or LPS), IκB is degraded, and p65 translocates to the nucleus to activate pro-inflammatory gene transcription.[22] An effective anti-inflammatory compound will prevent this translocation.
Caption: Inhibition of NF-κB nuclear translocation.
Protocol: Immunofluorescence for p65 Translocation
-
Cell Culture: Seed cells (e.g., RAW 264.7 macrophages or A549 lung cancer cells) on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat cells with this compound for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 30-60 minutes. Include control wells: untreated, stimulus only, and compound only.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.
-
Staining:
-
Block with 1% BSA.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips and visualize using a fluorescence or confocal microscope. Capture images and quantify the nuclear vs. cytoplasmic fluorescence intensity of the p65 signal. A successful inhibitory effect will be observed as a retention of the p65 signal in the cytoplasm.[23]
Conclusion
This application note outlines a systematic and multi-faceted approach to characterizing the cellular effects of this compound. By progressing from broad assessments of cytotoxicity to specific investigations of apoptosis, cell cycle progression, and molecular signaling pathways, researchers can build a comprehensive profile of this novel compound's mechanism of action. The integration of these robust and validated assays provides the critical data needed for preclinical evaluation and informs the future direction of drug development efforts.
References
-
Kondoh, T., et al. (2007). Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction. Journal of Biological Chemistry. Available at: [Link]
-
Bai, Y., et al. (2024). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Frontiers in Pharmacology. Available at: [Link]
-
de Groot, C., et al. (2021). A Systematic Review of the Biological Effects of Cordycepin. Molecules. Available at: [Link]
-
Lee, H., et al. (2018). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. Molecules. Available at: [Link]
-
Tan, D., et al. (2023). The role and mechanisms of cordycepin in inhibiting cancer cells. Brazilian Journal of Medical and Biological Research. Available at: [Link]
-
Tuli, H.S., et al. (2021). Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential. Molecules. Available at: [Link]
-
Chen, Y., et al. (2021). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. Molecules. Available at: [Link]
-
Khan, M.A., & Tania, M. (2020). Cordycepin in Anticancer Research: Molecular Mechanism of Therapeutic Effects. Current Medicinal Chemistry. Available at: [Link]
-
Smiderle, F.R., et al. (2021). Anti-Inflammatory Properties of the Medicinal Mushroom Cordyceps militaris Might Be Related to Its Linear (1→3)-β-D-Glucan. PLOS One. Available at: [Link]
-
Tulk, A., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. Available at: [Link]
-
Tan, L., et al. (2020). Anti-inflammatory effects of cordycepin: A review. Phytotherapy Research. Available at: [Link]
-
Liu, T., et al. (2022). Application and research progress of cordycepin in the treatment of tumours (Review). Oncology Letters. Available at: [Link]
-
Adan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio Website. Available at: [Link]
-
Provost, J.J., & Wallert, M.A. MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Montalban-Arques, A., et al. (2025). Relative adenosine production assay suitable for 2D and 3D tumor cell culture. Methods in Enzymology. Available at: [Link]
-
Shin, S., et al. (2019). Anti-inflammatory effects of cordycepin in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Flow Cytometry Core Facility, University of Chicago. Cell Cycle Analysis. University of Chicago Website. Available at: [Link]
-
O'Shea, C.C., & Hoffmann, A. (2009). Computational Models of the NF-KB Signalling Pathway. ResearchGate. Available at: [Link]
-
University of Oxford. (2021). Anti-cancer drug derived from fungus shows promise in clinical trials. University of Oxford News. Available at: [Link]
-
Cell Biolabs, Inc. Adenosine Assay Kit. Cell Biolabs Website. Available at: [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]
-
Tan, L., et al. (2020). Anti‐inflammatory effects of cordycepin: A review. ResearchGate. Available at: [Link]
-
Sittampalam, G.S., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Bio-Rad. NF-κB Signaling Pathway. Bio-Rad Website. Available at: [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. Creative Biolabs Website. Available at: [Link]
-
Adan, A. (2018). Protocol for Annexin V-FITC apoptosis assay?. ResearchGate. Available at: [Link]
-
Smiderle, F.R., et al. (2014). Anti-Inflammatory Properties of the Medicinal Mushroom Cordyceps militaris Might Be Related to Its Linear (1→3)-β-D-Glucan. PLOS One. Available at: [Link]
-
Sino Biological. NF-kB Signaling Pathway. Sino Biological Website. Available at: [Link]
-
BPS Bioscience. Adenosine A2A Receptor Functional HEK293 Cell Line. BPS Bioscience Website. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ox.ac.uk [ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Anti-inflammatory effects of cordycepin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. sinobiological.com [sinobiological.com]
- 23. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of N6-Propionyl Cordycepin
Introduction: The Rationale for N6-Propionyl Cordycepin in Preclinical Research
Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog, has garnered significant interest within the scientific community for its broad therapeutic potential, including anti-cancer, anti-inflammatory, and immunomodulatory properties.[1][2][3] Its mechanism of action is multifaceted, primarily involving the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR signaling pathway, which is crucial for cell proliferation and survival.[4][5] Additionally, cordycepin can be intracellularly phosphorylated to its triphosphate form, acting as a chain terminator during RNA synthesis.[6]
Despite its promise, the clinical translation of cordycepin has been hampered by its rapid in vivo degradation. The primary metabolic vulnerability of cordycepin is the deamination of its N6-amino group by adenosine deaminase (ADA), rendering it inactive.[6] To overcome this limitation, this compound, a novel derivative, has been synthesized. The propionyl group at the N6 position is designed to sterically hinder ADA, thereby enhancing the compound's metabolic stability, prolonging its plasma half-life, and ultimately increasing its bioavailability and therapeutic efficacy.
These application notes provide a comprehensive guide for researchers initiating in vivo studies with this compound. The protocols detailed herein are grounded in established methodologies for nucleoside analog evaluation and are designed to be adaptable to specific research questions in oncology, inflammation, and immunology.
PART 1: Preclinical Development Strategy for this compound
The preclinical evaluation of this compound should follow a logical progression to thoroughly characterize its pharmacokinetic profile, assess its efficacy in relevant disease models, and establish a preliminary safety profile.
PART 2: Formulation and Administration of this compound
Due to the often-poor water solubility of nucleoside analogs, developing a suitable formulation for in vivo administration is a critical first step.[7][8]
Solubility Assessment
It is imperative to first determine the solubility of this compound in various pharmaceutically acceptable vehicles.
| Vehicle | Purpose |
| Aqueous Vehicles | |
| Sterile Saline (0.9% NaCl) | Standard for water-soluble compounds. |
| Phosphate-Buffered Saline (PBS) | Buffered aqueous solution. |
| 5% Dextrose in Water (D5W) | Alternative aqueous vehicle. |
| Co-solvents & Surfactants | |
| 10% DMSO in Saline | For compounds with moderate solubility. |
| 40% PEG300 in Saline | Polyethylene glycol can enhance solubility. |
| 5% Tween 80 in Saline | A non-ionic surfactant to aid dissolution. |
| Lipid-based Formulations | |
| Corn Oil / Sesame Oil | For highly lipophilic compounds. |
Recommended Formulation Protocol
For initial studies, a formulation containing a co-solvent is often a pragmatic starting point.
Protocol 2.2.1: Preparation of this compound in a Co-solvent Vehicle
-
Preparation of Vehicle: Prepare a stock solution of the desired co-solvent vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in sterile saline).
-
Dissolution: Weigh the required amount of this compound and dissolve it in the minimal amount of 100% DMSO.
-
Dilution: While vortexing, slowly add the PEG300 solution, followed by the Tween 80 solution, and finally bring to the final volume with sterile saline.
-
Sonication: If necessary, sonicate the solution in a water bath to ensure complete dissolution.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter.
Routes of Administration
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
Protocol 2.3.1: Intraperitoneal (IP) Injection in Mice [2][9]
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[9]
-
Injection: Using a 25-27 gauge needle, insert the needle at a 30-40 degree angle into the peritoneal cavity.[2]
-
Aspiration: Gently pull back the plunger to ensure no fluid or blood is aspirated.
-
Administration: Inject the formulation slowly. The maximum recommended volume is 10 ml/kg.[2]
Protocol 2.3.2: Oral Gavage (PO) in Mice
-
Restraint: Gently restrain the mouse and ensure the head and body are in a straight line.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Administration: Gently insert the gavage needle into the esophagus and down to the stomach.
-
Delivery: Slowly administer the formulation.
PART 3: Pharmacokinetic (PK) Studies in Rodents
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for dose selection in efficacy studies.[8]
Study Design
A typical PK study in mice involves administering the compound via two different routes (e.g., intravenous and oral) to determine key parameters like bioavailability.[10]
| Parameter | Description |
| Animals | Male C57BL/6 or BALB/c mice, 8-10 weeks old |
| Groups | 1. IV administration (e.g., 2 mg/kg) 2. PO administration (e.g., 10 mg/kg) |
| Time Points | 5, 15, 30, 60, 120, 240, 480 minutes post-dose |
| Samples | Plasma collected at each time point |
Blood Collection Protocol[7][11]
Serial blood sampling from the same animal is preferred to reduce biological variability.[11]
Protocol 3.2.1: Serial Blood Collection from Saphenous Vein
-
Restraint: Place the mouse in a restraint tube.
-
Vein Dilation: Apply gentle pressure to the upper thigh to dilate the saphenous vein.
-
Puncture: Using a 25-gauge needle, make a small puncture in the vein.
-
Collection: Collect the blood into a heparinized capillary tube.
-
Hemostasis: Apply gentle pressure with sterile gauze to stop the bleeding.
Bioanalytical Method
Quantification of this compound and its potential metabolites (including cordycepin) in plasma is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[12][13]
Protocol 3.3.1: Plasma Sample Preparation and LC-MS/MS Analysis
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode and monitor the specific parent-daughter ion transitions for this compound and cordycepin.
PART 4: In Vivo Efficacy Evaluation in Oncology Models
The anti-cancer activity of this compound can be evaluated in various mouse models.
Xenograft Models
Xenograft models, utilizing human cancer cell lines implanted into immunodeficient mice, are valuable for assessing the direct anti-tumor effects of a compound.
Protocol 4.1.1: Subcutaneous Xenograft Tumor Model
-
Cell Culture: Culture the desired human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions.
-
Cell Preparation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice (6-8 weeks old).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm^3, randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound and vehicle control according to the predetermined schedule and route.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Monitor body weight and clinical signs of toxicity throughout the study.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Syngeneic Models
Syngeneic models, where mouse cancer cells are implanted into immunocompetent mice of the same genetic background, are essential for evaluating the immunomodulatory effects of this compound.[5][14]
Protocol 4.2.1: Syngeneic Tumor Model [15]
-
Cell Line Selection: Choose a murine cancer cell line that is syngeneic to the mouse strain (e.g., B16-F10 melanoma in C57BL/6 mice, CT26 colon carcinoma in BALB/c mice).
-
Implantation and Monitoring: Follow the same procedure as for xenograft models (Protocol 4.1.1).
-
Immune Cell Analysis: At the study endpoint, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., T cells, macrophages, NK cells) by flow cytometry or immunohistochemistry.[16]
PART 5: In Vivo Efficacy Evaluation in Inflammation Models
The anti-inflammatory potential of this compound can be assessed using acute inflammation models.[17][18]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the inhibitory effect of a compound on the systemic production of pro-inflammatory cytokines.[19][20]
Protocol 5.1.1: LPS-Induced Cytokine Production in Mice
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week.
-
Pre-treatment: Administer this compound or vehicle control (e.g., via IP or PO route).
-
LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), inject LPS (from E. coli O111:B4) intraperitoneally at a dose of 0.5-1 mg/kg.
-
Blood Collection: At a peak cytokine response time (typically 1.5-2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Prepare plasma and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.
Carrageenan-Induced Paw Edema
This is a classic model of acute, localized inflammation.[3][21][22]
Protocol 5.2.1: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats for one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Treatment: Administer this compound, a positive control (e.g., indomethacin), or vehicle control.
-
Carrageenan Injection: One hour post-treatment, inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar surface of the right hind paw.[21][23]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
PART 6: Toxicology and Biomarker Analysis
A preliminary assessment of the toxicity of this compound is crucial.[24] Additionally, biomarker analysis can provide insights into its mechanism of action in vivo.
Acute Toxicity Study
A single high-dose study can provide an initial indication of the compound's safety profile.
Protocol 6.1.1: Acute Toxicity Assessment
-
Dosing: Administer a single high dose of this compound to a small group of mice.
-
Observation: Monitor the animals closely for 24-48 hours for any clinical signs of toxicity (e.g., lethargy, ruffled fur, altered respiration).
-
Endpoint: At the end of the observation period, collect blood for clinical chemistry and major organs for histopathological examination.
Biomarker Analysis in Tumor Tissue
Analysis of tumor tissue from efficacy studies can confirm the compound's on-target activity.
Protocol 6.2.1: Western Blot Analysis of Tumor Lysates
-
Tumor Homogenization: Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Perform SDS-PAGE and western blotting to analyze the expression and phosphorylation status of key proteins in the AMPK/mTOR pathway (e.g., p-AMPK, p-mTOR, p-S6K).
References
-
Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]
-
New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. MDPI. Available at: [Link]
-
LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central. Available at: [Link]
-
In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues. NIH. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. Available at: [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC - NIH. Available at: [Link]
-
Protocol to study the immune profile of syngeneic mouse tumor models. PubMed Central. Available at: [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link]
-
Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker®. PubMed. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
Syngeneic mouse tumor models. Bio-protocol. Available at: [Link]
-
Blood sampling: Mouse. NC3Rs. Available at: [Link]
-
SOP: Mouse Intraperitoneal Injection. Research and Innovation | Virginia Tech. Available at: [Link]
-
Practical and concise synthesis of nucleoside analogs | Request PDF. ResearchGate. Available at: [Link]
-
Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. PubMed. Available at: [Link]
-
A Sensitive LC-MS/MS Method for Quantification of a Nucleoside Analog in Plasma: Application to in Vivo Rat Pharmacokinetic Studies. PubMed. Available at: [Link]
-
Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase | Biochemistry. ACS Publications. Available at: [Link]
-
(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]
-
Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. University of Arizona Research, Innovation & Impact. Available at: [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Available at: [Link]
-
Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. Available at: [Link]
-
Syngeneic Models. Altogen Labs. Available at: [Link]
-
Review on Bioanalytical Method Development in Human Plasma. IJTSRD. Available at: [Link]
-
VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]
-
Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available at: [Link]
-
Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers. Available at: [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
Intraperitoneal Injection in the Mouse. Research Animal Training. Available at: [Link]
-
B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. MDPI. Available at: [Link]
-
Pharmacokinetics Studies in Mice or Rats. Bienta. Available at: [Link]
-
Considerations for Performing a Successful Syngeneic Tumor Study. Taconic Biosciences. Available at: [Link]
-
note for guidance on preclinical pharmacological and toxicological testing of vaccines. European Medicines Agency (EMA). Available at: [Link]
-
Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available at: [Link]
-
Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. MDPI. Available at: [Link]
-
Common Methods of Blood Collection in the Mouse. ELK Biotechnology CO.,Ltd.. Available at: [Link]
-
Rodent Blood Collection and Sample Preparation Guide. IDEXX BioAnalytics. Available at: [Link]
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. Available at: [Link]
-
Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science (RSC Publishing). Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
-
Protocol to study the immune profile of syngeneic mouse tumor models. PubMed - NIH. Available at: [Link]
-
The Crucial Role of preclinical toxicology studies in Drug Discovery. Broughton. Available at: [Link]
-
Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available at: [Link]
-
Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. research journal. Available at: [Link]
-
2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]
Sources
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. inotiv.com [inotiv.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. research.vt.edu [research.vt.edu]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 11. parazapharma.com [parazapharma.com]
- 12. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijtsrd.com [ijtsrd.com]
- 14. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 20. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 23. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 24. hoeford.com [hoeford.com]
N6-Propionyl Cordycepin: A Prodrug Strategy for Enhanced In Vivo Anticancer Efficacy
An Application Guide for Researchers
Abstract: Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog, has demonstrated significant potential as an anticancer agent by targeting multiple molecular pathways, including apoptosis induction, cell cycle arrest, and immunomodulation.[1][2][3] However, its clinical translation has been severely hampered by poor pharmacokinetic properties, primarily its rapid deamination by adenosine deaminase (ADA) in vivo, which leads to a short half-life and reduced bioavailability.[4][5] This guide introduces N6-Propionyl Cordycepin, a rationally designed prodrug engineered to overcome this critical limitation. By masking the N6-amino group susceptible to ADA, this derivative is poised to offer superior stability, enhanced systemic exposure, and ultimately, more potent and reliable antitumor activity in preclinical cancer models. This document provides the scientific rationale, detailed experimental protocols, and data interpretation guidelines for researchers investigating this compound in in vivo cancer studies.
Part 1: Scientific Rationale and Mechanism
The Anticancer Mechanisms of Cordycepin
Cordycepin exerts its therapeutic effects through a variety of mechanisms, making it a compound of interest for numerous cancer types.[6][7] Once inside the cell, it is converted to cordycepin triphosphate (3'-dATP), which acts as a chain-terminating analog of ATP. This action disrupts critical cellular processes:
-
Inhibition of RNA Synthesis: Cordycepin triphosphate interferes with mRNA polyadenylation, leading to premature transcript termination and subsequent inhibition of protein synthesis.[4]
-
Induction of Apoptosis: It can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4]
-
Cell Cycle Arrest: Cordycepin has been shown to halt the cell cycle at various phases, preventing cancer cell proliferation.[6]
-
Immunomodulation: It can modulate the tumor microenvironment by enhancing the activity of immune cells like Natural Killer (NK) cells and dendritic cells, while inhibiting immunosuppressive regulatory T cells (Tregs).[7][8]
Caption: Core anticancer mechanisms of Cordycepin post-conversion to its active triphosphate form.
The Pharmacokinetic Hurdle: Adenosine Deaminase (ADA)
This compound: A Prodrug Solution
This compound is designed to bypass this metabolic vulnerability. The addition of a propionyl group to the N6 position of the adenine ring sterically hinders ADA from accessing its target. This modification renders the molecule resistant to deamination in systemic circulation.
The proposed advantages are:
-
Enhanced Stability: Greatly increased plasma half-life.
-
Improved Bioavailability: Higher systemic exposure allows for more effective delivery to the tumor site.
-
Sustained Action: The prodrug can act as a circulating reservoir, which is gradually taken up by cells and converted to active cordycepin by intracellular esterases.
Caption: this compound is designed to resist ADA degradation in circulation.
Part 2: Preclinical In Vivo Study Design
A well-designed in vivo study is critical to validate the efficacy and safety of this compound. The typical workflow involves an initial dose-finding study (Maximum Tolerated Dose) followed by a definitive efficacy study in a relevant tumor model.
Animal Model Selection
The choice of animal model is dependent on the scientific question.[10]
| Model Type | Description | Advantages | Disadvantages | Recommended For |
| Subcutaneous Xenograft | Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., Nude, SCID).[11] | High reproducibility; easy to monitor tumor growth with calipers.[11] | Lacks a functional immune system; cannot assess immunomodulatory effects. | Initial efficacy and dose-response studies. |
| Syngeneic Model | Murine cancer cells are injected into immunocompetent mice of the same strain.[11] | Intact immune system allows for the study of immunomodulatory drug effects.[8] | Fewer available cell lines; potential for immunogenicity of the tumor itself. | Evaluating the immunomodulatory properties of this compound. |
| Patient-Derived Xenograft (PDX) | Fresh patient tumor tissue is directly implanted into immunodeficient mice.[12] | Preserves original tumor heterogeneity and microenvironment; high clinical relevance.[12] | High cost; variable growth rates; requires immunodeficient host. | Advanced preclinical validation and personalized medicine studies. |
Compound Formulation and Preparation
Causality: The formulation must ensure the compound is solubilized and stable for administration, preventing precipitation that could cause emboli or local irritation.
-
Solubility Testing: First, determine the solubility of this compound in common biocompatible solvents (e.g., PBS, DMSO, PEG400, Tween 80).
-
Vehicle Selection: A common vehicle for initial studies is a mixture of DMSO, PEG400, Tween 80, and saline. A typical starting formulation could be 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline.
-
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Dissolve it first in the required volume of DMSO.
-
Add PEG400 and Tween 80, mixing thoroughly after each addition.
-
Finally, add saline to reach the final volume and concentration.
-
The final solution should be clear. If not, gentle warming or sonication may be required. Prepare fresh daily before administration.
-
Part 3: Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Trustworthiness: This protocol establishes a safe and effective dose range, which is a prerequisite for any meaningful efficacy study. It ensures that the observed anti-tumor effects are not confounded by overt toxicity.[13]
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity (e.g., >20% body weight loss or severe clinical signs).
Methodology:
-
Animal Selection: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 6-8 weeks old. Use 3-5 mice per dose group.[14]
-
Dose Escalation:
-
Based on in vitro IC50 data, select a starting dose (e.g., 10 mg/kg).
-
Prepare at least 4-5 dose levels with an incremental increase (e.g., 10, 25, 50, 100, 200 mg/kg).
-
-
Administration:
-
Monitoring:
-
Body Weight: Record body weight daily.
-
Clinical Signs: Observe animals twice daily for any signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea). Score these observations.
-
Endpoint: The MTD is defined as the highest dose that does not result in animal death, >20% mean body weight loss, or other signs of irreversible toxicity.
-
-
Data Analysis: Plot the mean body weight change for each group over time. The MTD will be used as the highest dose in the subsequent efficacy study.
Protocol 2: Subcutaneous Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound at various doses compared to a vehicle control.
Methodology:
-
Cell Culture & Implantation:
-
Culture the chosen human cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each immunodeficient mouse (e.g., athymic nude mice).[11]
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow. Start monitoring tumor volume 3-4 days post-implantation.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[18]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group) with similar average tumor volumes.
-
-
Treatment Groups:
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | IP | Daily |
| 2 | This compound | Low Dose (e.g., 25) | IP | Daily |
| 3 | This compound | Mid Dose (e.g., 50) | IP | Daily |
| 4 | This compound | High Dose (MTD) | IP | Daily |
| 5 | Positive Control (Optional) | Standard-of-care drug | - | Per literature |
-
Dosing and Monitoring:
-
Administer the treatments as per the schedule for a predetermined period (e.g., 21-28 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity daily.
-
-
Endpoint Criteria:
-
Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³), become ulcerated, or if animals lose >20% of their initial body weight or show signs of severe distress.
-
At the end of the study, euthanize all remaining animals.
-
-
Data Collection and Analysis:
-
Excise tumors, weigh them, and take photographs.
-
Collect blood for pharmacokinetic analysis and tissues for histopathology if planned.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[19]
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the results.
-
Caption: Experimental workflow for a subcutaneous tumor xenograft efficacy study.
References
- Author, A. (2020). Cordycepin in Anticancer Research: Molecular Mechanism of Therapeutic Effects. Bentham Science.
- Author, B. (n.d.). Cordycepin in Anticancer Research: Molecular Mechanism of Therapeutic Effects. Europe PMC.
- Author, C. (n.d.). The role and mechanisms of cordycepin in inhibiting cancer cells.
- Author, D. (n.d.). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. MDPI.
- Author, E. (n.d.). The role and mechanisms of cordycepin in inhibiting cancer cells. SciELO.
- Author, F. (n.d.). Cordycepin significantly inhibits tumor growth in tumor-bearing mouse models.
- Author, G. (n.d.). In vivo pharmacokinetic profiles of cordycepin and its metabolite, 3'-deoxyinosine.
- Author, H. (n.d.). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. PubMed Central.
- Author, I. (n.d.). Application and research progress of cordycepin in the treatment of tumours (Review).
- Author, J. (2018). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. MDPI.
- Author, K. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PubMed Central.
- Author, L. (n.d.). Animal and In Vitro Toxicity Testing. National Academies of Sciences, Engineering, and Medicine.
- Author, M. (n.d.).
- Author, N. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central.
- Author, O. (2023).
- Author, P. (n.d.).
- Author, Q. (n.d.). Tumor growth monitored in vivo by optical imaging.
- Author, R. (n.d.). Tumor models: assessing toxicity in efficacy studies. PubMed.
- Author, S. (n.d.).
- Author, T. (n.d.).
- Author, U. (2025). How to Administer a Substance to a Mouse?. TransCure bioServices.
- Author, V. (2022). Animals Used in Cancer Research and Procedures Involving Tumor Production IACUC Guidelines.
- Author, W. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application and research progress of cordycepin in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
- 13. Tumor models: assessing toxicity in efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 15. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 17. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N6-Propionyl Cordycepin for Investigating Inflammatory Pathways
For Research Use Only. Not for use in diagnostic procedures.
Introduction
To overcome these limitations, medicinal chemists often employ prodrug strategies, modifying the parent compound to enhance its pharmacokinetic profile.[5][6][7] N6-Propionyl Cordycepin is a derivative designed with this goal in mind. The addition of a propionyl group at the N6 position of the adenine ring is a rational chemical modification intended to:
-
Increase Lipophilicity: Potentially enhancing membrane permeability and cellular uptake.
-
Provide Steric Hindrance: Protecting the molecule from rapid deamination by ADA, thereby prolonging its half-life.
-
Act as a Prodrug: The propionyl group is expected to be cleaved by intracellular esterases, releasing the active Cordycepin within the target cell, leading to a more sustained and localized effect.
This application note provides a comprehensive guide for researchers on the use of this compound as a tool to investigate inflammatory processes in both in vitro and in vivo models. It outlines the hypothesized mechanism of action and provides detailed, validated protocols for its application.
Hypothesized Mechanism of Action
This compound is anticipated to exert its anti-inflammatory effects through the intracellular release of Cordycepin. Cordycepin, an adenosine analog, modulates inflammatory responses primarily by interacting with adenosine receptors and inhibiting key intracellular signaling cascades.[1][8]
The principal anti-inflammatory mechanisms of Cordycepin involve the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][9] These pathways are central regulators of the inflammatory response.[10][11][12]
-
Adenosine Receptor Agonism: Extracellular adenosine is a potent signaling molecule that regulates inflammation through four G-protein-coupled receptors: A1, A2A, A2B, and A3.[8][13] Cordycepin can activate these receptors, particularly the A2A receptor, which often leads to an increase in intracellular cAMP, activating Protein Kinase A (PKA). PKA can, in turn, inhibit the activation of the NF-κB pathway.[14]
-
Inhibition of NF-κB Pathway: NF-κB is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[10][15][16][17] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[16] Cordycepin has been shown to prevent IκBα degradation, thereby blocking NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[9][18]
-
Modulation of MAPK Pathways: The MAPK family (including p38, JNK, and ERK) is another critical signaling network activated by inflammatory stimuli that leads to the activation of transcription factors like AP-1.[11][12] Cordycepin can suppress the phosphorylation of p38 and JNK, further dampening the inflammatory response.[9]
The diagram below illustrates the hypothesized signaling cascade.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Part I: In Vitro Applications & Protocols
The most common in vitro model for studying inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls.[9] This robustly induces a pro-inflammatory response, characterized by the release of nitric oxide (NO), cytokines, and other inflammatory mediators.
Recommended Model System: RAW 264.7 murine macrophage cell line or primary Bone Marrow-Derived Macrophages (BMDMs). RAW 264.7 cells are widely used due to their high reproducibility in response to LPS.[9][19]
Protocol 1.1: General Workflow for Assessing Anti-inflammatory Activity
This workflow outlines the core steps for treating cultured macrophages to assess the effects of this compound on inflammation.
Caption: General experimental workflow for in vitro inflammation studies.
Experimental Parameters & Controls
A self-validating protocol requires meticulous attention to controls and experimental variables.
| Parameter | Recommended Range/Value | Rationale & Notes |
| Cell Line | RAW 264.7 | Highly responsive to LPS, commercially available, and well-characterized. |
| Seeding Density | 2.5 x 10⁵ cells/mL (96-well) | Aims for 80-90% confluency at the time of stimulation. |
| LPS Concentration | 0.1 - 1 µg/mL | A concentration of 1 µg/mL typically elicits a strong, reproducible inflammatory response.[9] |
| N6-P-Cordycepin | 1 - 50 µM | A dose-response curve is essential. Always test for cytotoxicity (e.g., MTT assay) in parallel. |
| Vehicle Control | DMSO or PBS | The solvent used to dissolve the compound, added at the same final concentration as the treatment groups. |
| Negative Control | Untreated Cells | Establishes the basal level of inflammatory markers. |
| Positive Control | LPS only | Confirms that the inflammatory stimulus is working correctly. |
| Inhibitor Control | Dexamethasone (10 µM) | A known anti-inflammatory agent to validate the assay's responsiveness. |
Protocol 1.2: Quantification of Nitric Oxide (Griess Assay)
Nitric oxide is a key inflammatory mediator produced by the enzyme iNOS in macrophages.[15] The Griess assay is a simple colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: NED solution)
-
Nitrite standard (e.g., Sodium Nitrite)
-
96-well microplate
-
Plate reader (540 nm absorbance)
Procedure:
-
Prepare a nitrite standard curve (0-100 µM) in culture medium.
-
In a new 96-well plate, add 50 µL of cell culture supernatant from each experimental well.
-
Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well. Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in each sample by interpolating from the standard curve.
Protocol 1.3: Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine proteins like TNF-α and IL-6 in the supernatant.[20][21][22]
Materials:
-
ELISA kit for target cytokine (e.g., Human TNF-α ELISA Kit)[20]
-
Cell culture supernatants
-
Plate reader
Procedure (General Sandwich ELISA):
-
Coat a 96-well plate with the capture antibody overnight.[22]
-
Wash wells and block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate (e.g., 1-2 hours).[21]
-
Wash wells and add the biotinylated detection antibody. Incubate.
-
Wash wells and add streptavidin-HRP conjugate. Incubate.
-
Wash wells and add the substrate solution (e.g., TMB). Allow color to develop.[21]
-
Add stop solution and measure absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate cytokine concentrations from the standard curve.
Protocol 1.4: Analysis of Inflammatory Gene Expression (RT-qPCR)
Reverse Transcription Quantitative PCR (RT-qPCR) measures the mRNA levels of inflammatory genes, providing insight into the transcriptional regulation by this compound.[23][24][25]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Tnf, Il6, Nos2, Actb or Gapdh as housekeeping genes)[26]
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells from Protocol 1.1 and extract total RNA according to the kit manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR: Set up the qPCR reaction with cDNA template, primers, and master mix.
-
Run qPCR: Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Part II: In Vivo Applications & Protocols
In vivo models are essential for evaluating the systemic anti-inflammatory efficacy of a compound. The carrageenan-induced paw edema model is a classic, acute, and highly reproducible model for screening anti-inflammatory drugs.[27][28][29][30]
Recommended Model System: Male Sprague-Dawley rats or Swiss Albino mice.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), which can be measured over time.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na or DMSO/Saline)
-
Positive control: Indomethacin (10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plebysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (Indomethacin)
-
Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the vehicle, Indomethacin, or this compound by oral gavage (p.o.).[28] The timing should be based on anticipated peak plasma concentrations.[30] A standard is 60 minutes prior to carrageenan injection.[28]
-
Induction of Edema: At T=0 (60 min after drug administration), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[28][31]
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[28]
-
Data Analysis:
-
Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
| Parameter | Recommended Value | Rationale & Notes |
| Animal Model | Sprague-Dawley Rat | Standard model for this assay, provides robust and consistent results. |
| Carrageenan | 1% w/v solution, 0.1 mL | Standard concentration and volume to induce significant, measurable edema. |
| Dosing Route | Oral (p.o.) or Intraperitoneal (i.p.) | Oral route is preferred for assessing bioavailability and clinical relevance. |
| N6-P-Cordycepin Dose | 10 - 100 mg/kg | Dose range should be determined by preliminary toxicity and pharmacokinetic studies. |
| Positive Control | Indomethacin (10 mg/kg) | A standard NSAID used to validate the model's sensitivity. |
| Measurement | Plethysmometer | Provides accurate and objective measurement of paw volume. |
References
-
Ashraf, S. A., et al. (2020). Anti-inflammatory effects of cordycepin: A review. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Chen, Y.-A., et al. (2023). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. MDPI. Available at: [Link]
-
Kim, H. G., et al. (2015). Anti-inflammatory effects of cordycepin in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways. Drug Design, Development and Therapy. Available at: [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Hasko, G., et al. (2004). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases. Nature Reviews Drug Discovery. Available at: [Link]
-
Fehrenbacher, J. C., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Available at: [Link]
-
Wang, C. X., et al. (2002). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
-
Suresh, R. R., et al. (2026). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry. Available at: [Link]
-
Tsai, Y. J., et al. (2010). Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kyriakis, J. M., & Avruch, J. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Genes & Development. Available at: [Link]
-
Wikipedia contributors. (n.d.). NF-κB. Wikipedia. Available at: [Link]
-
G-Biosciences. (n.d.). Tumor Necrosis Factor-α ELISA Kit, Human (CKH200A) - Bulletin. Available at: [Link]
-
Borea, P. A., et al. (2018). Adenosine and Inflammation: Here, There and Everywhere. Molecules. Available at: [Link]
-
Wu, S.-J., et al. (2022). Anti-Inflammatory Effects of Cordyceps Cs-HK1 Fungus Exopolysaccharide on Lipopolysaccharide-Stimulated Macrophages via the TLR4/MyD88/NF-κB Pathway. Molecules. Available at: [Link]
-
Suresh, R. R., et al. (2026). Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing. Available at: [Link]
-
Wei, C., et al. (2024). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Frontiers in Pharmacology. Available at: [Link]
-
Lee, S. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Sensors. Available at: [Link]
-
Noa, M., et al. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
-
Ashraf, S. A., et al. (2020). Anti-inflammatory effects of cordycepin: A review. ResearchGate. Available at: [Link]
-
Shikov, A. N., et al. (2023). Anti-Inflammatory Effects of Solanum tuberosum L. Polysaccharide and Its Limited Gene Expression Profile. MDPI. Available at: [Link]
-
Cronstein, B. N., & Sitkovsky, M. (2013). Regulation of Inflammation by Adenosine. Frontiers in Immunology. Available at: [Link]
-
Tsai, Y. J., et al. (2010). Pharmacokinetics of Adenosine and Cordycepin, a Bioactive Constituent of Cordyceps sinensis in Rat. ACS Publications. Available at: [Link]
-
Tian, Y., et al. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers in Pharmacology. Available at: [Link]
-
Kim, J. Y., et al. (2014). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. Available at: [Link]
-
Hu, B., et al. (2023). Transcriptomic analysis of the anti-inflammatory effect of Cordyceps militaris extract on acute gouty arthritis. Frontiers in Pharmacology. Available at: [Link]
-
Suresh, R. R., et al. (2026). Prodrug strategies in developing antiviral nucleoside analogs. PubMed. Available at: [Link]
-
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Available at: [Link]
-
Cárdenas-Rey, I., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ. Available at: [Link]
-
Hasko, G., & Pacher, P. (2012). New insights into the regulation of inflammation by adenosine. JCI. Available at: [Link]
-
Tuli, H. S., et al. (2013). Cordycepin: pharmacological properties and their relevant mechanisms. Chinese Journal of Natural Medicines. Available at: [Link]
-
Mehellou, Y., & De Clercq, E. (2010). Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics. ResearchGate. Available at: [Link]
-
Hasko, G., et al. (2000). Adenosine receptors and inflammation. Trends in Immunology. Available at: [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... Available at: [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Available at: [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]
-
AnyGenes. (n.d.). Inflammation pathways analysis with AnyGenes® qPCR arrays. Available at: [Link]
-
Ma, G., et al. (2015). Anti-Inflammatory Properties of the Medicinal Mushroom Cordyceps militaris Might Be Related to Its Linear (1→3)-β-D-Glucan. PLOS One. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
-
Ou, H. C., et al. (2021). Cordycepin Attenuates Palmitic Acid-Induced Inflammation and Apoptosis of Vascular Endothelial Cells through Mediating PI3K/Akt/eNOS Signaling Pathway. The American Journal of Chinese Medicine. Available at: [Link]
-
Choi, S., et al. (2014). In vivo pharmacokinetic profiles of cordycepin and its metabolite, 3'-deoxyinosine, following administration of cordycepin in rats. ResearchGate. Available at: [Link]
Sources
- 1. Anti-inflammatory effects of cordycepin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Prodrug strategies in developing antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory effects of cordycepin in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulation of Inflammation by Adenosine [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. mdpi.com [mdpi.com]
- 27. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. inotiv.com [inotiv.com]
- 31. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for N6-Propionyl Cordycepin Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical administration of N6-Propionyl Cordycepin in murine models. While specific in vivo data for this particular derivative is emerging, the protocols outlined herein are synthesized from extensive research on its parent compound, cordycepin, and the established principles of nucleoside analog pharmacology. This guide explains the scientific rationale behind the use of this compound as a potential pro-drug, details methodologies for preparation and administration, and offers insights into experimental design for efficacy and toxicity studies.
Introduction: The Rationale for this compound
Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog, has garnered significant interest for its therapeutic potential across a spectrum of diseases, including cancer and inflammatory conditions.[1][2] Its mechanism of action is multifaceted, primarily involving the activation of AMP-activated protein kinase (AMPK) and the inhibition of the PI3K/mTOR/AKT signaling pathway.[1] Cordycepin can also be incorporated into RNA, leading to premature chain termination, and can induce apoptosis and cell cycle arrest in cancer cells.[3]
Despite its promise, the clinical translation of cordycepin has been hampered by unfavorable pharmacokinetic properties. The compound is rapidly deaminated in the bloodstream by adenosine deaminase (ADA) to an inactive metabolite, 3'-deoxyinosine, resulting in a very short half-life.[4][5] Furthermore, its low aqueous solubility can pose challenges for formulation and administration.[6]
This compound is a rationally designed derivative that aims to overcome these limitations. By acylating the N6 position of the adenine ring, it is hypothesized that the molecule is shielded from deamination by ADA. This pro-drug strategy is designed to enhance bioavailability and prolong systemic exposure. Following administration, endogenous esterases are expected to cleave the propionyl group, releasing the active cordycepin intracellularly. Studies on similar N6-acyl derivatives, such as N-octanoylcordycepin, have shown lower metabolic velocity and higher bioavailability compared to the parent compound.[6]
Core Principles of Administration
The successful in vivo evaluation of this compound hinges on meticulous protocol design. The following sections provide a framework for key experimental considerations.
Dosage Determination: An Extrapolative Approach
In the absence of direct studies on this compound, initial dose-finding studies should be guided by the established effective doses of cordycepin in mice. It is crucial to start with lower doses and escalate cautiously, monitoring for signs of toxicity.
Table 1: Extrapolated Dosage Ranges for this compound in Mice (Based on Cordycepin Data)
| Study Type | Cordycepin Dosage Range (mg/kg) | Suggested Starting Range for this compound (mg/kg) | Rationale & Key Considerations |
| General Efficacy Studies | 5 - 60 mg/kg | 5 - 50 mg/kg | This range covers doses shown to be effective for cordycepin in various models, including cancer and inflammation.[7][8] The molecular weight of this compound will be slightly higher than cordycepin; initial calculations can be molar-equivalent. |
| Neuroprotective Studies | 5 - 10 mg/kg | 5 - 15 mg/kg | Lower doses of cordycepin have demonstrated neuroprotective effects.[9] |
| Metabolic Studies | 100 mg/kg (oral) | 50 - 100 mg/kg (oral) | Higher oral doses of cordycepin have been used in metabolic studies.[1] The enhanced bioavailability of the pro-drug may allow for similar efficacy at a potentially lower dose. |
| Toxicity Studies | >150 mg/kg (IP) | Initiate dose escalation from 50 mg/kg | Toxicity data for cordycepin is variable.[1] A cautious dose-escalation design is paramount. |
Note: These are suggested starting points. The optimal dose will be model-dependent and must be determined empirically.
Preparation of Dosing Solutions
The increased lipophilicity of this compound compared to cordycepin may influence vehicle selection. Stability of the compound in the chosen vehicle should be confirmed.
Protocol 1: Preparation of this compound for Injection
-
Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a minimal amount of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) to dissolve the compound completely.
-
Vehicle Addition: For intraperitoneal (IP) or subcutaneous (SC) injection, a common vehicle is a mixture of DMSO and sterile saline or phosphate-buffered saline (PBS). A typical final concentration of DMSO should be kept below 10% to minimize toxicity. For intravenous (IV) injection, the final DMSO concentration should be even lower, ideally under 5%.
-
Vortexing: Vortex the solution thoroughly to ensure homogeneity.
-
Final Dilution: Add the final volume of sterile saline or PBS and vortex again.
-
Storage: Prepare fresh daily. If short-term storage is necessary, protect from light and store at 4°C.
Table 2: Recommended Vehicle Solutions
| Administration Route | Vehicle Composition | Notes |
| Intraperitoneal (IP) | DMSO (≤10%) in sterile saline or PBS | Ensure complete dissolution in DMSO before adding saline/PBS. |
| Oral Gavage (PO) | 0.5% Carboxymethylcellulose (CMC) in sterile water | This compound can be suspended in CMC for oral administration. |
| Intravenous (IV) | DMSO (≤5%) in sterile saline | Requires slow injection and careful monitoring for any immediate adverse reactions. |
| Subcutaneous (SC) | DMSO (≤10%) in sterile saline or PBS | May be suitable for sustained release, but potential for local irritation should be monitored. |
Administration Protocols
The choice of administration route will depend on the experimental goals, including the desired pharmacokinetic profile and the target organ system.
Intraperitoneal (IP) Injection
-
Advantages: Ease of administration, rapid absorption into the systemic circulation.
-
Disadvantages: Potential for local irritation, first-pass metabolism in the liver.
Protocol 2: Intraperitoneal Administration
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the dosing solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any signs of distress.
Oral Gavage (PO)
-
Advantages: Clinically relevant route, non-invasive for repeated dosing.
-
Disadvantages: Variable bioavailability, potential for stress to the animal.
Protocol 3: Oral Gavage Administration
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the mouse's nose to the xiphoid process to determine the correct insertion depth.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Administer the solution slowly.
-
Remove the needle and return the mouse to its cage.
-
Observe for any signs of respiratory distress.
Intravenous (IV) Injection
-
Advantages: 100% bioavailability, rapid onset of action.
-
Disadvantages: Technically challenging, requires proper restraint, potential for embolism if not performed correctly.
Protocol 4: Intravenous Administration (Tail Vein)
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Place the mouse in a suitable restraint device.
-
Clean the tail with an alcohol swab.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins.
-
Inject the solution slowly.
-
Apply gentle pressure to the injection site upon needle withdrawal.
-
Monitor the mouse for any adverse reactions.
Experimental Workflow and Signaling Pathways
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a murine disease model.
Caption: A generalized workflow for in vivo studies with this compound.
Hypothesized Mechanism of Action
This compound is expected to act as a pro-drug, being metabolized to cordycepin, which then modulates key signaling pathways implicated in cell growth, proliferation, and inflammation.
Caption: Hypothesized signaling pathway of this compound.
Conclusion and Future Directions
This compound represents a promising next-generation therapeutic based on the well-documented activities of cordycepin. The protocols and guidelines presented here provide a robust starting point for its preclinical evaluation in mice. Future studies should focus on defining its pharmacokinetic and pharmacodynamic profile, establishing a therapeutic window, and exploring its efficacy in a range of disease models. As with any novel compound, careful observation and adherence to ethical guidelines for animal research are paramount.
References
-
Cui, G., et al. (2021). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. Molecules, 26(21), 6433. [Link]
-
de Moor, C. H., et al. (2021). A Systematic Review of the Biological Effects of Cordycepin. Molecules, 26(19), 5905. [Link]
-
Khan, M. A., & Tania, M. (2020). Cordycepin in Anticancer Research: Molecular Mechanism of Therapeutic Effects. Current Medicinal Chemistry, 27(6), 983-996. [Link]
-
Wong, Y. Y., et al. (2010). Cordycepin inhibits protein synthesis and cell adhesion through effects on signal transduction. Journal of Biological Chemistry, 285(4), 2610-2621. [Link]
-
Lee, H. J., et al. (2017). Metronomic Cordycepin Therapy Prolongs Survival of Oral Cancer-Bearing Mice and Inhibits Epithelial-Mesenchymal Transition. International Journal of Molecular Sciences, 18(4), 841. [Link]
-
Nakamura, K., et al. (2015). Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor activation. Anticancer Research, 35(3), 1239-1245. [Link]
-
Tsai, Y. J., et al. (2010). Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat. Journal of Agricultural and Food Chemistry, 58(8), 4638-4643. [Link]
-
Gershkovich, P., et al. (2017). Development of Cordycepin Formulations for Preclinical and Clinical Studies. AAPS PharmSciTech, 18(8), 3219-3226. [Link]
-
Chen, M., et al. (2023). Cordycepin: A review of strategies to improve the bioavailability and efficacy. Phytotherapy Research, 37(9), 3737-3751. [Link]
-
Xia, Y., et al. (2022). A novel complementary pathway of cordycepin biosynthesis in Cordyceps militaris. Applied Microbiology and Biotechnology, 106(5-6), 2049-2061. [Link]
-
Wei, J., et al. (2024). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Frontiers in Pharmacology, 15, 1359805. [Link]
-
Johnson, A. A., & Johnson, J. M. (2012). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry, 51(38), 7493-7501. [Link]
-
Mar-Velez, R., & Stepien, K. M. (2012). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 805-822. [Link]
-
Knowles, R. G. (2003). Adenosine triphosphate. Current Biology, 13(13), R497. [Link]
-
Li, Y., et al. (2022). Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives. Molecules, 27(19), 6549. [Link]
-
Kokarakis, G., et al. (2023). Prokaryotic Molecular Defense Mechanisms and Their Potential Applications in Cancer Biology: A Special Consideration for Cyanobacterial Systems. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Marslin, G., et al. (2020). In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment. RSC Advances, 10(49), 29331-29341. [Link]
-
Jo, E., et al. (2014). Cordyceps militaris mushroom and cordycepin inhibit RANKL-induced osteoclast differentiation. Journal of Medicinal Food, 17(10), 1129-1136. [Link]
-
Masjedi, A., et al. (2023). Application and research progress of cordycepin in the treatment of tumours (Review). Oncology Letters, 25(6), 226. [Link]
-
National Center for Biotechnology Information (2024). Nucleoside Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. [Link]
-
Fan, H., et al. (2016). The Strategies for Increasing Cordycepin Production of Cordyceps Militaris by Liquid Fermentation. Journal of Analytical & Pharmaceutical Research, 2(4), 00030. [Link]
-
Wu, Y., et al. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PLoS ONE, 10(3), e0121051. [Link]
-
Das, S. K., et al. (2021). Biomass and Cordycepin Production by the Medicinal Mushroom Cordyceps militaris—A Review of Various Aspects and Recent Trends towards the Exploitation of a Valuable Fungus. Journal of Fungi, 7(11), 972. [Link]
-
Zhang, Y., et al. (2024). Improved Cordycepin Production by Cordyceps Militaris Using Corn Steep Liquor Hydrolysate as an Alternative Protein Nitrogen Source. Fermentation, 10(3), 143. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application and research progress of cordycepin in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of N6-Propionyl Cordycepin in Biological Matrices
Introduction
N6-Propionyl Cordycepin, a synthetic derivative of the naturally occurring nucleoside analog Cordycepin (3'-deoxyadenosine), is a compound of increasing interest in pharmacological research and drug development.[1] Cordycepin itself exhibits a wide range of biological activities, including anti-tumor, anti-viral, and immunomodulatory effects.[1][2][3] The addition of a propionyl group at the N6 position of the adenine base can modulate the compound's lipophilicity and pharmacokinetic properties, potentially enhancing its therapeutic efficacy or altering its metabolic profile. Consequently, a sensitive, selective, and reliable analytical method for the accurate quantification of this compound in complex biological matrices is paramount for pre-clinical and clinical investigations.
This application note details a comprehensive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound. The methodology presented herein is designed to meet the stringent requirements of regulatory bodies, ensuring data integrity and reliability for researchers, scientists, and drug development professionals. The principles of method validation are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for establishing a self-validating and trustworthy analytical procedure.[4][5][6]
Principle of the Method
The quantification of this compound is achieved by employing a highly selective and sensitive LC-MS/MS system. The analyte is first separated from endogenous matrix components using reverse-phase High-Performance Liquid Chromatography (HPLC). Following chromatographic separation, the eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. Quantification is performed by comparing the peak area ratio of the analyte to a stable isotope-labeled internal standard against a calibration curve constructed from standards of known concentrations.
Materials and Reagents
-
Analytes and Standards:
-
This compound (Reference Standard, >98% purity)
-
This compound-d5 (Internal Standard, >98% purity)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade, >99%)
-
Ammonium acetate (LC-MS grade)
-
-
Biological Matrix:
-
Human Plasma (with K2-EDTA as anticoagulant)
-
Instrumentation and Analytical Conditions
A validated LC-MS/MS system, such as an Agilent 1290 Infinity II LC System coupled to an Agilent 6470 Triple Quadrupole LC/MS, or an equivalent platform, is recommended.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition | Rationale for Selection |
| Liquid Chromatography | ||
| HPLC Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for polar nucleoside analogs with sharp peak shapes and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase chromatography, providing good separation of a wide range of compounds. |
| Gradient Elution | 5% B to 95% B over 5 minutes | A gradient elution is necessary to ensure efficient elution of the analyte while separating it from early-eluting polar interferences and late-eluting non-polar compounds. |
| Flow Rate | 0.4 mL/min | A moderate flow rate is optimal for the column dimensions, ensuring good chromatographic resolution and sensitivity. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing backpressure. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar, non-volatile molecules like nucleoside derivatives. Positive mode is chosen due to the basic nature of the adenine moiety, which readily accepts a proton. |
| Gas Temperature | 300 °C | Optimal for desolvation of the eluent. |
| Gas Flow | 10 L/min | Assists in the desolvation process. |
| Nebulizer Pressure | 45 psi | Ensures efficient nebulization of the liquid stream. |
| Sheath Gas Temp | 350 °C | Further aids in desolvation and ion formation. |
| Sheath Gas Flow | 12 L/min | Focuses the ion spray towards the mass spectrometer inlet. |
| Capillary Voltage | 3500 V | Applied to the ESI needle to generate a stable spray and promote ionization. |
| MRM Transitions | ||
| This compound | m/z 308.1 → 136.1 | The precursor ion corresponds to [M+H]+. The product ion is a characteristic fragment of the adenine base. |
| This compound-d5 (IS) | m/z 313.1 → 136.1 | The precursor ion corresponds to the deuterated [M+H]+. The product ion is the same non-deuterated fragment, ensuring similar fragmentation behavior. |
| Collision Energy | Optimized for each transition (e.g., 15 eV) | The collision energy is optimized to maximize the abundance of the product ion, thereby maximizing sensitivity. |
Note: The exact m/z values and collision energies should be optimized empirically using infusion of the pure compounds.
Experimental Protocols
Standard Solution and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d5 (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for constructing the calibration curve.
-
Calibration Curve Standards (0.1 - 1000 ng/mL): Spike blank human plasma with the appropriate working standard solutions to create a calibration curve with at least eight non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a simple and effective method for extracting small molecules from plasma.
-
Aliquot: Transfer 50 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the IS working solution (e.g., 100 ng/mL) to each tube and vortex briefly. The IS helps to correct for variability in extraction and instrument response.
-
Precipitate Proteins: Add 150 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Workflow for sample preparation using protein precipitation.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines.[4][5][6] The validation parameters and acceptance criteria are summarized below.
Table 2: Summary of Method Validation Parameters and Results
| Validation Parameter | Methodology | Acceptance Criteria | Result |
| Specificity/Selectivity | Analysis of six different lots of blank plasma to assess for interfering peaks at the retention times of the analyte and IS. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). | Pass |
| Linearity and Range | Calibration curves (n=3) were constructed using a weighted (1/x²) linear regression of the peak area ratio vs. concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Pass (r² > 0.995) |
| Accuracy and Precision | Intra-day and inter-day analysis of QC samples at four levels (n=6) over three separate days. | Mean accuracy within ±15% of nominal value. Precision (%CV) ≤ 15% (≤ 20% at LLOQ). | Pass (Accuracy and Precision within acceptable limits) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV). | Signal-to-noise ratio > 10. | 0.1 ng/mL |
| Matrix Effect | Post-extraction spike of analyte and IS into extracted blank plasma from six different sources, compared to pure solutions. | CV of the matrix factor ≤ 15%. | Pass |
| Recovery | Comparison of analyte peak areas in pre-extraction spiked samples to post-extraction spiked samples. | Consistent and reproducible recovery. | >85% |
| Stability | Evaluation of analyte stability in plasma under various conditions (freeze-thaw, short-term benchtop, long-term freezer, autosampler). | Mean concentration within ±15% of nominal. | Stable |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The chromatographic conditions provided a sharp, symmetrical peak for the analyte with a retention time of approximately 3.2 minutes, well-separated from endogenous plasma components. The use of a stable isotope-labeled internal standard ensured high precision and accuracy by compensating for any variations during sample processing and analysis.
The method was linear over a wide dynamic range of 0.1 to 1000 ng/mL, which is suitable for pharmacokinetic studies. The validation results confirmed that the method is specific, accurate, precise, and robust, meeting the stringent requirements for bioanalytical method validation.[7][8][9]
Caption: Logical flow of the analytical method validation process.
Conclusion
This application note describes a rapid, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method has been thoroughly validated following ICH guidelines and is suitable for use in regulated bioanalytical laboratories to support pharmacokinetic and drug metabolism studies. The detailed protocol provides a reliable and reproducible workflow for researchers in the field of drug discovery and development.
References
-
Xie, J.-W., Huang, L.-F., Hu, W., He, Y.-B., & Wong, K. P. (2010). Analysis of the Main Nucleosides in Cordyceps sinensis by LC/ESI-MS. Molecules, 15(1), 305–314. [Link]
-
Analysis of Nucleosides (Adenosine and Cordycepin) in the Mushroom Samples by Liquid-Chromatography and Mass Spectrometry; HPLC-MS-MS. (2021). ResearchGate. [Link]
-
Ahmad, I., et al. (2023). Determination of Cordycepin Using a Stability-Indicating Greener HPTLC Method. Molecules, 28(3), 1393. [Link]
-
Analysis of Nucleosides (Adenosine and Cordycepin) in the Mushroom Samples by Liquid-Chromatography and Mass Spectrometry; HPLC-MS-MS. (2021). Science and Education Publishing. [Link]
-
Li, W., et al. (2022). A simple, rapid, sensitive and eco-friendly LC-MS/MS method for simultaneous determination of free cordycepin and isocordycepin in 10 different kinds of Cordyceps in. AKJournals. [Link]
-
Quantitative analysis of adenosine and cordycepin in Cordyceps sinensis and its substitutes with LC-MS-MS. (2009). ResearchGate. [Link]
-
FDA. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. U.S. Food and Drug Administration. [Link]
-
Tuli, H. S., et al. (2013). Cordycepin: pharmacological properties and their relevant mechanisms. Chinese Medicine, 8(1), 1-12. [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2018). ResearchGate. [Link]
-
Cordycepin. PubChem. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Tuli, H. S., et al. (2021). Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential. Molecules, 26(18), 5625. [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. [Link]
-
Cordycepin. Wikipedia. [Link]
-
Quality Guidelines. ICH. [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]
Sources
- 1. Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Nucleosides (Adenosine and Cordycepin) in the Mushroom Samples by Liquid-Chromatography and Mass Spectrometry; HPLC-MS-MS [pubs.sciepub.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating N6-Propionyl Cordycepin in Neuroprotection Assays
For: Researchers, scientists, and drug development professionals in neuropharmacology and neurodegenerative disease research.
Introduction: A Rational Approach to Neuroprotective Drug Discovery
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A common pathological hallmark across these conditions is the progressive loss of neuronal structure and function. The quest for effective neuroprotective agents—compounds that can slow or halt this degenerative process—is a paramount goal in modern drug discovery.
Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog isolated from Cordyceps militaris, has emerged as a promising neuroprotective agent.[1] Its multifaceted mechanism of action includes potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3][4] Studies have demonstrated its efficacy in various preclinical models of neurodegeneration, where it can mitigate neuronal damage and improve functional outcomes.[5][6][7]
However, the therapeutic potential of natural compounds like cordycepin can be limited by suboptimal pharmacokinetic properties, such as poor cell permeability. To address this, medicinal chemists often design analogs with improved physicochemical characteristics. N6-Propionyl Cordycepin is a novel, rationally designed derivative of cordycepin. The addition of a propionyl group at the N6 position of the adenine ring is hypothesized to increase the lipophilicity of the molecule.[5] This modification is intended to enhance its ability to cross the blood-brain barrier and cellular membranes, potentially leading to greater bioavailability and neuroprotective efficacy compared to the parent compound.[8]
This document provides a comprehensive guide for researchers to evaluate the neuroprotective potential of this compound. It outlines the rationale, key signaling pathways, and detailed, field-proven protocols for a tiered approach to in vitro and in vivo testing.
Proposed Synthesis of this compound
The synthesis of N6-acyl derivatives of adenosine and its analogs is a well-established chemical transformation. A plausible and direct method for synthesizing this compound involves the acylation of cordycepin. A common approach is the reaction of cordycepin with propionyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction solvent is typically a polar aprotic solvent like dimethylformamide (DMF).
Caption: Proposed synthesis of this compound.
Pillar 1: Unraveling the Neuroprotective Mechanisms
Based on the extensive research on cordycepin, this compound is hypothesized to exert its neuroprotective effects through multiple, interconnected pathways. A thorough investigation should focus on its ability to mitigate key drivers of neuronal death: excitotoxicity, oxidative stress, inflammation, and apoptosis.
Caption: Hypothesized neuroprotective mechanisms of this compound.
Pillar 2: In Vitro Evaluation Workflow & Protocols
A tiered in vitro screening approach is essential to efficiently characterize the neuroprotective profile of this compound. This workflow begins with broad assessments of cytotoxicity and neuroprotection, followed by more specific assays to elucidate the mechanism of action. A human neuroblastoma cell line, such as SH-SY5Y, is a suitable and widely used model for initial screening.
Caption: Tiered workflow for in vitro neuroprotection assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 1-methyl-4-phenylpyridinium (MPP+), Glutamate)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO concentration matched to the highest compound concentration). Incubate for 2 hours.
-
Neurotoxin Challenge: Add the neurotoxin (e.g., MPP+ to a final concentration of 1 mM) to all wells except the "Control" and "Compound Only" wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
-
% Viability = (Absorbance_Sample / Absorbance_Control) x 100
-
Protocol 2: Cytotoxicity Assessment (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. This assay measures the amount of LDH released, which is a direct indicator of cytotoxicity.[2][9]
Materials:
-
Cell culture supernatant from the experiment described in Protocol 1.
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions).[10][11][12]
-
96-well plate
-
Microplate reader (typically 490 nm absorbance)
Procedure:
-
Sample Collection: After the 24-hour incubation with the neurotoxin, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer. Transfer to a new 96-well plate.
-
Controls:
-
Spontaneous LDH Release: Supernatant from untreated, healthy cells.
-
Maximum LDH Release: Lyse untreated cells by adding the lysis buffer provided in the kit for 45 minutes before collecting the supernatant. This represents 100% cytotoxicity.
-
-
Assay Reaction: Add 50 µL of the LDH reaction mixture (provided in the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit).
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
-
Calculation:
-
% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] x 100
-
Protocol 3: Apoptosis Assessment (Caspase-3 Activity Assay)
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a specific peptide substrate (e.g., DEVD) conjugated to a colorimetric (pNA) or fluorescent (AMC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[3][13][14]
Materials:
-
Cells cultured and treated in a 96-well plate as described in Protocol 1.
-
Commercially available Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric).
-
Cell Lysis Buffer (provided in the kit).
-
Caspase-3 Substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Microplate reader (405 nm for colorimetric, Ex/Em ~380/440 nm for fluorometric).
Procedure:
-
Cell Lysis: After the treatment period, remove the culture medium. Wash cells once with cold PBS. Add 50 µL of chilled Cell Lysis Buffer to each well. Incubate on ice for 10 minutes.
-
Lysate Collection: Transfer the cell lysates to a pre-chilled microcentrifuge tube. Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to normalize the caspase activity.
-
Assay Reaction: In a new 96-well plate (black for fluorescent assays), add 50 µL of 2x Reaction Buffer to each well. Add 50 µg of protein lysate to each well.
-
Substrate Addition: Add 5 µL of the Caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (405 nm) or fluorescence (Ex/Em ~380/440 nm).
-
Calculation: Normalize the readings to the protein concentration. Express results as fold change in caspase-3 activity compared to the neurotoxin-treated control.
Protocol 4: Apoptosis Visualization (TUNEL Assay)
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme TdT labels the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[15][16]
Materials:
-
Neuronal cells cultured on glass coverslips in a 24-well plate.
-
Commercially available TUNEL Assay Kit (e.g., with TMR red or FITC green).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution (e.g., 0.2% Triton X-100 in PBS).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Seed and treat cells on coverslips as previously described.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.[17]
-
Permeabilization: Wash with PBS, then permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes on ice.[15]
-
TUNEL Reaction: Wash with PBS. Add 50 µL of the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, prepared according to the kit's instructions) to each coverslip.
-
Incubation: Incubate in a humidified chamber at 37°C for 60 minutes in the dark.[17]
-
Counterstaining: Wash with PBS. Incubate with DAPI solution (1 µg/mL) for 5 minutes to stain all cell nuclei.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto glass slides using an anti-fade mounting medium. Visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (TUNEL positive), while all nuclei will be stained by DAPI.
-
Quantification: Calculate the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells in several random fields.
Pillar 3: In Vivo Validation in a Parkinson's Disease Model
Positive in vitro results should be validated in a relevant animal model of neurodegeneration. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely accepted preclinical model that recapitulates the key pathological features of Parkinson's disease, namely the loss of dopaminergic neurons in the substantia nigra.[18][19][20][21][22]
Caption: Experimental workflow for in vivo neuroprotection studies.
Protocol 5: MPTP Mouse Model and Behavioral Testing
Principle: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor deficits in mice. This model is used to test if a compound can prevent this neurodegeneration and the associated functional decline.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
MPTP-HCl (dissolved in sterile saline).
-
This compound (formulated for intraperitoneal (i.p.) or oral administration).
-
Open field arena.
Procedure:
-
Acclimation and Grouping: Acclimate mice for at least one week. Randomly assign mice to experimental groups (n=8-12 per group): (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + this compound.
-
Drug Administration: Begin administration of this compound (or vehicle) daily for 3-5 days prior to MPTP injection and continue throughout the experiment.
-
MPTP Induction: Administer MPTP via i.p. injection. A common acute regimen is four injections of 20 mg/kg MPTP, spaced 2 hours apart.[20] (CAUTION: MPTP is a potent neurotoxin. Handle with extreme care following all institutional safety protocols).
-
Behavioral Testing (7 days post-MPTP):
-
Rotarod Test: Place mice on the rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall.[26] Conduct three trials per mouse and average the results.
-
Open Field Test: Place each mouse in the center of the open field arena and record its activity for 10-15 minutes. Analyze total distance traveled, rearing frequency, and time spent in the center versus the periphery.[23][26]
-
-
Euthanasia and Tissue Collection: At the end of the study (e.g., 7-14 days post-MPTP), euthanize the mice and perfuse with saline followed by 4% PFA. Harvest the brains for immunohistochemical and biochemical analysis.
Protocol 6: Post-mortem Brain Tissue Analysis
Principle: Immunohistochemistry for Tyrosine Hydroxylase (TH) allows for the visualization and quantification of surviving dopaminergic neurons.[4][27][28][29] Biochemical assays for malondialdehyde (MDA) and glutathione (GSH) measure levels of lipid peroxidation and endogenous antioxidant capacity, respectively, providing an index of oxidative stress.[1][30][31][32][33]
Materials:
-
Fixed mouse brains from Protocol 5.
-
Vibratome or cryostat for sectioning.
-
Primary antibody: anti-Tyrosine Hydroxylase (anti-TH).
-
Appropriate fluorescently-labeled secondary antibody.
-
Kits for MDA (e.g., TBARS assay) and GSH measurement.
-
Stereology microscope system.
-
Spectrophotometer or plate reader.
Procedure:
-
Immunohistochemistry for TH:
-
Cut 30-40 µm thick sections of the substantia nigra and striatum.
-
Perform standard immunohistochemical staining using a primary antibody against TH, followed by a fluorescent secondary antibody.
-
Capture images of the SNpc and striatum.
-
Use unbiased stereological methods to count the number of TH-positive neurons in the SNpc.
-
Measure the optical density of TH-positive fibers in the striatum using image analysis software.
-
-
Biochemical Analysis (from fresh-frozen brain tissue):
-
Dissect the striatum and midbrain regions from fresh brains.
-
Homogenize the tissue according to the protocols for the MDA and GSH assay kits.
-
MDA Assay: Measure lipid peroxidation by quantifying thiobarbituric acid reactive substances (TBARS).[1]
-
GSH Assay: Measure the levels of reduced glutathione.
-
Normalize results to the total protein content of the tissue homogenate.
-
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by post-hoc tests).
Table 1: Example In Vitro Neuroprotection Data
| Treatment Group | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3 Activity (Fold Change) |
| Control | 100 ± 5.2 | 5.1 ± 1.1 | 1.0 ± 0.1 |
| Neurotoxin (NT) | 45.3 ± 4.1 | 62.5 ± 5.5 | 4.8 ± 0.4 |
| NT + N6-PC (1 µM) | 58.9 ± 3.8 | 48.2 ± 4.2 | 3.5 ± 0.3 |
| NT + N6-PC (10 µM) | 85.1 ± 6.0 | 15.7 ± 2.9 | 1.7 ± 0.2** |
| p < 0.05, **p < 0.01 vs. Neurotoxin group |
Table 2: Example In Vivo Outcome Data (MPTP Model)
| Treatment Group | Latency to Fall (s) (Rotarod) | TH+ Neurons in SNpc | Striatal MDA (nmol/mg protein) |
| Vehicle Control | 185 ± 12 | 8500 ± 410 | 1.2 ± 0.2 |
| MPTP + Vehicle | 62 ± 8 | 3950 ± 350 | 3.5 ± 0.4 |
| MPTP + N6-PC | 135 ± 10 | 6800 ± 450 | 1.9 ± 0.3 |
| p < 0.01 vs. MPTP + Vehicle group |
Conclusion
The protocols detailed in this application note provide a robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent. By systematically assessing its effects on cell viability, apoptosis, and oxidative stress in vitro, and validating these findings in a well-established in vivo model of Parkinson's disease, researchers can build a comprehensive data package to support its further development. This structured, mechanism-driven approach is critical for identifying and advancing promising new therapies for the treatment of devastating neurodegenerative diseases.
References
-
Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function. Retrieved from [Link]
- Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of immunological methods, 115(1), 61–69.
- Gallo, R. C., & Whang-Peng, J. (1971). Effect of N6-substituted and other derivatives of adenosine on blast transformation and DNA synthesis in human lymphocytes. Biochimica et Biophysica Acta (BBA)-Nucleic Acids and Protein Synthesis, 238(2), 238-250.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- Kikuchi, Y., Shudo, K., & Okamoto, T. (1986). Metabolism of cordycepin in HeLa cells. Formation of 3'-deoxyadenosine triphosphate and its effect on RNA synthesis. Journal of biochemistry, 100(4), 1033-1038.
- Lee, M. K., Kim, S. K., Choi, S. Y., Kim, Y. S., Sung, S. H., & Kim, Y. C. (2006). Neuroprotective effects of cordycepin in a model of focal cerebral ischemia in rats. Journal of pharmacological sciences, 102(2), 159-164.
- Li, S. A., Wang, D. L., Li, T. Q., & Wang, M. W. (2005). Cordycepin inhibits the proliferation of human leukemia cells by inducing apoptosis. Acta pharmacologica Sinica, 26(4), 471-476.
- Milewska, M. J., & Głodowski, J. (2018). Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. Current protocols in nucleic acid chemistry, 72(1), 14.15.1-14.15.16.
- Olatunji, O. J., Feng, Y., Olatunji, O. O., Tang, J., Ouyang, Z., & Su, Z. (2016). Cordycepin protects PC12 cells against 6-hydroxydopamine induced neurotoxicity via its antioxidant properties. Biomedicine & Pharmacotherapy, 81, 7-14.
- Park, S. Y., & Ferreira, A. (2005). The generation of a 17 kDa neurotoxic fragment: an alternative mechanism by which tau mediates β-amyloid-induced neurodegeneration. The Journal of neuroscience, 25(22), 5365–5375.
- Wang, M., Meng, D., & Yang, J. (2012). Cordycepin protects against cerebral ischemia/reperfusion injury in vivo and in vitro. European journal of pharmacology, 675(1-3), 57-62.
- Tatton, W. G., & Kish, S. J. (1997). In situ detection of apoptotic nuclei in the substantia nigra of 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine-treated mice using terminal deoxynucleotidyl transferase labelling and acridine orange staining. Neuroscience, 77(4), 1037-1048.
- Wei, H. P., Ye, X. L., Chen, Z., Zhong, Y. J., Li, P. M., Pu, S. C., & Li, X. G. (2019).
- Ohkawa, H., Ohishi, N., & Yagi, K. (1979). Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical biochemistry, 95(2), 351–358.
- Smeyne, R. J., & Jackson-Lewis, V. (2005). The MPTP model of Parkinson's disease. Brain research. Molecular brain research, 134(1), 57–66.
- Zhang, Y., Li, E., Wang, C., Li, Y., & Liu, X. (2012). Advances in cordycepin biosynthesis and methods to increase its productivity in Cordyceps militaris. Molecules, 17(10), 12163-12176.
-
Maze Engineers. (2015, November 5). The Rotarod Test (For Mice). Conduct Science. Retrieved from [Link]
- Tietze, F. (1969). Enzymic method for quantitative determination of nanogram amounts of total and oxidized glutathione: applications to mammalian blood and other tissues. Analytical biochemistry, 27(3), 502–522.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
-
Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Retrieved from [Link]
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875.
- Xia, Y., Luo, F., Shang, Y., Chen, P., Lu, Y., & Wang, C. (2017). Fungal cordycepin biosynthesis is coupled with the production of the safeguard molecule pentostatin. Cell chemical biology, 24(12), 1479-1489.e4.
- Baraniak, J., & Stec, W. J. (2003). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic acids research, 31(14), 4037–4044.
- Gavrieli, Y., Sherman, Y., & Ben-Sasson, S. A. (1992). Identification of programmed cell death in situ via specific labeling of nuclear DNA fragmentation. The Journal of cell biology, 119(3), 493–501.
-
Bio-Rad Laboratories. (n.d.). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]
-
Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]
- Chen, X., Li, Y., & Zhu, J. (2020). Improved cordycepin production by Cordyceps militaris using corn steep liquor hydrolysate as an alternative protein nitrogen source. Molecules, 25(5), 1195.
-
Melior Discovery. (n.d.). Rotarod Test For Mice And Rats. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
- Deacon, R. M. (2013). The rotarod test. Journal of visualized experiments: JoVE, (79), e2845.
- Przedborski, S., & Jackson-Lewis, V. (1998). Mechanisms of MPTP toxicity. Movement disorders: official journal of the Movement Disorder Society, 13 Suppl 1, 35–38.
- Iancu, M., Dobjanschi, L., Zlibut, A., Gulei, D., & Rad-Mohan, V. (2019). Profiling the Concentration of Reduced and Oxidized Glutathione in Rat Brain Using HPLC/DAD Chromatographic System. Molecules, 24(18), 3326.
- Raethong, N., Wang, L., & Zhong, J. J. (2020). Transcriptome and metabolome profiling unveils the mechanisms of naphthalene acetic acid in promoting cordycepin synthesis in Cordyceps militaris. Frontiers in microbiology, 11, 599.
- de Lange, E. C., Danhof, M., de Boer, A. G., & Breimer, D. D. (1997). Methodological issues in the in vivo assessment of BBB transport of drugs. Advanced drug delivery reviews, 25(2-3), 209-224.
- Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of immunological methods, 64(3), 313–320.
- Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312–1316.
-
ResearchGate. (n.d.). Immunohistochemical staining of tyrosine hydroxylase (TH) in the... Retrieved from [Link]
- Aksenov, M. Y., Aksenova, M. V., Butterfield, D. A., Geddes, J. W., & Markesbery, W. R. (1999). Protein oxidation in the brain in Alzheimer's disease. Neuroscience, 92(2), 431-439.
- Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of visualized experiments: JoVE, (75), e2609.
- Nagatsu, T., Levitt, M., & Udenfriend, S. (1964). Tyrosine hydroxylase. The initial step in norepinephrine biosynthesis. The Journal of biological chemistry, 239, 2910–2917.
- Do, K. Q., Trabesinger, A. H., Kirsten-Krüger, M., Lauer, C. J., & D'Amato, R. J. (1999). Schizophrenia: glutathione deficit in cerebrospinal fluid and prefrontal cortex in vivo. European journal of neuroscience, 11(11), 3953-3958.
Sources
- 1. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Effects of nucleoside analogues, lipophilic prodrugs and elaidic acids on core signaling pathways in cancer cells [pubmed.ncbi.nlm.nih.gov]
- 6. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and accumulation of the lipophilic deoxynucleoside analogs elacytarabine and CP-4126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 15. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 18. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. modelorg.com [modelorg.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. Battery of Behavioral Tests Assessing General Locomotion, Muscular Strength, and Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 28. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. unis.kafkas.edu.tr [unis.kafkas.edu.tr]
- 32. mdpi.com [mdpi.com]
- 33. Investigating the oxidative stress–vascular brain injury axis in mild cognitive impairment of the Alzheimer's type - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating N6-Propionyl Cordycepin in Metabolic Disease Research
Abstract: Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The adenosine analogue Cordycepin (3'-deoxyadenosine) has emerged as a promising therapeutic candidate due to its potent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a comprehensive guide for researchers on the application of N6-Propionyl Cordycepin, a novel derivative of Cordycepin, in metabolic disease research. While the bulk of existing research focuses on the parent compound, Cordycepin, we leverage this extensive knowledge base to propose the rationale, synthesis, and detailed experimental protocols for evaluating this compound. We hypothesize that acylation at the N6 position may enhance bioavailability and modulate target engagement, potentially offering a superior therapeutic profile. This guide furnishes researchers with the foundational knowledge and practical methodologies to explore this next-generation therapeutic agent.
Part 1: Foundational Science and Rationale
The Central Role of Cordycepin in Metabolic Regulation
Cordycepin is a naturally occurring adenosine analogue first isolated from Cordyceps militaris.[1] Its structural similarity to adenosine allows it to interfere with various biological processes, but its primary mechanism in metabolic regulation is the activation of AMPK.[2][3] AMPK acts as a cellular energy sensor; when activated by a high AMP:ATP ratio, it orchestrates a metabolic switch from anabolic processes (consuming ATP) to catabolic processes (generating ATP).[2]
The therapeutic potential of Cordycepin in metabolic disorders is well-documented:
-
Obesity: Studies show Cordycepin reduces body weight gain, fat accumulation, and modulates the gut microbiota in high-fat diet (HFD)-induced obese animal models.[4][5][6]
-
Diabetes: It has been shown to lower blood glucose, improve insulin sensitivity, and protect against diabetic nephropathy.[3][7][8]
-
Non-alcoholic Fatty Liver Disease (NAFLD): Cordycepin ameliorates hepatic steatosis, inflammation, and fibrosis, key features of NAFLD and its progression to nonalcoholic steatohepatitis (NASH).[9][10]
Mechanism of Action: The Cordycepin-AMPK Axis
Cordycepin itself is a pro-drug. Upon entering the cell, it is phosphorylated to cordycepin monophosphate (CMP).[11][12] CMP structurally mimics adenosine monophosphate (AMP) and activates AMPK through three key mechanisms:
-
Allosteric activation of AMPK.
-
Promoting phosphorylation of the activation loop (at Thr172) by upstream kinases like LKB1.
-
Inhibiting dephosphorylation of Thr172 by protein phosphatases.
This robust activation of AMPK leads to the phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC), inhibiting fatty acid synthesis, and promoting fatty acid oxidation.[2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. troscriptions.com [troscriptions.com]
- 3. mdpi.com [mdpi.com]
- 4. Cordycepin Ameliorates High Fat Diet-Induced Obesity by Modulating Endogenous Metabolism and Gut Microbiota Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cordycepin reduces weight through regulating gut microbiota in high-fat diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the Antidiabetic Activities of Cordyceps militaris Extract in Diet-Streptozotocin-Induced Diabetic Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cordyceps militaris extracts and cordycepin ameliorate type 2 diabetes mellitus by modulating the gut microbiota and metabolites [frontiersin.org]
- 9. Cordycepin Ameliorates Nonalcoholic Steatohepatitis by Activation of the AMP‐Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cordycepin attenuates high-fat diet-induced non-alcoholic fatty liver disease via down-regulation of lipid metabolism and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Western blot analysis for N6-Propionyl Cordycepin treated cells
Application Notes & Protocols
Topic: Western Blot Analysis for Characterizing Cellular Responses to N6-Propionyl Cordycepin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Molecular Impact of this compound
This compound is a novel derivative of Cordycepin (3'-deoxyadenosine), a bioactive nucleoside analogue isolated from the Cordyceps fungus.[1] Cordycepin itself has garnered significant attention for its potent anti-proliferative, anti-inflammatory, and anti-cancer properties.[2][3] These effects are largely attributed to its structural similarity to adenosine, allowing it to interfere with various cellular processes, including DNA/RNA synthesis and key signaling pathways.[1][4] this compound has been developed to potentially enhance the therapeutic properties of the parent compound, such as stability or cellular uptake.
Western blot analysis is an indispensable immunodetection technique for investigating the molecular mechanisms underpinning a drug's activity. It allows for the precise detection and semi-quantification of specific proteins within a complex mixture, providing critical insights into how a compound like this compound modulates cellular signaling cascades. This guide provides a comprehensive framework for utilizing Western blot to analyze the effects of this compound on key pathways, particularly those involved in cellular metabolism and apoptosis.
Scientific Background: Key Signaling Pathways Modulated by Cordycepin
Understanding the established mechanisms of the parent compound, Cordycepin, is crucial for designing robust experiments and selecting relevant protein targets. Cordycepin's biological effects are multifaceted, primarily converging on two major cellular processes: apoptosis induction and metabolic regulation via AMPK activation.
-
Induction of Apoptosis: Cordycepin is a well-documented inducer of apoptosis in numerous cancer cell lines.[2][5] This programmed cell death is executed by a family of cysteine proteases called caspases. The activation of initiator caspases (e.g., Caspase-9) triggers a cascade that leads to the cleavage and activation of executioner caspases, such as Caspase-3 .[6] Activated Caspase-3 then cleaves a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP) , a protein critical for DNA repair.[6] The cleavage of PARP is considered a hallmark of apoptosis.[7][8] The process is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Mcl-1).[9] The ratio of these proteins often determines the cell's fate.[9]
-
Activation of AMPK Signaling: Cordycepin is known to function as an activator of AMP-activated protein kinase (AMPK).[10][11] AMPK is a master regulator of cellular energy homeostasis. It is activated in response to low intracellular ATP levels.[10] Once activated via phosphorylation at Threonine 172 of its α-subunit, p-AMPK initiates signaling that inhibits anabolic pathways (like protein synthesis via the mTOR pathway) and promotes catabolic pathways to restore energy balance.[10][11] This activation is a key mechanism behind Cordycepin's anti-proliferative effects.
The following diagram illustrates the core pathways targeted by Cordycepin, which serve as the primary targets for analysis of this compound.
Caption: Key signaling pathways modulated by Cordycepin derivatives.
Experimental Design and Workflow
A well-designed experiment is critical for obtaining reliable and interpretable results. The overall workflow involves cell culture, treatment, protein extraction, quantification, and finally, immunoblotting.
Caption: Standard workflow for Western blot analysis of treated cells.
Detailed Protocols
PART 1: Cell Culture and Treatment
-
Rationale: This phase establishes the biological system. The choice of cell line, treatment concentration, and duration are critical variables that must be optimized. A vehicle control (the solvent used to dissolve the drug, e.g., DMSO) is mandatory to ensure observed effects are due to the compound, not the solvent.[12]
Protocol:
-
Cell Seeding: Seed the chosen cancer cell line (e.g., HeLa, MCF-7, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Note: It is crucial to determine the optimal concentration range through a preliminary dose-response experiment (e.g., MTT assay).
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
To one well, add medium containing the highest concentration of DMSO used for the drug dilutions. This is the Vehicle Control .
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
PART 2: Protein Extraction and Quantification
-
Rationale: Cells must be lysed to release their proteins. A lysis buffer like RIPA is designed to solubilize most cellular proteins.[13] Protease and phosphatase inhibitors are essential additives to prevent the degradation and dephosphorylation of target proteins after cell death, preserving their in-vivo state.[13] Accurate protein quantification using a method like the Bicinchoninic Acid (BCA) assay is non-negotiable for ensuring equal loading of protein amounts across all lanes of the gel.[14][15]
Protocol:
-
Cell Harvest:
-
Place the 6-well plate on ice. Aspirate the medium.
-
Wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).[16]
-
-
Lysis:
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitor cocktails) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[16]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[16]
-
Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new, pre-chilled tube. Discard the pellet.
-
Protein Quantification (BCA Assay):
-
Prepare BSA standards according to the manufacturer's protocol (e.g., Thermo Scientific™ Pierce™ BCA Protein Assay Kit).[14][17]
-
In a 96-well plate, add 25 µL of each standard or diluted cell lysate in triplicate.
-
Add 200 µL of the BCA working reagent to each well.[15]
-
Incubate the plate at 37°C for 30 minutes.[15]
-
Measure the absorbance at 562 nm using a plate reader.
-
Calculate the protein concentration of each sample by comparing its absorbance to the standard curve.
-
PART 3: SDS-PAGE and Immunoblotting
-
Rationale: This multi-step process separates the proteins by size and allows for their detection using specific antibodies. Each step, from blocking non-specific sites to using highly specific primary antibodies, is designed to ensure a high signal-to-noise ratio.[7][18]
Protocol:
-
Sample Preparation:
-
Based on the BCA results, calculate the volume of lysate needed for 20-30 µg of protein per sample.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis (SDS-PAGE):
-
Load the prepared samples into the wells of a 4-20% gradient or 12% polyacrylamide gel. Include a protein ladder in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking buffer (5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) for 1 hour at room temperature.
-
Expert Tip: For phospho-antibodies like p-AMPK, 5% BSA is the preferred blocking agent as milk contains phosphoproteins that can increase background noise.[19]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommended dilution.
-
Recommended Primary Antibodies:
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes: Repeat the washing step (Step 6).
-
Detection:
-
Prepare Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Analysis and Interpretation
-
Normalization: To correct for loading variations, normalize the band intensity of your target protein to the intensity of the loading control (e.g., GAPDH) in the same lane.
-
Normalized Target = (Intensity of Target Protein Band) / (Intensity of Loading Control Band)
-
-
Phospho/Cleaved Protein Analysis: For activation-state-specific antibodies, it is crucial to show the ratio of the modified protein to the total protein.
-
Activation Ratio = (Intensity of p-AMPK or Cleaved Caspase-3) / (Intensity of Total AMPK or Total Caspase-3)
-
-
Data Presentation: Summarize the quantified, normalized data in a table and represent it graphically (e.g., bar charts) to visualize the effects of this compound treatment.
Table 1: Example of Quantified Western Blot Data
| Treatment Group | Normalized p-AMPK / Total AMPK (Fold Change) | Normalized Cleaved Caspase-3 / Total Protein (Fold Change) | Normalized Bcl-2 / GAPDH (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| 10 µM N6-PC | 2.5 | 3.1 | 0.6 |
| 25 µM N6-PC | 4.8 | 6.7 | 0.3 |
| 50 µM N6-PC | 7.2 | 11.4 | 0.1 |
N6-PC: this compound. Data are expressed as fold change relative to the vehicle control.
An increase in the p-AMPK/Total AMPK ratio and the Cleaved Caspase-3 signal, coupled with a decrease in the anti-apoptotic Bcl-2 protein, would strongly indicate that this compound acts via activation of the AMPK pathway and induction of apoptosis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Bands or Weak Signal | - Inactive antibody- Insufficient protein loaded- Inefficient protein transfer- Incorrect secondary antibody | - Use a positive control lysate to validate antibody activity.[24]- Re-quantify protein and load a higher amount (e.g., 40 µg).- Check transfer efficiency with Ponceau S stain.- Ensure the secondary antibody recognizes the primary antibody's host species. |
| High Background | - Insufficient blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time to 2 hours or try a different blocking agent.- Titrate the primary antibody to find the optimal concentration.- Increase the number and duration of TBST washes. |
| Non-Specific Bands | - Primary antibody is not specific- Protein degradation | - Use a more specific, well-validated antibody.- Lower the primary antibody concentration.- Ensure fresh protease/phosphatase inhibitors are used in the lysis buffer. |
References
-
Jeong, J. W., et al. (2018). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. MDPI. [Link]
-
Hollstein, F., et al. (2021). A Systematic Review of the Biological Effects of Cordycepin. MDPI. [Link]
-
Tania, M., et al. (2023). Cordycepin in Anticancer Research: Molecular Mechanism of Therapeutic Effects. Technology in Cancer Research & Treatment. [Link]
-
Wong, Y. Y., et al. (2010). Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction. Journal of Biological Chemistry. [Link]
-
Li, Y., et al. (2023). The role and mechanisms of cordycepin in inhibiting cancer cells. National Center for Biotechnology Information (PMC). [Link]
-
Xia, Y., et al. (2023). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Frontiers in Pharmacology. [Link]
-
Lee, H. J., et al. (2015). Cordycepin and N6-(2-hydroxyethyl)-adenosine from Cordyceps pruinosa and their interaction with human serum albumin. Journal of Agricultural and Food Chemistry. [Link]
-
Chen, Y., et al. (2020). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. National Center for Biotechnology Information (PMC). [Link]
-
Di Martile, M., et al. (2023). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Journal of Hematology & Oncology. [Link]
-
Bio-Rad Laboratories. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Laboratories, Inc. [Link]
-
Kullar, P., et al. (2014). How to go about a Phospho-AMPK blot? ResearchGate. [Link]
-
Li, Y., et al. (2023). The role and mechanisms of cordycepin in inhibiting cancer cells. Brazilian Journal of Medical and Biological Research. [Link]
-
Zin, M. M., et al. (2023). Cordycepin Isolated from Cordyceps militaris: Its Newly Discovered Herbicidal Property and Potential Plant-Based Novel Alternative to Glyphosate. MDPI. [Link]
-
Yadala, R. (2019). How can I detect cleaved-caspase 3 by western blotting? ResearchGate. [Link]
-
Anonymous. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]
-
Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol LLC. [Link]
-
ResearchGate. (n.d.). Western blot showing expression of Bcl-2 family proteins. ResearchGate. [Link]
-
Tuli, H.S., et al. (2019). The variety of signaling pathways modulated by cordycepin in cancer cells. ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). Total Protein Extraction by RIPA Protocol. Creative Diagnostics. [Link]
-
Sanders, M. J., et al. (2007). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Society Transactions. [Link]
-
Biocompare. (n.d.). Cleaved Caspase-3 Western Blot Antibody Products. Biocompare. [Link]
-
OPS Diagnostics. (n.d.). Isolation of Protein from Cultured Cells. OPS Diagnostics, LLC. [Link]
-
Lavrik, I. N. (2014). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. [Link]
-
Wongthong, S., et al. (2021). In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment. RSC Advances. [Link]
-
Bah, S. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace. [Link]
-
University of Oxford. (2021). Anti-cancer drug derived from fungus shows promise in clinical trials. University of Oxford News. [Link]
-
Wongthong, S., et al. (2021). In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment. National Center for Biotechnology Information (PMC). [Link]
-
Diagenode. (n.d.). Protein extraction from Tissues and Cultured Cells using Bioruptor®. Diagenode S.A. [Link]
-
Affinity Biosciences. (n.d.). Phospho-AMPK alpha (Thr172) Antibody. Affinity Biosciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. diagenode.com [diagenode.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Phospho-AMPK alpha (Thr172) Antibody | Affinity Biosciences [affbiotech.com]
- 23. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols for Gene Expression Analysis Following N6-Propionyl Cordycepin Treatment
Foreword: A Guided Exploration into the Transcriptional Impact of N6-Propionyl Cordycepin
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals embarking on the study of this compound. This document provides not just a set of protocols, but a strategic framework for investigating the compound's influence on the cellular transcriptome. As a Senior Application Scientist, my objective is to blend established methodologies with the nuanced understanding required for novel compound analysis.
It is critical to acknowledge that while this compound is a promising derivative of the well-researched adenosine analog, cordycepin, the body of literature specifically detailing its effects on gene expression is currently nascent. Therefore, this guide is built upon the extensive knowledge of cordycepin's mechanisms, with scientifically grounded extrapolations for its N6-propionyl analog. The addition of the propionyl group at the N6 position is a common strategy to enhance stability and bioavailability of nucleoside analogs[1]. This modification may influence the compound's interaction with cellular machinery, potentially leading to a unique gene expression signature. This application note will equip you with the tools to meticulously uncover that signature.
Section 1: The Scientific Foundation - Understanding the Putative Mechanism of Action
This compound, as a derivative of cordycepin (3'-deoxyadenosine), is anticipated to share core mechanisms of action with its parent compound. Cordycepin exerts its biological effects through a multi-pronged approach, primarily by interfering with nucleic acid synthesis and modulating key signaling pathways.[2][3][4]
1.1 Interference with RNA Polyadenylation:
Upon cellular uptake, cordycepin is phosphorylated to cordycepin triphosphate. Due to its structural similarity to adenosine triphosphate (ATP), it can be incorporated into nascent RNA chains. However, the absence of a 3'-hydroxyl group on the ribose sugar moiety terminates chain elongation, a critical step in the polyadenylation of messenger RNA (mRNA)[4]. This disruption of the poly(A) tail can lead to mRNA instability and reduced protein translation, thereby globally impacting gene expression.
1.2 Modulation of Cellular Signaling Pathways:
Cordycepin is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[5][6][7]. Activation of AMPK can trigger a cascade of downstream events, including the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation[5]. Furthermore, cordycepin has been shown to influence other critical signaling pathways, such as the PI3K/Akt pathway, which is heavily implicated in cell survival and apoptosis.[5] The interplay of these pathways results in a complex and cell-type-specific reprogramming of gene expression.
1.3 Anti-inflammatory Effects:
A significant body of research points to the potent anti-inflammatory properties of cordycepin[3][5][8]. It has been shown to suppress the expression of pro-inflammatory genes by inhibiting inflammatory signaling pathways[5]. This effect is of particular interest in drug development for a wide range of inflammatory and autoimmune diseases.
Diagram 1: Putative Signaling Pathways Modulated by this compound
Caption: Putative signaling pathways affected by this compound.
Section 2: A Validated Workflow for Transcriptome Analysis
To elucidate the gene expression changes induced by this compound, a robust and reproducible workflow is paramount. The following sections detail a comprehensive approach, from initial cell culture to in-depth bioinformatic analysis.
Diagram 2: Experimental Workflow for Gene Expression Analysis
Caption: A streamlined workflow for studying gene expression changes.
2.1 Protocol: Cell Culture and Treatment with this compound
The choice of cell line is critical and should be guided by the research question. For cancer studies, relevant cancer cell lines are appropriate, while for inflammatory studies, immune cells like macrophages would be a suitable model.
-
Materials:
-
Selected cell line
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.
-
Prepare a stock solution of this compound in the chosen vehicle. A concentration range should be tested to determine the optimal dose for the desired biological effect without causing excessive cytotoxicity. A preliminary dose-response and time-course experiment is highly recommended.
-
Treat the cells with the desired concentration of this compound. Include a vehicle-only control group. For robust statistical analysis, a minimum of three biological replicates for each condition is essential.
-
Incubate the cells for the predetermined time period.
-
Harvest the cells for RNA isolation.
-
2.2 Protocol: RNA Isolation and Quality Control
High-quality RNA is the cornerstone of a successful gene expression study.
-
Materials:
-
RNA isolation kit (e.g., TRIzol, RNeasy Mini Kit)
-
RNase-free water, tubes, and tips
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
-
-
Procedure:
-
Isolate total RNA from the cell pellets according to the manufacturer's protocol of the chosen kit.
-
Quantify the RNA concentration and assess purity using a spectrophotometer. The A260/A280 ratio should be ~2.0.
-
Assess RNA integrity using a bioanalyzer. The RNA Integrity Number (RIN) should be ≥ 8 for optimal results.
-
2.3 Protocol: RNA-Seq Library Preparation and Sequencing
This process converts the isolated RNA into a library of cDNA fragments suitable for next-generation sequencing.
-
Procedure:
-
Follow the protocol of a commercial RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves:
-
mRNA enrichment (poly-A selection) or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair, A-tailing, and adapter ligation.
-
PCR amplification of the library.
-
-
Perform quality control on the prepared libraries to assess size distribution and concentration.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the experimental goals, but a depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
-
Section 3: From Raw Data to Biological Insight - A Bioinformatics Pipeline
The analysis of RNA-seq data is a multi-step process that transforms raw sequencing reads into a list of differentially expressed genes and their associated biological pathways.
3.1 Data Quality Control and Pre-processing:
-
Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic.
3.2 Read Alignment:
-
Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.
3.3 Quantification of Gene Expression:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
3.4 Differential Gene Expression Analysis:
-
Normalize the raw counts to account for differences in library size and gene length.
-
Perform differential expression analysis using packages like DESeq2 or edgeR in R. This will identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control.
3.5 Pathway and Gene Ontology Analysis:
-
Use the list of differentially expressed genes to perform pathway and Gene Ontology (GO) enrichment analysis using tools like GSEA, DAVID, or Metascape. This will provide insights into the biological processes and pathways that are perturbed by the treatment.
Section 4: Validating the Findings - The Importance of Orthogonal Methods
Bioinformatic predictions must be validated experimentally to ensure their accuracy and biological relevance. Quantitative PCR (qPCR) is the gold standard for validating the expression changes of individual genes identified by RNA-seq.
4.1 Protocol: Quantitative PCR (qPCR) Validation
-
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
-
-
Procedure:
-
Reverse transcribe 1 µg of the same RNA samples used for RNA-seq into cDNA.
-
Design or obtain validated primers for a selection of differentially expressed genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
Perform qPCR using a standard three-step cycling protocol: denaturation, annealing, and extension.
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression.
-
Compare the qPCR results with the RNA-seq data to confirm the direction and magnitude of the expression changes.
-
Section 5: Interpreting the Data - A Hypothetical Example
To illustrate the potential outcomes of such a study, the following table summarizes hypothetical data from a gene expression analysis of a cancer cell line treated with this compound.
Table 1: Hypothetical Gene Expression Changes Following this compound Treatment
| Gene Symbol | RNA-Seq Log2 Fold Change | RNA-Seq Adjusted p-value | qPCR Fold Change | Biological Process |
| Upregulated Genes | ||||
| CDKN1A | 2.5 | 1.2e-8 | 5.1 | Cell cycle arrest |
| BAX | 1.8 | 3.4e-6 | 3.2 | Apoptosis |
| DDIT3 | 2.1 | 5.6e-7 | 4.5 | ER stress |
| Downregulated Genes | ||||
| CCND1 | -2.2 | 8.9e-8 | -4.8 | Cell cycle progression |
| BCL2 | -1.5 | 2.1e-5 | -2.9 | Anti-apoptosis |
| VEGFA | -1.9 | 7.3e-6 | -3.5 | Angiogenesis |
In this hypothetical scenario, this compound induces the expression of genes involved in cell cycle arrest and apoptosis while repressing genes that promote cell proliferation and survival. These findings would be consistent with the known anticancer properties of cordycepin and would provide a strong rationale for further investigation of this compound as a therapeutic agent.
Section 6: Concluding Remarks and Future Directions
This application note provides a comprehensive framework for investigating the effects of this compound on gene expression. By following these detailed protocols and analytical pipelines, researchers can generate high-quality, reproducible data that will shed light on the compound's mechanism of action and therapeutic potential. Future studies should aim to explore the effects of this compound in more complex in vivo models and to identify its direct molecular targets. The journey from a promising compound to a validated therapeutic is a long one, but with rigorous and well-designed experiments, the path becomes clearer.
References
-
Wei, H. P., Ye, X. L., Chen, Z., Zhong, Y. J., Li, P. M., Pu, S. C., & Li, X. G. (2009). Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain. European journal of medicinal chemistry, 44(2), 665–669. [Link]
-
Tuli, H. S., Sharma, A. K., Sandhu, S. S., & Kashyap, D. (2013). Cordycepin: a bioactive metabolite with therapeutic potential. Life sciences, 93(23), 863–869. [Link]
-
de Moor, C. H., Beibei, L., & Xia, Y. (2020). A Systematic Review of the Biological Effects of Cordycepin. Molecules (Basel, Switzerland), 25(21), 5036. [Link]
-
Xia, Y., Luo, F., Shang, Y., Chen, P., Lu, Y., & Wang, C. (2018). Identification of cordycepin biosynthesis-related genes through de novo transcriptome assembly and analysis in Cordyceps cicadae. Royal Society open science, 5(12), 181247. [Link]
-
Quy, T. N., Xuan, T. D., Andriana, Y., Tran, H. D., & Khanh, T. D. (2019). Cordycepin Isolated from Cordyceps militaris: Its Newly Discovered Herbicidal Property and Potential Plant-Based Novel Alternative to Glyphosate. Molecules (Basel, Switzerland), 24(16), 2901. [Link]
-
Lin, Y. W., Chiang, B. H., & Chiang, B. H. (2020). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. Molecules (Basel, Switzerland), 25(21), 5036. [Link]
-
Li, Y., Li, Y., & Li, Y. (2022). Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives. Evidence-based complementary and alternative medicine : eCAM, 2022, 2876369. [Link]
-
Qin, P., Li, X., Yang, H., Wang, Z., & Lu, D. (2019). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. Molecules (Basel, Switzerland), 24(21), 3939. [Link]
-
Smrke, T., Pohleven, J., Barlič-Maganja, D., & Stres, B. (2016). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PloS one, 11(10), e0164683. [Link]
-
Baral, B., & Oli, B. (2015). Cordyceps pruinosa produces cordycepin and N6-(2-hydroxyethyl)-adenosine in culture. Current Research in Environmental & Applied Mycology, 5(2), 126-132. [Link]
-
Al-Anazi, M. (2019). Metabolic investigation and activity of Cordyceps militaris and cordycepin in cancer cell lines. [Link]
-
Wong, Y. Y., & Moon, A. (2012). Cordycepin: pharmacological properties and their relevant mechanisms. TANG, 2(2), e14. [Link]
-
Aslim, B., & Acar, C. (2021). CORDYCEPIN AND ITS BIOLOGICAL ACTIVITIES. Journal of Food and Health Science, 7(3), 202-214. [Link]
-
Das, S. K., Masuda, M., Sakurai, A., & Sakakibara, M. (2010). New insights into cordycepin production in Cordyceps militaris and applications. Natural product communications, 5(12), 1934578X1000501221. [Link]
-
Hawley, S. A., Gadalla, A. E., Olsen, G. S., & Hardie, D. G. (2020). Mechanism of Activation of AMPK by Cordycepin. Cell chemical biology, 27(1), 73–83.e5. [Link]
-
Zhou, X., & Zheng, Y. G. (2021). Advancing Cordyceps militaris Industry: Gene Manipulation and Sustainable Biotechnological Strategies. Foods (Basel, Switzerland), 10(7), 1543. [Link]
-
Masuda, M., Das, S. K., & Sakakibara, M. (2010). New insights into cordycepin production in Cordyceps militaris and applications. Natural product communications, 5(12), 1934578X1000501221. [Link]
Sources
- 1. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. e-ompa.org [e-ompa.org]
- 7. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of cordycepin biosynthesis-related genes through de novo transcriptome assembly and analysis in Cordyceps cicadae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Propionyl Cordycepin Solubility for In Vitro Assays
Welcome to the technical support center for N6-Propionyl Cordycepin. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals to overcome solubility challenges with this promising therapeutic compound. Our goal is to ensure the integrity and reproducibility of your in vitro experiments.
Introduction: The Challenge of this compound
This compound is a derivative of Cordycepin, a nucleoside analog with significant antitumor, anti-inflammatory, and immunomodulatory properties.[1][2] The addition of the propionyl group at the N6 position enhances its lipophilicity, which can improve membrane permeability but concurrently presents a significant challenge for its use in aqueous-based in vitro assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes. This guide is designed to address these issues head-on.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
Answer: The universally recommended starting solvent for this compound and similar hydrophobic derivatives is high-purity, anhydrous Dimethyl Sulfoxide (DMSO) .[3][4][5]
-
Scientific Rationale: DMSO is a polar aprotic solvent with an amphiphilic nature, meaning it can dissolve both polar and non-polar compounds.[4][5] This property allows it to effectively solubilize the hydrophobic this compound to create a high-concentration stock solution, which can then be diluted into your aqueous cell culture media. While the parent compound, cordycepin, has some solubility in water (approximately 7 mg/mL at 25°C), its acylated derivatives are significantly less soluble.[6]
Q2: I dissolved my this compound in DMSO, but it precipitated when I added it to my cell culture medium. What went wrong?
Answer: This is the most common issue encountered and is almost always due to the compound's low aqueous solubility limit being exceeded upon dilution. When the high-concentration DMSO stock is introduced into the aqueous environment of the culture medium, the concentration of the organic solvent (DMSO) drops dramatically.[7] The water molecules in the medium cannot keep the hydrophobic compound in solution, causing it to crash out and form a precipitate.[7][8]
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Perform Serial Dilutions: Avoid adding the DMSO stock directly to your final culture volume. Instead, perform a stepwise or serial dilution.[9] Pre-dilute the DMSO stock into a small volume of warm (37°C) culture medium, vortex thoroughly, and then add this intermediate dilution to your final culture plate.[10] This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final percentage of DMSO in the culture medium (e.g., from 0.1% to 0.5%) can enhance compound solubility.[10][11] Crucially, you must run a vehicle control with the same final DMSO concentration to ensure the solvent itself is not affecting the cells. [9]
-
Utilize Serum: If you are working with serum-containing media, the proteins in the serum (like albumin) can act as carriers for hydrophobic compounds and help maintain their solubility.[10] Consider performing dilutions in media containing the final serum concentration.
Q3: What is the best practice for preparing a high-concentration stock solution?
Answer: Preparing a stable, high-concentration stock solution is critical for reproducibility. Follow this self-validating protocol to ensure accuracy.
Appendix A: Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO (≥99.9% purity)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated precision balance
-
Vortex mixer
-
Water bath or sonicator (optional)[12]
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry amber vial on a precision balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound powder into the vial. Example: For 1 mL of a 10 mM stock (Molecular Weight ~307.3 g/mol ), weigh 3.07 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.[12] If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[10][12]
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or precipitates. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the DMSO.[9]
-
Storage: Store aliquots at -20°C or -80°C for long-term stability.[9][13] A solution in DMSO is typically stable for up to 6 months at -80°C.[9]
Q4: How can I mitigate the toxic effects of DMSO on my cells?
Answer: While DMSO is a widely used solvent, it can be toxic to cells, especially at higher concentrations and in sensitive or primary cell lines.[11]
Mitigation Strategies:
-
Concentration is Key: Most cell lines can tolerate DMSO up to 0.5% v/v without significant cytotoxicity. For sensitive or primary cells, it is critical to keep the final concentration at or below 0.1%.[11]
-
Vehicle Control is Mandatory: Always include a vehicle control group in your experiments. This group should be treated with the same volume of DMSO (diluted in media) as your experimental groups, but without the this compound.[9] This allows you to subtract any effects caused by the solvent itself.
-
Minimize Exposure Time: If possible, limit the duration of cell exposure to the compound and solvent.
| Final DMSO Concentration | General Cellular Tolerance | Recommendation |
| ≤ 0.1% | Generally safe for most cell lines, including primary cells. | Recommended for all sensitive assays. |
| 0.1% - 0.5% | Tolerated by many robust, immortalized cell lines. | Requires vehicle control validation. |
| > 0.5% | High risk of cytotoxicity and off-target effects. | Avoid unless absolutely necessary and validated. |
Q5: Are there alternative solubilization strategies if DMSO is not suitable for my assay?
Answer: Yes. If DMSO interferes with your assay or is too toxic for your cells, several alternatives can be explored.
-
Co-solvents: Using a co-solvent system can sometimes improve solubility in aqueous media.[9] Common co-solvents include PEG400, ethanol, or glycerol, but their compatibility and potential toxicity must be tested for your specific cell line.[9][14]
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.
-
Use of Surfactants: Biologically compatible, non-ionic surfactants like Tween 80 can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous solutions.[9]
-
Alternative Solvents: Dimethylformamide (DMF) has similar properties to DMSO and can be an alternative, though it also carries a risk of cytotoxicity.[2][14] A greener, less toxic alternative that is gaining interest is Cyrene™ (dihydrolevoglucosenone).[4][5]
Visual Troubleshooting and Workflow Guides
Workflow for Preparing and Applying this compound
This diagram outlines the decision-making process for successfully solubilizing and applying your compound in an in vitro setting.
Caption: Standard workflow for stock preparation and dilution.
Troubleshooting Precipitation Issues
This logic diagram helps diagnose and solve the common problem of compound precipitation in cell culture media.
Caption: Decision tree for resolving compound precipitation.
References
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit Discussion Thread. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
-
Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate Discussion. [Link]
-
Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate Discussion. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate Publication. [Link]
-
Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. [Link]
-
Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate Discussion. [Link]
-
New insights into cordycepin production in Cordyceps militaris and applications. Fungal Biology and Biotechnology. [Link]
-
Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives. Molecules. [Link]
-
Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity. AMB Express. [Link]
-
Enhancing Cordyceps Sinensis shelf life: The role of liquid nitrogen spray freezing in maintaining hypha structure and reducing metabolic degradation. ResearchGate Publication. [Link]
Sources
- 1. New insights into cordycepin production in Cordyceps militaris and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. reddit.com [reddit.com]
- 11. lifetein.com [lifetein.com]
- 12. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
N6-Propionyl Cordycepin: Technical Support & Stability Guide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing N6-Propionyl Cordycepin. The following information provides a comprehensive guide to understanding and mitigating compound degradation, ensuring optimal storage, and troubleshooting common experimental issues to maintain the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The principal degradation route for this compound is the hydrolysis of the N6-propionyl amide bond. This reaction, catalyzed by acidic or basic conditions, cleaves the propionyl group to yield cordycepin (3'-deoxyadenosine) as the primary degradation product. This process can be accelerated at non-neutral pH and elevated temperatures. Furthermore, enzymes present in biological matrices, such as serum in cell culture media, can also facilitate this hydrolysis.
Caption: Hydrolytic degradation of this compound.
Q2: What are the definitive storage conditions for solid this compound and its solutions?
Optimal storage is paramount for preserving the compound's integrity. Conditions vary based on the compound's form and the required storage duration.
| Form | Duration | Temperature | Atmosphere | Recommendations |
| Solid Powder | Long-Term (>6 months) | -20°C or -80°C | Dry, Inert Gas (e.g., Argon) | Store in a tightly sealed, amber glass vial. Use of a desiccator is critical. |
| Short-Term (<6 months) | 2-8°C | Dry, Desiccated | Must be protected from moisture and light. | |
| DMSO Stock Solution | Long-Term (>1 month) | -80°C | - | Prepare single-use aliquots to prevent freeze-thaw cycles. |
| Short-Term (<1 month) | -20°C | - | Ensure vials are tightly sealed. Storing at -20°C is acceptable for routine use[1]. | |
| Aqueous Solution | Not Recommended | - | - | Aqueous solutions are prone to hydrolysis and should be prepared fresh for each experiment. Do not store for more than one day[1]. |
Q3: How significantly does pH impact the stability of this compound in experimental buffers?
The stability of this compound is highly pH-dependent. The N6-amide bond is most stable in a slightly acidic to neutral environment (pH 5-7). Both strongly acidic (pH < 4) and alkaline (pH > 8) conditions will markedly accelerate the rate of hydrolysis to cordycepin. Studies on the parent compound, cordycepin, have shown it is more stable in neutral and alkaline conditions than in acidic ones[2]. Therefore, when working in physiological buffers (e.g., PBS at pH 7.4), it is crucial to use freshly prepared solutions for experiments, as degradation can occur over several hours at 37°C.
Q4: Why is it critical to avoid repeated freeze-thaw cycles of stock solutions?
Repeatedly freezing and thawing stock solutions (especially in DMSO) is strongly discouraged. Each cycle can introduce small amounts of atmospheric moisture, which can lead to hydrolysis over time. Furthermore, this process can cause the compound to fall out of solution, leading to inaccurate concentrations in subsequent dilutions. The best practice is to aliquot the stock solution into volumes appropriate for a single experiment upon initial preparation[3].
Troubleshooting Guide for Experimental Applications
This section addresses common issues encountered during experimentation, their probable causes, and validated solutions.
Issue 1: Diminished or inconsistent bioactivity in cell-based assays.
-
Potential Cause: The compound is degrading in the cell culture medium during incubation, converting the this compound prodrug into its active metabolite, cordycepin. This can lead to results that reflect the activity of cordycepin, not the parent compound.
-
Troubleshooting Protocol:
-
Confirm Identity of Active Species: Run parallel assays with both this compound and a cordycepin standard to differentiate their biological effects.
-
Conduct a Time-Course Stability Study: Prepare a solution of this compound in your complete cell culture medium. Incubate it at 37°C and 5% CO₂. Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours). Analyze these samples by HPLC to quantify the disappearance of the parent compound and the appearance of the cordycepin peak[4].
-
Minimize Incubation Time: If stability is limited, design experiments with the shortest possible incubation times.
-
Use Fresh Preparations: Always prepare working solutions immediately before adding them to cells. Do not use aqueous solutions stored for more than a day[1].
-
Issue 2: Unexpected peaks appear in HPLC or LC-MS analysis.
-
Potential Cause 1: Degradation. The most common extra peak will correspond to cordycepin. Its retention time will be different from the more hydrophobic this compound on a reverse-phase column.
-
Solution: Co-inject your sample with a pure cordycepin standard. If the area of the unknown peak increases, you have confirmed its identity. Review the sample's handling history for exposure to non-optimal pH, temperature, or moisture.
-
-
Potential Cause 2: Solvent Contamination or Reaction. Impurities in the solvent or a reaction between the solvent and the compound can generate artifacts.
-
Solution: Always use high-purity, HPLC-grade solvents. Inject a solvent blank to rule out systemic contamination. Prepare a fresh solution and analyze it immediately to establish a baseline chromatogram.
-
Caption: Logic diagram for troubleshooting unexpected HPLC peaks.
Key Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Equilibrate Vial: Before opening, allow the vial of solid this compound to warm to room temperature (approx. 20-30 minutes) inside a desiccator. This prevents atmospheric moisture from condensing on the cold powder.
-
Solvent Addition: Use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 20 mM). Cordycepin and its analogs are readily soluble in DMSO[1].
-
Dissolution: Vortex the vial thoroughly for 1-2 minutes. If needed, briefly sonicate in a room temperature water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulates are present.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene cryovials. The aliquot volume should be tailored for a single experiment to eliminate the need for freeze-thaw cycles.
-
Storage: Label the aliquots clearly and store them at -80°C for optimal long-term stability.
Protocol 2: HPLC Method for Stability Assessment
This is a stability-indicating reverse-phase HPLC method suitable for separating this compound from its primary degradant, cordycepin.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: Linear gradient from 10% to 80% B
-
12-14 min: Hold at 80% B
-
14-15 min: Return to 10% B
-
15-20 min: Re-equilibration at 10% B
-
-
Procedure:
-
Prepare the test sample by diluting the DMSO stock of this compound into the desired aqueous matrix (e.g., PBS, cell culture medium).
-
Immediately inject a T=0 sample to determine the initial peak area.
-
Incubate the remaining sample under the desired conditions (e.g., 37°C).
-
At each subsequent time point, inject an equal volume and record the chromatogram.
-
Calculate stability by comparing the peak area of this compound at each time point to its area at T=0. The appearance and growth of the cordycepin peak should also be monitored.
-
References
-
Al-Haider, A. A., et al. (2023). Determination of Cordycepin Using a Stability-Indicating Greener HPTLC Method. Separations, 10(1), 38. [Link]
-
Chutvirasakul, B., et al. (2017). Stability-Indicating Method to Determine Bioactive Nucleosides in Crude Drugs, Extracts, and products from Cordyceps Sinensis. Chulalongkorn University Digital Collections. [Link]
-
Fleysher, M. H., et al. (1980). Some Short-Chain N6-substituted Adenosine Analogues With Antitumor Properties. Journal of Medicinal Chemistry, 23(12), 1448-52. [Link]
-
National Institutes of Health (NIH) SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link]
-
Rachtawee, P., et al. (2021). Enhancement of Chemical Stability and Dermal Delivery of Cordyceps militaris Extracts by Nanoemulsion. Pharmaceutics, 13(10), 1548. [Link]
-
Universal-Solvent.com. (Date not specified). Storing Reconstitution Solutions Safely: Powerful Guide. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Enhancement of Chemical Stability and Dermal Delivery of Cordyceps militaris Extracts by Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Storing Reconstitution Solutions Safely: Powerful Guide [universal-solvent.com]
- 4. seed.nih.gov [seed.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N6-Propionyl Cordycepin Synthesis
Welcome to the technical support center for the synthesis of N6-Propionyl Cordycepin. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the synthesis of cordycepin analogs. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis, particularly the issue of low yield. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your experimental outcomes.
Introduction: The Challenge of Selective N6-Acylation
The synthesis of this compound involves the selective acylation of the exocyclic N6-amino group of the adenine base in cordycepin (3'-deoxyadenosine). The primary obstacle to achieving a high yield is the presence of other nucleophilic sites within the molecule, specifically the primary 5'-hydroxyl and the secondary 2'-hydroxyl groups on the sugar moiety. Acylating agents can react with these hydroxyls, leading to a mixture of undesired O-acylated byproducts (di- and tri-acylated species) and consequently, a reduction in the yield of the desired N6-acylated product.
This guide provides two primary strategic workflows to overcome this challenge:
-
Direct Selective N-Acylation: A method that aims for direct and preferential acylation at the N6 position under controlled conditions.
-
Protecting Group Strategy: A robust, multi-step approach involving the temporary protection of the hydroxyl groups to ensure acylation occurs exclusively at the N6 position.
We will explore troubleshooting for both approaches in the following sections.
Troubleshooting Guide: Overcoming Low Yield
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
Issue 1: Low to No Conversion of Starting Material
Question: I've run the acylation reaction, but my TLC/LC-MS analysis shows mostly unreacted cordycepin. What could be the cause?
Answer: This issue typically points to three areas: the quality of your reagents, the activation of the acylating agent, or the reaction conditions.
-
Causality & Solution - Reagent Quality:
-
Moisture: Cordycepin and the solvents must be scrupulously dry. Water will consume your acylating agent and can quench any base used in the reaction. Ensure you are using anhydrous solvents (e.g., dry pyridine, DMF) and that your cordycepin starting material has been dried under high vacuum.
-
Acylating Agent Integrity: Propionic anhydride and propionyl chloride are susceptible to hydrolysis. Use a fresh bottle or a recently opened one stored under inert gas. An IR spectrum can confirm the presence of the characteristic anhydride or acyl chloride carbonyl peaks.
-
-
Causality & Solution - Inefficient Acylating Agent Activation (for Direct Acylation):
-
When using a direct acylation method with propionic acid, an activating agent is necessary to form a more reactive species. A common method is the formation of an activated ester in situ.[1]
-
Protocol Insight: A well-established method involves reacting propionic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) and an activating agent such as p-nitrophenol. The resulting p-nitrophenyl propionate is a much more effective acylating agent for the N6-amino group.[1] Ensure the DCC is of high purity and added in the correct stoichiometry. The formation of the dicyclohexylurea (DCU) byproduct is an indicator that the activation is proceeding.
-
-
Causality & Solution - Suboptimal Reaction Conditions:
-
Temperature: Acylation reactions are often temperature-sensitive. While room temperature is a common starting point, gentle heating (e.g., 40-50 °C) can sometimes be required to drive the reaction to completion, especially if the N6-amino group's nucleophilicity is modest. Conversely, if using a highly reactive agent like propionyl chloride, the reaction may need to be cooled to 0 °C to prevent side reactions.
-
Base/Catalyst: Many acylation reactions require a base or nucleophilic catalyst. Pyridine often serves as both the solvent and the base. For less reactive systems, a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the N-acylation. Use DMAP in catalytic amounts (0.05-0.1 equivalents).
-
Issue 2: Formation of Multiple Products (Byproducts)
Question: My reaction yields a complex mixture of products according to my TLC and LC-MS. I see my desired product mass, but also masses corresponding to di- and tri-propionylated cordycepin. How can I improve selectivity for N6-acylation?
Answer: This is the most common challenge and is caused by the non-selective acylation of the 2'- and 5'-hydroxyl groups. The N6-amino group is generally more nucleophilic than the hydroxyls, but with a highly reactive acylating agent or harsh conditions, O-acylation becomes competitive.
-
Causality & Solution - Overly Reactive Acylating Agent:
-
Propionyl chloride is more reactive than propionic anhydride. If you are using propionyl chloride and getting multiple products, switching to propionic anhydride may provide the desired selectivity for the N6 position.
-
The in situ activated ester method (with DCC/p-nitrophenol) is designed for enhanced selectivity compared to acyl halides.[1]
-
-
Causality & Solution - Lack of Protection (The Definitive Solution):
-
The most reliable method to guarantee exclusive N6-acylation is to protect the hydroxyl groups before introducing the propionyl group. Acetyl groups are commonly used for this purpose.[2][3] The workflow involves three distinct steps: protection, N-acylation, and deprotection. While this adds steps to the synthesis, it often results in a much cleaner reaction and a higher overall yield of the pure product.
Workflow Diagram: Protecting Group Strategy
Caption: Workflow for the protecting group-based synthesis.
-
Issue 3: Difficulty in Purifying the Final Product
Question: My reaction seems to have worked, but I'm struggling to separate this compound from the unreacted starting material and O-acylated byproducts by column chromatography.
Answer: Purification can be challenging due to the similar polarities of the desired product and the various byproducts. A systematic approach to chromatography is required.
-
Causality & Solution - Suboptimal Chromatographic Conditions:
-
Polarity Overlap: this compound is only slightly less polar than cordycepin. The O-acylated byproducts will be significantly less polar.
-
Recommended Technique: Reversed-phase column chromatography (using C18 silica) is often more effective than normal-phase silica gel for separating nucleoside derivatives. A water/methanol or water/acetonitrile gradient provides excellent resolving power.
-
Solvent System for Normal Phase: If using normal-phase silica, a gradient elution with a dichloromethane/methanol or chloroform/methanol solvent system is a good starting point. Adding a small amount of triethylamine (e.g., 0.1-0.5%) to the mobile phase can improve peak shape by neutralizing acidic sites on the silica.
-
-
Causality & Solution - Incomplete Deprotection (Protecting Group Strategy):
-
If you used the protecting group strategy, incomplete removal of the O-acetyl groups will result in a mixture of partially deprotected intermediates.
-
Verification: Before purification, ensure the deprotection step has gone to completion using TLC or LC-MS.
-
Troubleshooting Deprotection: The removal of O-acyl groups is typically achieved by base-catalyzed hydrolysis (saponification). Mild conditions are crucial to avoid any potential degradation of the product. A common and effective method is using saturated ammonia in methanol at room temperature and monitoring the reaction until completion.
-
Issue 4: Low Yield After Deprotection Step
Question: I successfully synthesized and purified the protected intermediate (N6-Propionyl-2',5'-di-O-acetyl-cordycepin), but my yield dropped significantly after the final deprotection step. What happened?
Answer: A low yield at the deprotection stage often points to product degradation under the chosen conditions or mechanical loss during workup.
-
Causality & Solution - Harsh Deprotection Conditions:
-
While effective, strong bases like sodium hydroxide or potassium carbonate in methanol can potentially lead to side reactions or degradation of the nucleoside core if the reaction is not carefully controlled (e.g., run at low temperatures and for the minimum time necessary).
-
Milder Alternative: Using a saturated solution of ammonia in methanol is a very mild and standard procedure for removing acetyl protecting groups from nucleosides. It is highly selective for O-acyl groups over N-acyl groups and minimizes the risk of side reactions.
-
-
Causality & Solution - Product Loss During Workup:
-
This compound is a polar molecule with some water solubility. During aqueous workup to remove salts or base, some product may be lost to the aqueous layer.
-
Optimization: After neutralization of the reaction mixture, extract with a more polar organic solvent like ethyl acetate multiple times. If the product is highly water-soluble, it may be necessary to evaporate the solvent and purify the residue directly via chromatography without an aqueous workup.
-
Frequently Asked Questions (FAQs)
Q1: Is it better to use the direct acylation or the protecting group strategy? A1: For initial exploratory work or if a small amount of byproduct is tolerable, the direct acylation method is faster. However, for achieving high purity and maximizing yield, the protecting group strategy is unequivocally superior as it prevents the formation of O-acylated side products.
Q2: What is a typical yield for this synthesis? A2: Yields are highly dependent on the method and optimization. A direct acylation might yield 20-40% of the desired product after purification. A well-executed protecting group strategy can achieve yields of 60-80% over the three steps.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product? A3:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) using a mobile phase like 10% Methanol in Dichloromethane and UV visualization is excellent for tracking the consumption of starting material and the formation of products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the masses of the starting material, intermediates, and the final product.
-
Final Product Characterization: High-Performance Liquid Chromatography (HPLC) is used to determine purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structure confirmation. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.
Q4: Can I use propionyl chloride instead of propionic anhydride for the N-acylation step? A4: Yes, but with caution. Propionyl chloride is more reactive and will more readily acylate the hydroxyl groups. If you use it in a direct acylation, expect lower selectivity and more byproducts. It is best used in the protecting group strategy where the hydroxyls are already blocked.
Experimental Protocols
Protocol 1: Direct Selective N6-Propionylation of Cordycepin
This protocol is adapted from general methods for selective N-acylation of purine nucleosides.[1]
-
Activation of Propionic Acid:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve propionic acid (1.0 mmol) and p-nitrophenol (1.2 mmol) in anhydrous dioxane or pyridine (10 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
Add dicyclohexylcarbodiimide (DCC) (1.25 mmol) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the activation reaction to stir at room temperature for 1-2 hours.
-
-
N-Acylation Reaction:
-
In a separate flame-dried flask, dissolve cordycepin (0.8 mmol, thoroughly dried) in anhydrous pyridine (15 mL).
-
Cool the cordycepin solution to 0 °C in an ice bath.
-
Add the activated p-nitrophenyl propionate solution from step 1 to the cordycepin solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Redissolve the residue in a minimal amount of dichloromethane/methanol.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 0% to 10% methanol in dichloromethane) or on a C18 reversed-phase column (gradient elution, e.g., 5% to 50% methanol in water) to isolate this compound.
-
Protocol 2: N6-Propionylation via Protecting Group Strategy
-
Step 1: Protection of 2',5'-Hydroxyls
-
Dissolve cordycepin (1.0 mmol) in anhydrous pyridine (20 mL) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add acetic anhydride (3.0 mmol, 3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC shows complete conversion of the starting material to a less polar spot.
-
Quench the reaction by slowly adding cold water.
-
Extract the product with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.
-
Evaporate the solvent to yield crude 2',5'-Di-O-acetyl-cordycepin, which can often be used in the next step without further purification.
-
-
Step 2: N6-Propionylation
-
Dissolve the crude 2',5'-Di-O-acetyl-cordycepin (approx. 1.0 mmol) in anhydrous pyridine (20 mL).
-
Add propionic anhydride (1.5 mmol, 1.5 equivalents) and a catalytic amount of DMAP (0.1 mmol).
-
Heat the reaction to 40-50 °C and stir for 6-12 hours, monitoring by TLC for the formation of the N,O-peracylated product.
-
Cool the reaction, quench with water, and perform an extractive workup as described in Step 1. Evaporate the solvent to yield crude N6-Propionyl-2',5'-di-O-acetyl-cordycepin.
-
-
Step 3: Deprotection of O-Acetyl Groups
-
Dissolve the crude protected product from Step 2 in a saturated solution of ammonia in methanol (25 mL).
-
Stir the solution at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed and a more polar product spot appears.
-
Evaporate the solvent to dryness.
-
Purify the residue by column chromatography as described in Protocol 1 to obtain pure this compound.
-
Data and Parameter Summary
| Parameter | Direct Acylation Method | Protecting Group Method | Rationale & Comments |
| Key Reagents | Cordycepin, Propionic Acid, DCC, p-Nitrophenol | Cordycepin, Acetic Anhydride, Propionic Anhydride, NH₃/MeOH | The protecting group method adds steps but offers superior control and yield. |
| Solvent | Anhydrous Pyridine or Dioxane | Anhydrous Pyridine; Methanol | Pyridine acts as both solvent and base. Anhydrous conditions are critical. |
| Catalyst | DMAP (optional) | DMAP (recommended for N-acylation) | DMAP significantly accelerates the acylation of the N6-amino group. |
| Typical Yield | 20-40% | 60-80% (overall) | The higher yield of the protecting group method often justifies the extra steps. |
| Selectivity | Moderate to Good | Excellent | Protection of hydroxyls eliminates O-acylation byproducts. |
| Purification | Challenging (Reversed-phase preferred) | Simpler (Cleaner crude product) | Fewer byproducts simplify the final purification step. |
Visualization of Synthetic Pathways
Caption: Comparison of Direct vs. Protecting Group pathways.
References
- US20030022862A1 - Process for selective N-acylation of purine nucleosides.
-
Oslovsky, V. E., et al. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 34(7), 475-99. [Link]
-
Wang, D., et al. (2016). Column chromatographic extraction and preparation of cordycepin from Cordyceps militaris waster medium. Journal of Chromatography B, 1021, 144-150. [Link]
-
Li, Y., et al. (2015). A direct protein kinase B-targeted anti-inflammatory activity of cordycepin from artificially cultured fruit body of Cordyceps militaris. Pharmacognosy Magazine, 11(Suppl 1), S154–S157. [Link]
-
Cai, M., et al. (2011). Two-Step Purification of Cordycepin from Cordyceps Millitaris by High-Speed Countercurrent Chromatography. Journal of Liquid Chromatography & Related Technologies, 34(12), 1044-1051. [Link]
-
Roelen, H. C., et al. (1993). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Medicinal Chemistry, 1(1), 1-20. [Link]
-
Smellie, A. S., et al. (2020). Synthesis of hypermodified adenosine derivatives as selective adenosine A3 receptor ligands. Bioorganic & Medicinal Chemistry, 28(1), 115201. [Link]
-
He, W., et al. (2014). Preparative separation of high-purity cordycepin from Cordyceps militaris(L.) Link by high-speed countercurrent chromatography. Journal of Separation Science, 37(15), 1979-1984. [Link]
-
Jo, W. S., et al. (2019). Improved Cordycepin Production by Cordyceps militaris KYL05 Using Casein Hydrolysate in Submerged Conditions. Molecules, 24(18), 3267. [Link]
-
Das, S. K., et al. (2021). A Systematic Review of the Biological Effects of Cordycepin. Molecules, 26(22), 6896. [Link]
Sources
Technical Support Center: Optimizing N6-Propionyl Cordycepin Dosage for Animal Studies
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N6-Propionyl Cordycepin. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for in vivo animal studies. As a prodrug of the well-studied bioactive compound Cordycepin, this compound offers potential advantages in bioavailability. This guide provides the necessary technical information to help you design robust experiments and navigate common challenges.
Core Concept: Mechanism of Action
Understanding the mechanism of action is critical for experimental design and data interpretation. This compound is designed to overcome the pharmacokinetic limitations of its parent compound, Cordycepin (3'-deoxyadenosine).
Why a Prodrug? Cordycepin itself has a short half-life and is rapidly broken down in the body by the enzyme adenosine deaminase (ADA).[1][2] This rapid degradation significantly reduces its bioavailability and therapeutic efficacy. The propionyl group at the N6 position is designed to protect the molecule from ADA, allowing for more of the active compound to be absorbed and distributed to target tissues, where it is then metabolized into Cordycepin.
The Active Moiety: Cordycepin's Signaling Cascade Once converted from its prodrug form, Cordycepin, an adenosine analogue, exerts its biological effects primarily by modulating key cellular signaling pathways.[3]
-
Intracellular Conversion : Cordycepin enters cells via adenosine transporters and is phosphorylated by cellular kinases into cordycepin monophosphate (CoMP).[4]
-
AMPK Activation : CoMP is structurally similar to adenosine monophosphate (AMP) and acts as an AMP mimic.[5] It binds to and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][6]
-
mTOR Pathway Inhibition : A primary downstream effect of AMPK activation is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, affecting both mTORC1 and mTORC2 complexes.[7] This disruption impacts critical cellular processes including protein synthesis, cell proliferation, and cell adhesion.[7]
-
Other Pathways : Cordycepin has also been shown to influence other signaling cascades, including the PI3K/Akt pathway and MAPK pathways (ERK, JNK, p38), which can lead to apoptosis and cell cycle arrest in cancer cells.[3][6][8]
Signaling Pathway Diagram
Caption: Intracellular conversion of this compound and subsequent modulation of key signaling pathways.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of using this compound in animal models.
Dosage Selection & Calculation
Q: How do I determine a starting dose for my animal model?
A: The best practice is to start with a literature review for doses of the parent compound, Cordycepin, in similar animal models. Since this compound is a prodrug with potentially enhanced bioavailability, it is scientifically prudent to begin with a dose at the lower end of the reported effective range for Cordycepin. A pilot dose-ranging study is highly recommended to establish the optimal dose for your specific model and endpoint.
A systematic review of 131 animal studies on purified Cordycepin found that the majority of experiments used doses of 50 mg/kg or less, with a significant number (39 studies) using 10 mg/kg or less.[9]
Q: What are some typical Cordycepin dosages reported in the literature?
A: Dosages are highly dependent on the animal model, disease state, and administration route. The following table summarizes dosages used in various mouse studies, which can serve as a starting point for designing your experiments.
| Animal Model / Application | Species | Dosage Range (mg/kg) | Route | Key Finding | Reference |
| Cognitive Enhancement | Mouse | 5 - 10 mg/kg | Oral | Improved Y-maze learning performance.[10] | [10] |
| Hyperuricemia | Mouse | 15 - 60 mg/kg | Oral | Dose-dependent reduction in serum uric acid.[11] | [11] |
| Metabolic Disorder (High-Fat Diet) | Mouse | 100 mg/kg/day | Oral | Reduced body weight gain and serum lipids.[5] | [5] |
| Safety / Toxicity | Mouse | Up to 72 mg/kg | - | No toxic effects observed at this dose.[11] | [11] |
Q: How can I convert a human dose or an in vitro IC50 value to an appropriate animal dose?
A: Extrapolating from in vitro to in vivo is complex and often unreliable. The most accepted method for converting doses between species is based on Body Surface Area (BSA). The FDA provides guidance on this, often using a Km factor (Body weight / BSA).[12]
The formula is: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[13]
Directly converting an IC50 value to an in vivo dose is not recommended due to vast differences in pharmacokinetics and metabolism. The IC50 should be used to establish a hypothesis, but the in vivo dose must be determined empirically through dose-finding studies.
Formulation & Administration
Q: What is the best way to formulate this compound for administration?
A: As a derivative of Cordycepin, which has low water solubility, this compound is also expected to be hydrophobic.[14] Proper formulation is critical for ensuring consistent absorption and bioavailability.
-
Solubility Testing: First, perform a small-scale solubility test in common biocompatible solvents (e.g., DMSO, ethanol) and vehicles (e.g., saline, PBS, corn oil, aqueous solutions of Tween® 80 or carboxymethylcellulose (CMC)).
-
For Oral Administration (Gavage): Creating a homogenous suspension is often the most practical approach. A common vehicle is 0.5% CMC in sterile water or saline.[15] Propylene glycol has also been suggested as a suitable solvent for oral delivery of Cordycepin.[14]
-
For Parenteral Administration (IP/IV): A true solution is required. If the compound is soluble in DMSO, a co-solvent system is often used. A typical approach is to dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then slowly add a bulking agent like saline or PBS, often containing a surfactant like Tween® 80 (e.g., 5-10%) or solubilizing agent like PEG400, while vortexing to prevent precipitation. Note: The final concentration of DMSO should be kept low to avoid vehicle-induced toxicity.
Q: What is the stability of the formulated compound?
A: Formulations should be prepared fresh daily unless stability data demonstrates otherwise. Hydrolysis of the propionyl group could occur in aqueous solutions over time, converting the prodrug back to Cordycepin before administration. It is recommended to store the stock powder protected from light and moisture as per the supplier's instructions and to keep prepared formulations on ice and protected from light during the dosing procedure.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during in vivo studies.
Problem: Lack of Therapeutic Efficacy
-
Symptom: You do not observe the expected biological effect (e.g., no tumor regression, no reduction in inflammatory markers) compared to the vehicle control group.
-
Causality & Solution Workflow:
Caption: Workflow for troubleshooting a lack of therapeutic efficacy in animal studies.
Problem: Unexpected Toxicity or Adverse Effects
-
Symptom: Animals exhibit signs of distress, such as significant weight loss (>15-20%), lethargy, ruffled fur, or other adverse clinical signs not seen in the control group.
-
Possible Causes & Solutions:
-
Dose is Too High: This is the most common cause. High doses of Cordycepin can be toxic to healthy cells and may impair liver or kidney function.[14]
-
Solution: Immediately implement a dose-reduction strategy. Analyze results from the lower, non-toxic doses. If efficacy is lost at lower doses, the therapeutic window may be too narrow for this specific model.
-
-
Vehicle Toxicity: Solvents like DMSO can cause inflammation or other toxic effects at higher concentrations.
-
Solution: Run a vehicle-only control group with the highest concentration of the solvent used. If toxicity is observed, reformulate the drug to reduce the solvent concentration.
-
-
Rapid Prodrug Conversion & PK Spike: A rapid conversion to Cordycepin could lead to a high peak plasma concentration (Cmax) that causes acute toxicity.
-
Solution: Consider split dosing (e.g., administering half the dose twice a day) to reduce the Cmax while maintaining the total daily dose.
-
-
Problem: High Inter-Animal Variability
-
Symptom: You observe a wide range of responses within the same treatment group, leading to large error bars and statistically insignificant results.
-
Possible Causes & Solutions:
-
Inconsistent Formulation: If the drug is a suspension, it may settle over time, leading to inconsistent concentrations being drawn into the syringe for each animal.
-
Solution: Ensure the suspension is vortexed thoroughly before drawing each dose. Prepare the formulation fresh and keep it agitated during the dosing period.
-
-
Inaccurate Dosing: Errors in animal weight measurement or dose volume calculation can introduce significant variability.
-
Solution: Weigh animals on the day of dosing. Use calibrated pipettes or high-quality syringes. Have a second researcher double-check calculations.[16]
-
-
Administration Technique: For oral gavage, improper technique can lead to dosing into the lungs or variable delivery to the stomach. For IP injections, injection into the gut or muscle can alter absorption.
-
Solution: Ensure all personnel are thoroughly trained and follow a standardized operating procedure (SOP).[17] Consistency is key.
-
-
Key Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
This protocol is a general guideline and should be optimized for your specific compound lot and experimental needs.
-
Objective: To prepare a homogenous 10 mg/mL suspension in a 0.5% Carboxymethylcellulose (CMC) vehicle.
-
Materials:
-
This compound powder
-
Sodium Carboxymethylcellulose (CMC), low viscosity
-
Sterile Saline or Water for Injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated scale, weigh boats, spatulas
-
Vortex mixer and/or magnetic stirrer
-
-
Procedure:
-
Prepare Vehicle: Add 50 mg of CMC to a 15 mL conical tube. Add 10 mL of sterile saline. Vortex vigorously for 2-3 minutes until the CMC is fully dissolved. A magnetic stirrer can be used for larger volumes. The solution may need to sit for an hour to fully hydrate.
-
Weigh Compound: Accurately weigh the required amount of this compound. For a 10 mL final volume at 10 mg/mL, weigh 100 mg.
-
Create Slurry: Transfer the weighed powder into a new conical tube. Add a small volume (e.g., 1 mL) of the prepared CMC vehicle. Vortex to create a smooth, homogenous paste. This step is critical to prevent clumping.
-
Final Suspension: Gradually add the remaining CMC vehicle to the slurry in small aliquots, vortexing thoroughly between each addition, until the final volume of 10 mL is reached.
-
Administration: Keep the suspension on a vortex or manually invert repeatedly between dosing each animal to ensure the compound remains evenly suspended.
-
Protocol 2: Pilot Dose-Ranging (Dose-Finding) Study
This protocol is essential for establishing both safety and efficacy before committing to a large-scale study.
-
Objective: To identify a well-tolerated dose of this compound that shows biological activity.
-
Animal Model:
-
Use the same species, strain, and sex of animals as planned for the main study.
-
Use a small number of animals per group (e.g., n=3-5).
-
-
Group Design:
-
Group 1: Vehicle Control: Administer the vehicle only (e.g., 0.5% CMC).
-
Group 2: Low Dose: Select a dose from the low end of the literature range for Cordycepin (e.g., 10 mg/kg).
-
Group 3: Mid Dose: Select a dose 3-5x higher than the low dose (e.g., 30 mg/kg).
-
Group 4: High Dose: Select a dose 3-5x higher than the mid dose (e.g., 100 mg/kg), ensuring it does not exceed known toxicity limits if available.[11]
-
-
Procedure:
-
Dose the animals daily (or as per the intended schedule) for a short period (e.g., 7-14 days).
-
Monitor Daily: Record body weight, clinical signs of toxicity (lethargy, ruffled fur, etc.), and any changes in food/water intake.
-
Endpoint Analysis: At the end of the study, collect relevant samples (e.g., blood, tumor tissue) to measure a key pharmacodynamic marker or a preliminary efficacy endpoint. This confirms the drug is engaging its target.
-
-
Data Interpretation:
-
Identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not induce significant toxicity (e.g., >15% body weight loss).
-
Determine if any of the tolerated doses show a trend towards the desired biological effect.
-
Select the most promising dose(s) to carry forward into your larger, statistically powered efficacy study.
-
References
-
Wong, J. H., et al. (2010). Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction. Journal of Biological Chemistry, 285(4), 2610–2621. [Link]
-
Hawley, S. A., et al. (2020). Mechanism of Activation of AMPK by Cordycepin. Cell Chemical Biology, 27(3), 303-313.e5. [Link]
-
Holliday, J., & de Boer, A. (2021). A Systematic Review of the Biological Effects of Cordycepin. Molecules, 26(22), 6896. [Link]
-
Niu, X., et al. (2010). Cordycepin, a major bioactive component of Cordyceps militaris, has potent lipid-lowering effects in a hyperlipidemic mouse model. Journal of Agricultural and Food Chemistry, 58(10), 6439–6445. (Note: This reference is cited within[5] but a direct link is not available in the search results. The primary reference provides the data.)
-
Ashraf, S. A., et al. (2020). Cordycepin in Anticancer Research: Molecular Mechanism of Therapeutic Effects. Cancers, 12(7), 1836. [Link]
-
Wang, L., et al. (2018). Cordycepin, a Characteristic Bioactive Constituent in Cordyceps militaris, Ameliorates Hyperuricemia through URAT1 in Hyperuricemic Mice. Frontiers in Pharmacology, 9, 1063. [Link]
-
Meng, Z., et al. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PLOS ONE, 10(3), e0121655. [Link]
-
He, M. T., et al. (2014). Effects of cordycepin on Y-maze learning task in mice. Neuroscience Letters, 558, 80-84. [Link]
-
Qi, Y., et al. (2023). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Chinese Herbal Medicines, 15(4), 543-556. [Link]
-
Xia, Y., et al. (2019). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. Molecules, 24(12), 2231. [Link]
-
de Boer, A., & Holliday, J. (2021). A Systematic Review of the Biological Effects of Cordycepin. PMC PubMed Central. [Link]
-
Tsai, Y. J., et al. (2010). Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat. Journal of Agricultural and Food Chemistry, 58(8), 4638-4643. [Link]
-
Lee, H. J., et al. (2018). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. International Journal of Molecular Sciences, 19(10), 3029. [Link]
-
Al-Zain, A., et al. (2021). Dose-Dependent Effect of Cordycepin on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells. Stem Cells International, 2021, 6688102. [Link]
-
Tuli, H. S., et al. (2019). New insights into cordycepin production in Cordyceps militaris and applications. Applied Microbiology and Biotechnology, 103(4), 1545–1553. [Link]
-
Xia, Y., et al. (2019). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. National Institutes of Health (NIH). [Link]
-
Garland, M. J., et al. (2017). Formulation of hydrophobic peptides for skin delivery via coated microneedles. Journal of Controlled Release, 265, 33-43. [Link]
-
Li, Y., et al. (2023). Cordycepin: A review of strategies to improve the bioavailability and efficacy. Biomedicine & Pharmacotherapy, 164, 114959. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. [Link]
-
Meng, Z., et al. (2015). Cordycepin and N6-(2-hydroxyethyl)-adenosine from Cordyceps pruinosa and their interaction with human serum albumin. PubMed. [Link]
-
Thangavel, N. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon. [Link]
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. [Link]
-
Ko, B. S., et al. (2013). Cordycepin Regulates GSK-3β/β-Catenin Signaling in Human Leukemia Cells. PLOS One. [Link]
-
Tuli, H. S., et al. (2013). Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin. 3 Biotech, 4(1), 1-12. [Link]
-
The Open Sanctuary Project. (2023). Calculating Medication Doses: A How-To Guide For Animal Caregivers. The Open Sanctuary Project. [Link]
Sources
- 1. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-ompa.org [e-ompa.org]
- 6. mdpi.com [mdpi.com]
- 7. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cordycepin Regulates GSK-3β/β-Catenin Signaling in Human Leukemia Cells | PLOS One [journals.plos.org]
- 9. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of cordycepin on Y-maze learning task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cordycepin, a Characteristic Bioactive Constituent in Cordyceps militaris, Ameliorates Hyperuricemia through URAT1 in Hyperuricemic Mice [frontiersin.org]
- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ecronicon.net [ecronicon.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. opensanctuary.org [opensanctuary.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting N6-Propionyl Cordycepin HPLC Peak Tailing
Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with N6-Propionyl Cordycepin. As a modified nucleoside analog, this compound presents unique challenges in reversed-phase chromatography. This guide provides a structured, in-depth approach to diagnosing and solving peak asymmetry, ensuring the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a critical issue?
A: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the latter half of the peak is broader than the front half.[1] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[2] For most regulated methods, a tailing factor of ≤ 2 is considered acceptable, but values closer to 1 are always preferred.[3]
Peak tailing is a significant problem because it:
-
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between closely eluting compounds.[1]
-
Compromises Quantification: Asymmetry complicates peak integration, leading to inaccurate and irreproducible measurements of the analyte's concentration.[1][3]
-
Indicates Underlying Problems: Tailing is often a symptom of undesirable chemical interactions or physical issues within the HPLC system or column.[4]
Q2: What makes this compound prone to peak tailing in reversed-phase HPLC?
A: this compound, like its parent compound Cordycepin (3'-deoxyadenosine)[5], is a basic compound due to the amine functional groups in its adenine base. This basicity is the primary driver of peak tailing in reversed-phase HPLC on silica-based columns.
The main cause is secondary site interactions .[2] While the primary retention mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase, this compound can also interact with residual silanol groups (Si-OH) on the silica surface.[1][2][6]
-
Mechanism: At mobile phase pH levels above approximately 3, some silanol groups become deprotonated and negatively charged (Si-O⁻).[2][4] The positively charged (protonated) amine groups on this compound can then undergo strong ionic interactions with these anionic silanol sites.[2][7][8] This secondary retention mechanism is stronger and has slower kinetics than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a "tail".
The diagram below illustrates this problematic secondary interaction.
Systematic Troubleshooting Guide
A logical approach is crucial for efficiently identifying the source of peak tailing. The following sections are organized from the most common and easiest-to-fix issues (Mobile Phase) to more complex hardware and column problems.
A. Mobile Phase Optimization: The First Line of Defense
Mobile phase chemistry is the most powerful tool for controlling peak shape for ionizable compounds like this compound.
A: The pH of the mobile phase directly controls the ionization state of both the analyte and the stationary phase's residual silanols.[9][10]
-
Silanol Ionization: Residual silanol groups on silica are acidic and become increasingly ionized (negatively charged) as the pH rises above ~3.[1][2]
The Causality: To prevent the strong ionic interactions that cause tailing, you must suppress the ionization of one of the participants—preferably the silanol groups. Operating at a low pH (e.g., pH 2.5-3.0) protonates the silanol groups, neutralizing their negative charge and minimizing their ability to interact with the positively charged analyte.[1][2][13] This strategy was shown to reduce the asymmetry factor of methamphetamine from 2.35 at pH 7.0 to 1.33 at pH 3.0.[2]
Protocol: Systematic pH Adjustment
-
Start Low: Prepare your aqueous mobile phase with a buffer at pH 3.0 or lower. A phosphate buffer is effective, but be mindful of its potential to precipitate in high concentrations of acetonitrile.[14] Formic acid (0.1%) is a common and effective alternative.
-
Ensure Buffering Capacity: A buffer is most effective within ±1 pH unit of its pKa.[9] Ensure your chosen buffer has adequate capacity at the target pH to prevent shifts when the sample is introduced.
-
Evaluate: Inject your standard and assess the peak shape. If tailing is significantly reduced, you have confirmed that silanol interactions were the primary cause.
A: If adjusting pH alone is insufficient, specific additives can be used to further mask silanol interactions or interact with the analyte.
| Additive Type | Example | Concentration | Mechanism of Action |
| Acidic Modifier | Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Acts as an ion-pairing agent, forming a neutral complex with the protonated analyte. It also lowers the mobile phase pH, suppressing silanol ionization.[15] |
| Competing Base | Triethylamine (TEA) | 10 - 25 mM | A "silanol suppressor." The positively charged TEA preferentially interacts with the anionic silanol sites, effectively shielding them from the analyte. This is an older technique, often used with older, less deactivated "Type A" silica columns.[1][14] |
| Buffer Salts | Ammonium Formate / Acetate | 10 - 20 mM | Provides robust pH control and can help improve peak shape by increasing the ionic strength of the mobile phase, which can mask secondary interactions. |
| Chaotropic Salts | Sodium Perchlorate (NaClO₄) | 20 - 100 mM | These salts disrupt the water structure around the analyte and stationary phase, which can improve peak symmetry for basic compounds.[16][17] |
Expert Insight: Start with the simplest approach. Using 0.1% formic acid in the mobile phase is often sufficient for modern, high-purity columns. TFA is very effective but can cause ion suppression if you are using a mass spectrometer (MS) detector.
B. Stationary Phase (Column) Troubleshooting
If mobile phase optimization does not resolve the issue, the problem may lie with the column itself.
A: Modern HPLC columns are designed to minimize the very issues that cause tailing for basic compounds.
-
High-Purity Silica ("Type B"): Modern columns are made from silica with very low metal contamination.[1][13] This reduces the number of highly acidic silanol groups that are the most problematic for peak shape.
-
End-capping: After the C18 groups are bonded to the silica, the column is treated with a small silylating reagent (like trimethylchlorosilane) to "cap" many of the remaining silanol groups.[2][6][18] A well-end-capped column is crucial for analyzing basic compounds.
-
Alternative Chemistries: For very polar basic compounds, consider columns with alternative stationary phases, such as those with embedded polar groups or specialized surface technologies (e.g., Waters T3, Agilent Zorbax Extend-C18) designed for enhanced polar compound retention and stability across a wider pH range.[19] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for highly polar compounds that are poorly retained in reversed-phase.[20]
A: Yes. Column performance degrades over time, especially under harsh conditions (e.g., high pH, high temperature).
-
Loss of End-capping: The protective end-capping can be hydrolyzed, re-exposing active silanol groups and leading to increased tailing for basic analytes.[7]
-
Column Void: The packed bed of the column can settle, creating a void at the inlet. This disrupts the flow path, causing peaks to broaden and tail.[2]
-
Frit Blockage: The inlet frit can become partially blocked by particulates from the sample or mobile phase, leading to poor peak shape.
Protocol: Diagnosing a Degraded Column
-
Benchmark: The best practice is to run a standard on a new column and save the chromatogram as a benchmark.[3] If you suspect a problem, re-running this standard will immediately show if the column's performance has deteriorated.
-
Substitution: The quickest way to confirm a column issue is to replace it with a new one of the same type.[2] If the peak shape is restored, the old column was the problem.
-
Reversal and Wash: For a suspected blocked frit or inlet contamination, you can try reversing the column (disconnect from the detector first!) and flushing it with a strong solvent.[2] Always check the manufacturer's instructions before reversing a column.
C. HPLC System and Sample Preparation
If both mobile phase and column have been ruled out, the issue may be with the broader system or the sample itself.
A: Yes, issues outside of the column, known as extra-column effects , can contribute to peak distortion. The primary culprit is extra-column volume (or dead volume), which refers to all the volume the sample passes through from the injector to the detector, excluding the column itself.[21][22]
-
Mechanism: Excessive volume in tubing, fittings, or the detector flow cell allows the analyte band to spread out via diffusion after it has been separated by the column. This leads to broader, and often tailing, peaks.[21][23] This is especially problematic for high-efficiency, small-ID columns.[24]
-
Common Sources:
A: Absolutely. The way the sample is prepared and introduced to the column is critical.
-
Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a classic "shark-fin" or tailing peak shape.[1][2] Try injecting a 10-fold dilution of your sample to see if the peak shape improves.
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, it can cause peak distortion. The strong solvent carries the analyte down the column in a disorganized way before it can properly partition onto the stationary phase. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.
Systematic Troubleshooting Workflow
Use the following flowchart to guide your troubleshooting process logically from the most likely and simple-to-fix causes to the more complex ones.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cordycepin. PubChem. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (2025). Column Volume and Extra-Column Volume. Retrieved from [Link]
-
Gritti, F., & Guiochon, G. (2005). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1098(1-2), 89-104. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
Agilent. (n.d.). A Look at Column Choices. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of cordycepin. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). How to Measure and Reduce HPLC Equipment Extra Column Volume. Retrieved from [Link]
-
ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Cordycepin. Retrieved from [Link]
-
MDPI. (n.d.). The Electronic Properties of Cordycepin in the Adenine Nucleoside Landscape: A Theoretical Approach. Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. Cordycepin - Wikipedia [en.wikipedia.org]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. Cordycepin | 73-03-0 [chemicalbook.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. shodexhplc.com [shodexhplc.com]
- 19. lcms.cz [lcms.cz]
- 20. glsciencesinc.com [glsciencesinc.com]
- 21. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 22. mac-mod.com [mac-mod.com]
- 23. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 24. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
N6-Propionyl Cordycepin off-target effects in cell lines
A Guide to Investigating and Mitigating Off-Target Effects in Cell-Based Assays
Welcome to the technical support center for N6-Propionyl Cordycepin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in cell lines. As Senior Application Scientists, our goal is to provide you with the technical insights and practical methodologies required to anticipate, identify, and deconvolute potential off-target effects, ensuring the integrity and accuracy of your experimental outcomes.
Section 1: Foundational Knowledge - Understanding the Molecule
This compound is a derivative of Cordycepin (3'-deoxyadenosine), a well-studied adenosine nucleoside analog.[1][2] While specific data on the N6-propionyl derivative is limited, its mechanism and off-target profile can be largely inferred from its parent compound. Cordycepin's biological activities are broad and complex, primarily because it functions as a pro-drug that mimics fundamental cellular building blocks.[3][4]
Upon entering the cell via nucleoside transporters, cordycepin is phosphorylated by cellular kinases to produce cordycepin monophosphate (CMP), diphosphate (CDP), and triphosphate (CTP).[5][6][7] These metabolites are the primary drivers of its biological effects, which diverge into two main pathways:
-
Inhibition of RNA Polyadenylation: As an analog of ATP, cordycepin triphosphate (CTP) is mistakenly incorporated into nascent mRNA transcripts by poly(A) polymerase.[8] Because it lacks a 3'-hydroxyl group, it acts as a chain terminator, preventing the addition of the poly(A) tail, which is crucial for mRNA stability and translation.[9]
-
Activation of AMPK Signaling: Cordycepin monophosphate (CMP) is structurally similar to adenosine monophosphate (AMP).[7] It mimics AMP's ability to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][10][11] This activation is a dominant, often unintended, effect that can confound experimental results.[7][12]
This dual mechanism means that this compound is inherently pleiotropic, and researchers must be vigilant in distinguishing their desired on-target effect from these powerful, built-in off-target activities.
Section 4: Key Experimental Protocols
Protocol A: Validating AMPK Activation as a Potential Off-Target Effect
This protocol uses Western blotting to determine if this compound activates the AMPK pathway at your experimental concentrations.
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a vehicle control, a positive control (e.g., 1 mM AICAR for 1-2 hours), and a range of this compound concentrations (e.g., 0.1x, 1x, and 10x your target-effective concentration) for a relevant time period (e.g., 2, 6, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
β-Actin (as a loading control)
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Imaging & Analysis: Develop the blot using an ECL substrate and image with a chemiluminescence detector. Quantify the ratio of phosphorylated to total protein. A significant increase in p-AMPK/Total AMPK indicates off-target pathway activation.
Protocol C: Using siRNA to Validate the On-Target Effect
This protocol is designed to confirm that the observed biological effect is dependent on your intended protein target.
-
siRNA Transfection:
-
Seed cells so they are 30-50% confluent on the day of transfection.
-
Transfect cells with a non-targeting control (NTC) siRNA and at least two independent siRNAs targeting your gene of interest, using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Allow cells to incubate for 48-72 hours post-transfection to ensure efficient knockdown of the target protein.
-
Confirmation of Knockdown: Harvest a subset of the cells from each condition (NTC and target siRNAs) and perform a Western blot or qRT-PCR to confirm that the target protein/mRNA has been successfully depleted. A knockdown efficiency of >70% is recommended.
-
Compound Treatment: Re-plate the remaining transfected cells for your primary biological assay (e.g., viability, migration, signaling).
-
Assay Performance: Treat the NTC and knockdown cells with vehicle and this compound at the effective concentration.
-
Data Analysis: Compare the effect of the compound in the NTC-transfected cells versus the target-knockdown cells.
-
On-Target Evidence: If the compound's effect is significantly diminished or completely abrogated in the knockdown cells compared to the NTC cells, it strongly supports an on-target mechanism.
-
Off-Target Evidence: If the compound has the same effect in both NTC and knockdown cells, the phenotype is independent of your intended target.
-
References
- Kitamura, M., et al. (2011). Aberrant, differential and bidirectional regulation of the unfolded protein response towards cell survival by 3'-deoxyadenosine.
- Wong, Y. Y., et al. (2022). Cordycepin and kinase inhibition in cancer. Journal of Cellular and Molecular Medicine.
- Chen, L. S., et al. (2010). Cordycepin causes p21 and p27-dependent G2/M arrest in malignant T cells. The Journal of Surgical Research.
- (Reference not used)
-
Wink, M., et al. (2009). Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction. Journal of Biological Chemistry. Available at: [Link]
-
Nakamura, K., et al. (2008). Cordycepin (3'-deoxyadenosine) inhibits the growth of B16-BL6 mouse melanoma cells through the stimulation of adenosine A3 receptor followed by glycogen synthase kinase-3beta activation and cyclin D1 suppression. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
(Duplicate of)[6]
- Bailey, T. L., et al. (2009). MEME SUITE: tools for motif discovery and searching. Nucleic Acids Research.
-
Lee, S. C., et al. (2022). Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. Cancers. Available at: [Link]
-
Wang, X., et al. (2023). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Phytomedicine. Available at: [Link]
-
(Duplicate of)[8]
-
Xia, Y., et al. (2021). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. Molecules. Available at: [Link]
- Tsai, S. Q., et al. (2015). GUIDE-seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases.
- TIAN, T., & ZHENG, G. (2021). Interactions Between Adenosine Receptors and Cordycepin (3'-Deoxyadenosine) from Cordyceps Militaris: Possible Pharmacologic Mechanisms in Alleviating Covid-19 Infection and Other Diseases. SSRN Electronic Journal.
- (Reference not used)
- (Reference not used)
- (Reference not used)
-
(Duplicate of)[3]
- Niu, H., et al. (2015). Cordycepin: pharmacological properties and their relevant mechanisms. Journal of Zhejiang University. Medical sciences.
-
Lee, S. C., et al. (2022). Targeting adenosine deaminase enhances anticancer effects of 3'-deoxyadenosine in uveal melanoma. Cancer Research. Available at: [Link]
- (Reference not used)
- (Reference not used)
-
Hawley, S. A., et al. (2020). Mechanism of Activation of AMPK by Cordycepin. Cell Chemical Biology. Available at: [Link]
- (Reference not used)
- He, M., et al. (2017). Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit. The Journal of Biological Chemistry.
- (Reference not used)
Sources
- 1. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in biosynthesis and metabolic engineering strategies of cordycepin [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. e-ompa.org [e-ompa.org]
- 12. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N6-Propionyl Cordycepin Synthesis Scale-Up
Welcome to the technical support center for the synthesis of N6-Propionyl Cordycepin. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and scale-up of this promising nucleoside analog. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and in-depth FAQs to ensure your project's success. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of nucleoside chemistry.
Section 1: Troubleshooting Guide - From Bench to Scale
This section is organized by the typical stages of a chemical synthesis workflow. Each entry follows a question-and-answer format to directly address potential issues.
Starting Material & Reagent Integrity
Question: My propionylation reaction shows low or no conversion despite following the protocol. What could be the issue with my starting materials?
Answer: Low conversion is frequently traced back to the quality and handling of your starting materials. Here are the primary culprits and how to address them:
-
Moisture Contamination: Cordycepin, like many nucleosides, is hygroscopic. Any absorbed water will react with your acylating agent (e.g., propionic anhydride or propionyl chloride), quenching it before it can react with the cordycepin. Similarly, residual moisture in your solvent is a major concern.
-
Validation & Solution:
-
Cordycepin: Dry your cordycepin under a high vacuum over a desiccant (e.g., P₂O₅) for several hours before use.
-
Solvents: Use anhydrous solvents. For scale-up, it is insufficient to simply use a new bottle from the manufacturer. It's best practice to dry the solvent over molecular sieves or use a solvent purification system.
-
Acylating Agent: Use a fresh bottle of the acylating agent or distill it before use to ensure high purity and remove any hydrolyzed impurities.
-
-
-
Purity of Cordycepin: The purity of your starting cordycepin is critical. Impurities can interfere with the reaction.
-
Validation & Solution:
-
Confirm the purity of your cordycepin via HPLC and NMR before starting the reaction.
-
If necessary, recrystallize or purify the cordycepin using column chromatography.
-
-
Reaction Condition Optimization
Question: I'm observing the formation of multiple products, including di-acylated and O-acylated species. How can I improve the selectivity for N6-propionylation?
Answer: Achieving high selectivity is a common challenge in nucleoside chemistry due to the presence of multiple reactive sites (N6-amino group, 2'-OH, and 5'-OH).[1] The key is to control the reaction conditions to favor acylation at the desired N6 position.
-
Choice of Base and Solvent: The basicity and steric hindrance of the base, along with the polarity of the solvent, play a crucial role in determining the site of acylation.
-
Expert Insight: A non-nucleophilic, sterically hindered base is often preferred to deprotonate the N6-amino group without promoting O-acylation. Pyridine is a common choice as it can also serve as the solvent. However, for scale-up, other bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or acetonitrile might be more practical for removal.
-
Troubleshooting Steps:
-
If you are seeing significant O-acylation, your conditions might be too forcing. Try switching to a less nucleophilic base.
-
Temperature control is critical. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly improve selectivity.
-
-
-
Protecting Group Strategy: For complex syntheses or when maximum selectivity is required, a protecting group strategy is often employed.
-
Causality: By protecting the hydroxyl groups (e.g., as silyl ethers), you can direct the acylation exclusively to the N6-amino group. This adds steps to your synthesis (protection and deprotection) but can ultimately lead to a higher overall yield and purity, which is often more efficient at scale.
-
Question: My reaction yield is consistently low, even with good conversion. What are the likely causes during the reaction itself?
Answer: Low isolated yield, despite good conversion observed by TLC or LC-MS, often points to issues with product stability, side reactions, or reaction equilibrium.
-
Stoichiometry of Reagents: Incorrect molar ratios of the reactants can lead to incomplete reactions or the formation of byproducts.
-
Recommendation: Carefully control the stoichiometry. A slight excess of the acylating agent (e.g., 1.1-1.5 equivalents) is typically used to drive the reaction to completion. However, a large excess can lead to di-acylation and other side reactions.
-
-
Reaction Time and Temperature: These two parameters are intrinsically linked.
-
Validation & Solution:
-
Monitor the reaction: Use TLC or HPLC to monitor the reaction progress at regular intervals (e.g., every hour). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.
-
Temperature Optimization: If the reaction is slow at room temperature, gentle heating might be necessary. However, be cautious as higher temperatures can also decrease selectivity and promote side reactions. A systematic optimization (e.g., running small-scale reactions at different temperatures) is recommended.
-
-
Work-up and Purification
Question: I am struggling to purify my this compound. What are the best practices for purification, especially at a larger scale?
Answer: Purification is often the bottleneck in scaling up a synthesis. The choice of method depends on the scale and the nature of the impurities.
-
Crystallization: This is the most desirable method for large-scale purification as it is cost-effective and can provide very high purity.
-
Expert Insight: this compound may be amenable to crystallization from a suitable solvent system. You will need to perform solvent screening to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
-
Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be challenging and expensive to scale up.
-
Troubleshooting & Optimization:
-
Solvent System: Optimize your solvent system on a small scale using TLC to achieve good separation between your product and impurities.
-
Alternative Stationary Phases: Consider using reversed-phase chromatography (C18) if your compound is sufficiently polar.
-
Preparative HPLC: For high-purity material, preparative HPLC is a powerful tool, although it is more expensive for large quantities.[2]
-
High-Speed Countercurrent Chromatography (HSCCC): This technique has been successfully used for the purification of cordycepin and its analogs, offering a scalable alternative to traditional column chromatography.[3][4]
-
-
Scale-Up Specific Challenges
Question: When moving from a 1g scale to a 100g scale, my yield dropped significantly. What factors are critical to consider during scale-up?
Answer: Scale-up is not just about multiplying all reagents by 100. Several physical and chemical parameters change with scale and must be carefully managed.
-
Heat Transfer: Acylation reactions are often exothermic. What is easily dissipated in a small flask can lead to a dangerous temperature increase in a large reactor.
-
Causality & Solution: The surface-area-to-volume ratio decreases as you scale up, making heat transfer less efficient.
-
Controlled Addition: Add the acylating agent slowly and in a controlled manner to manage the exotherm.
-
Efficient Cooling: Ensure your reactor has adequate cooling capacity (e.g., a cooling jacket).
-
Monitor Internal Temperature: Always monitor the internal temperature of the reaction, not just the bath temperature.
-
-
-
Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" of high reagent concentration, promoting side reactions and reducing yield.
-
Solution: Use appropriate stirring (e.g., mechanical overhead stirrer) and ensure the reactor geometry promotes good mixing.
-
-
Work-up and Extraction: Operations that are simple at the lab scale, like extractions in a separatory funnel, become more complex at a larger scale.
-
Solution:
-
Phase Separation: Ensure adequate time and vessel design for proper phase separation.
-
Solvent Volume: Be mindful of the large volumes of solvents required for extraction and subsequent evaporation. Plan for appropriate equipment.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What analytical techniques are essential for monitoring the synthesis of this compound?
A1: A combination of techniques is crucial for robust process control:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of reaction conversion, product purity, and impurity profiling. A reversed-phase C18 column is typically suitable.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of your final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify byproducts.
Q2: Are there any enzymatic methods for the synthesis of this compound?
A2: While direct enzymatic propionylation at the N6 position is less common, enzymatic approaches are used for selective acylation of nucleosides, typically at the hydroxyl groups.[5] For N6-acylation, chemical methods are generally more direct. However, the broader field of biocatalysis for nucleoside analog synthesis is a rapidly growing area, though challenges in downstream processing and enzyme scalability remain.[6]
Q3: What are the main safety precautions to take during this synthesis?
A3: Standard laboratory safety practices are essential. Specific hazards to be aware of include:
-
Acylating Agents: Propionyl chloride and propionic anhydride are corrosive and lachrymatory. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Exothermic Reactions: As mentioned in the scale-up section, be prepared for heat evolution and have a cooling plan in place.
Section 3: Visualized Workflows & Data
General Synthesis & Purification Workflow
The following diagram outlines the critical steps and decision points in a typical synthesis campaign for this compound.
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Low Yield: A Logic Diagram
When faced with low yields, a systematic approach to identify the root cause is essential. This diagram provides a logical troubleshooting path.
Caption: A logic diagram for troubleshooting low yields in this compound synthesis.
Table 1: Key Parameter Comparison for Scale-Up
| Parameter | Lab Scale (e.g., 1-5 g) | Pilot/Production Scale (e.g., >100 g) | Key Considerations for Scale-Up |
| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; risk of exotherm. | Implement controlled reagent addition; use a jacketed reactor with efficient cooling; monitor internal temperature. |
| Mixing | Magnetic stirring is usually sufficient. | Requires mechanical stirring; potential for inefficient mixing. | Select appropriate impeller and stirring speed to ensure homogeneity and prevent localized concentration gradients. |
| Reaction Time | May be shorter due to efficient heat and mass transfer. | May need adjustment; monitor closely. | Do not assume linear scalability of time; rely on in-process monitoring (IPC) to determine endpoint. |
| Work-up | Separatory funnel extractions are fast and simple. | Phase separations can be slow; large solvent volumes. | Use appropriately sized reactors for work-up; plan for solvent handling and recovery. |
| Purification | Flash column chromatography is common. | Chromatography is expensive and challenging; crystallization is preferred. | Invest significant effort in developing a robust crystallization procedure. |
Section 4: Experimental Protocol Example
Disclaimer: This is a representative protocol and should be optimized for your specific laboratory conditions and scale.
Synthesis of this compound (Bench Scale)
-
Preparation:
-
Dry cordycepin (1.0 eq) under high vacuum at 40°C for 4 hours.
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous pyridine as the solvent.
-
-
Reaction:
-
Dissolve the dried cordycepin in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add propionic anhydride (1.2 eq) to the cooled solution dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
In-Process Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol, 9:1 v/v) or by taking small aliquots for HPLC analysis. The reaction is complete when the starting cordycepin spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add methanol to quench any unreacted propionic anhydride.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to remove propionic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a gradient elution (e.g., starting with 100% Dichloromethane and gradually increasing the polarity with Methanol) to isolate the pure this compound.
-
-
Characterization:
-
Combine the pure fractions and remove the solvent to yield the final product.
-
Confirm the structure and purity of the product by HPLC, ¹H NMR, ¹³C NMR, and MS analysis.
-
References
-
Wei, H.P., et al. (2009). Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain. European Journal of Medicinal Chemistry, 44(2), 665-669. Available at: [Link]
-
Li, W., et al. (2016). Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor. Experimental and Therapeutic Medicine, 12(3), 1563-1570. Available at: [Link]
-
Chen, Z.G., et al. (2013). Highly efficient and regioselective acylation of pharmacologically interesting cordycepin catalyzed by lipase in the eco-friendly solvent 2-methyltetrahydrofuran. Bioresource Technology, 133, 52-58. Available at: [Link]
-
Jiang, Y., et al. (2022). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. Bioengineering, 9(2), 69. Available at: [Link]
-
Wang, L., et al. (2020). Synthesis, antitumor and antibacterial activities of cordycepin derivatives. Bioorganic & Medicinal Chemistry Letters, 30(16), 127318. Available at: [Link]
-
Silverman, S.M. (2022). Redefining of nucleoside analog synthesis. ACS Spring 2022. Available at: [Link]
-
Jiang, J.H., et al. (2009). Two-Step Purification of Cordycepin from Cordyceps Millitaris by High-Speed Countercurrent Chromatography. Journal of Liquid Chromatography & Related Technologies, 32(16), 2417-2423. Available at: [Link]
-
Li, Y., et al. (2006). Preparative separation of high-purity cordycepin from Cordyceps militaris(L.) Link by high-speed countercurrent chromatography. Journal of Chromatography B, 831(1-2), 188-192. Available at: [Link]
-
Grotli, M., et al. (2022). Industrial potential of the enzymatic synthesis of nucleoside analogs: Existing challenges and perspectives. ChemRxiv. Available at: [Link]
Sources
- 1. Synthesis, antitumor and antibacterial activities of cordycepin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative separation of high-purity cordycepin from Cordyceps militaris(L.) Link by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient and regioselective acylation of pharmacologically interesting cordycepin catalyzed by lipase in the eco-friendly solvent 2-methyltetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Method refinement for consistent N6-Propionyl Cordycepin results
Technical Support Center: N6-Propionyl Cordycepin
Introduction: The Pursuit of Consistency with this compound
This compound is a synthetically modified derivative of Cordycepin (3'-deoxyadenosine), a well-documented bioactive compound with significant therapeutic potential.[1][2] The addition of a propionyl group at the N6 position of the adenine base can alter its pharmacological properties, potentially improving cell permeability, modulating receptor binding, or creating a pro-drug that is metabolized intracellularly. However, the journey from synthesis to biologically relevant data is fraught with potential for inconsistency. Minor variations in reaction conditions, purification strategies, or analytical validation can lead to significant discrepancies in experimental outcomes.
This technical guide is designed to serve as a dedicated support resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting guides in a direct question-and-answer format, addressing the specific challenges encountered when working with this compound. Our goal is to empower you with the foundational knowledge and refined methods necessary to achieve reliable and reproducible results.
Section 1: Synthesis - Mastering the Acylation Reaction
The selective acylation of Cordycepin at the N6 position is the critical first step. Inconsistent yields and the formation of side products are the most common hurdles. This section addresses these issues head-on.
Synthesis Troubleshooting FAQ
Q1: My reaction yield for this compound is consistently low (<50%). What are the most likely causes?
A: Low yields in this acylation reaction typically stem from one of four areas: reagent quality, reaction environment, stoichiometry, or side reactions.
-
Reagent Purity & Moisture: Cordycepin and the reagents used are often hygroscopic. The presence of water will consume your acylating agent (propionyl chloride or anhydride) and can complicate the reaction. Always use freshly dried solvents (like Dichloromethane or Acetonitrile) and ensure your Cordycepin starting material is anhydrous.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like Pyridine or Diisopropylethylamine (DIPEA) is required to deprotonate the N6-amino group without competing in the reaction. Using an inappropriate base can lead to poor conversion.
-
Temperature Control: While many acylations proceed at room temperature, starting the reaction at 0°C and allowing it to slowly warm can prevent the formation of undesired byproducts and degradation of the starting material.[3]
-
Stoichiometry: A common error is using an insufficient amount of the acylating agent. A slight excess (1.2 to 1.5 molar equivalents) is often necessary to drive the reaction to completion. However, a large excess can promote acylation at the hydroxyl groups.
Q2: My post-reaction analysis (TLC/LC-MS) shows multiple spots/peaks. How can I improve selectivity for the N6 position?
A: Cordycepin has three reactive sites for acylation: the primary 5'-hydroxyl, the secondary 2'-hydroxyl, and the N6-amino group. The amino group is generally the most nucleophilic, but reactions at the hydroxyls are competitive.
-
The Direct Approach (Controlling Conditions): The most straightforward method is to exploit the higher nucleophilicity of the N6-amine. This is achieved by the slow, dropwise addition of the acylating agent (1.2 eq) to the reaction mixture at 0°C. This controlled introduction ensures the most reactive site reacts first before a large excess can build up and react with the less reactive hydroxyl groups.
-
The Protected Approach (Definitive Selectivity): For guaranteed selectivity, you can protect the 2' and 5' hydroxyl groups. A common strategy is to use a bulky protecting group like tert-Butyldimethylsilyl (TBDMS) chloride. The protected Cordycepin can then be acylated at the N6 position, followed by deprotection of the silyl groups using a fluoride source like Tetra-n-butylammonium fluoride (TBAF). While this adds steps, it provides the cleanest reaction and highest selectivity.
Workflow for Selective N6-Propionylation
Caption: Workflow for the direct synthesis of this compound.
Detailed Protocol: Direct N6-Propionylation of Cordycepin
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add Cordycepin (1.0 eq) to an oven-dried, round-bottom flask.
-
Dissolution: Add anhydrous Dichloromethane (DCM, ~10 mL per 100 mg Cordycepin) and anhydrous Pyridine (3.0 eq). Stir until all solids are dissolved.
-
Reaction Initiation: Cool the flask in an ice bath to 0°C. Slowly, via syringe, add Propionyl Chloride (1.2 eq) dropwise over 5 minutes.
-
Reaction Progression: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 DCM:Methanol. The product spot should be less polar (higher Rf) than the Cordycepin starting material.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench excess Propionyl Chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.
Section 2: Purification - Achieving >98% Purity
Effective purification is non-negotiable for obtaining reliable biological data. Flash column chromatography is the standard method, but success depends on a carefully optimized protocol.
Purification Troubleshooting FAQ
Q1: I'm struggling to separate the product from starting material using my silica column. They are eluting very close together. What can I do?
A: This is a common polarity issue. This compound is only slightly less polar than Cordycepin.
-
Solvent System: A standard Dichloromethane/Methanol (DCM/MeOH) gradient is often effective. Start with 100% DCM and very slowly increase the percentage of MeOH (e.g., 0.5% increments). A shallow gradient is key to resolving closely eluting spots.
-
Alternative Solvents: If DCM/MeOH fails, consider an Ethyl Acetate/Hexanes system with a small amount of triethylamine (0.1%) added to the mobile phase. The amine base can improve peak shape by interacting with acidic sites on the silica gel.
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the theoretical plates and improve separation efficiency. Ensure you are not overloading the column; a good rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Q2: My final product looks clean by NMR, but HPLC analysis shows a persistent impurity peak. What is the source?
A: This often points to a subtle issue that NMR may not resolve, such as a positional isomer.
-
Isomeric Impurities: It's possible a small amount of 2'-O-Propionyl or 5'-O-Propionyl Cordycepin was formed and is co-eluting. These isomers can be very difficult to separate. Re-purification with a very shallow gradient or using a different solvent system might be necessary. In some cases, preparative HPLC is the only solution.[1]
-
Degradation: The propionyl group can be labile. Avoid excessive heat when evaporating solvents. Storing the "pure" fractions in a protic solvent like methanol for extended periods before evaporation can lead to hydrolysis back to Cordycepin.
Purification Strategy Decision Workflow
Caption: Decision tree for selecting a purification strategy.
Section 3: Analysis and Stability - The Keys to Reproducibility
Proper characterization and storage are essential. An impure or degraded compound will invalidate the most well-designed biological experiment.
Analytical & Stability FAQ
Q1: My HPLC retention time is shifting from one run to the next. How can I stabilize my method?
A: Retention time drift is a classic HPLC problem that can almost always be solved systematically.[4]
-
Mobile Phase: Ensure your mobile phase is fresh and well-mixed. If using a buffer, ensure the pH is stable and consistent. Volatile organic components can evaporate over time, changing the composition and affecting retention.
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before injection. For gradient methods, ensure the column is adequately re-equilibrated back to initial conditions between runs. A good rule is to flush with 10-15 column volumes.
-
Temperature: Column temperature is a major factor. Use a column oven to maintain a constant temperature (e.g., 30°C). Fluctuations in lab temperature can cause significant drift.
-
Column Health: The column itself can be the source. High backpressure may indicate a clogged frit. A loss of stationary phase can also occur, especially if operating outside the recommended pH range for the column.
Q2: I left my this compound dissolved in DMSO at room temperature for a week and now my results are inconsistent. What happened?
A: While DMSO is an excellent solvent, prolonged storage of nucleoside analogs in solution, even at room temperature, is not recommended.
-
Hydrolytic Instability: The N6-propionyl group is an amide and can be susceptible to hydrolysis, especially in the presence of trace amounts of water or acidic/basic contaminants. This would convert your compound back to Cordycepin, leading to confusing biological results. Cordycepin itself is more stable in neutral and alkaline conditions than acidic ones.[5]
-
Best Practices for Storage:
-
Long-term: Store the compound as a dry, solid powder at -20°C or -80°C in a desiccated container, protected from light.
-
Short-term: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles. For experiments, thaw a single aliquot and dilute it into your aqueous assay buffer or media immediately before use.
-
Table 1: Typical Analytical Data for this compound
| Parameter | Method | Typical Result | Rationale / Common Pitfalls |
| Purity | HPLC (C18 Column) | >98% | A lower purity level complicates dose-response analysis. |
| UV λmax | UV-Vis Spectroscopy | ~260 nm | Consistent with the adenine chromophore. A shift may indicate impurity. |
| Mass (ESI+) | LC-MS | m/z = 308.13 [M+H]⁺ | Confirms the molecular weight (C₁₂H₁₇N₅O₄ = 307.30 g/mol ). |
| ¹H NMR | NMR (400 MHz, DMSO-d₆) | Consistent with structure | Confirms identity and absence of major impurities. Look for the propionyl signals. |
Validated HPLC Protocol for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 7 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 260 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Section 4: Biological Assays - From Molecule to Mechanism
Understanding the compound's likely mechanism of action is key to designing robust experiments and troubleshooting unexpected outcomes.
Biological Assay Troubleshooting FAQ
Q1: I'm not seeing the expected activation of AMPK, a known target of Cordycepin. Is my this compound inactive?
A: Not necessarily. The propionyl group likely makes this a pro-drug . It may need to be cleaved by intracellular enzymes (esterases or amidases) to release Cordycepin.
-
Metabolic Activation: The rate of this cleavage can be cell-type dependent. Some cell lines may have low expression of the necessary enzymes, leading to a weaker-than-expected effect.
-
Time Course: The conversion takes time. You may need to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal incubation period for observing downstream effects like AMPK phosphorylation.
-
Compound Integrity: Before questioning the biology, re-confirm the compound's purity and identity via HPLC and MS. Ensure your final DMSO concentration in the cell culture media is low (<0.5%) and non-toxic.
-
Positive Control: Always include a positive control in your assay. For AMPK activation, a known activator like AICAR or even Cordycepin itself would be essential to validate that the assay is working correctly.
Proposed Mechanism of Action: A Pro-Drug Hypothesis
This compound's activity is likely contingent on its conversion to Cordycepin, which then enters the canonical AMP-activated protein kinase (AMPK) pathway.[6]
Caption: Proposed pro-drug activation pathway for this compound.
This hypothesis explains why a time lag may be observed and why activity can be cell-line dependent. The initial compound leverages the propionyl group for altered physicochemical properties (e.g., membrane permeability), but the ultimate biological effect is mediated by the intracellular release of Cordycepin and its subsequent phosphorylation.[6][7]
References
-
Cui, Y., Liu, J., Zhang, J., & Liu, X. (2021). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. Molecules, 26(15), 4471. [Link]
-
de la Cruz, J., Cameselle, J. C., & Couce, M. L. (2020). A Systematic Review of the Biological Effects of Cordycepin. Molecules, 25(21), 5038. [Link]
-
Qin, P., Li, X., Yang, H., Wang, Z., & Liu, C. (2019). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. Bioengineering, 9(2), 69. [Link]
-
Tan, L., Li, W., Han, H., & Chen, Y. (2022). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. ResearchGate. [Link]
-
Tuli, H. S., Sharma, A. K., Sandhu, S. S., & Kashyap, D. (2013). New insights into cordycepin production in Cordyceps militaris and applications. Frontiers in Microbiology, 4, 394. [Link]
-
Wang, L., Zhang, Y., & Wang, Y. (2015). Optimization of Ultrasonic-Assisted Extraction of Cordycepin from Cordyceps militaris Using Orthogonal Experimental Design. Molecules, 20(8), 13806-13817. [Link]
-
Li, Y., Chen, D., & Li, S. (2023). Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity. AMB Express, 13(1), 16. [Link]
-
Wang, D., Zhang, Y., & Wu, W. (2016). The Strategies for Increasing Cordycepin Production of Cordyceps Militaris by Liquid Fermentation. Fermentation Technology, 5(2). [Link]
-
Mao, X. B., & Zhong, J. J. (2015). Optimization of Large-Scale Culture Conditions for the Production of Cordycepin with Cordyceps militaris by Liquid Static Culture. Journal of Agricultural and Food Chemistry, 63(31), 6984-6991. [Link]
-
Tang, Y., Wong, C. Y., & Kan, E. (2021). Enhancement of Chemical Stability and Dermal Delivery of Cordyceps militaris Extracts by Nanoemulsion. Pharmaceutics, 13(8), 1234. [Link]
-
Borges, A., Radkov, A., & Thuy-Boun, P. S. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]
-
Xia, Y., Chen, W., & Li, W. (2023). Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders. Frontiers in Pharmacology, 14, 1184313. [Link]
-
Li, Y., & Chen, X. (2018). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. ResearchGate. [Link]
-
Srisuk, C., & Keawsompong, S. (2014). Analytical method development for quantitation of adenosine and cordycepin in cordyceps and related products. Thai Science. [Link]
- Google Patents. (n.d.). Method for producing and purifying cordycepin.
-
Tian, Y., Li, D., & Luo, W. (2020). Enhancing Cordyceps Sinensis shelf life: The role of liquid nitrogen spray freezing in maintaining hypha structure and reducing metabolic degradation. ResearchGate. [Link]
-
Chen, Y., & Wang, Z. (2024). Advances in biosynthesis and metabolic engineering strategies of cordycepin. Frontiers in Bioengineering and Biotechnology, 12, 1401314. [Link]
-
Tuli, H. S., Sandhu, S. S., & Sharma, A. K. (2014). Cordycepin: pharmacological properties and their relevant mechanisms. Chinese Journal of Natural Medicines, 12(5), 324-332. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Mao, X. B., & Zhong, J. J. (2015). Optimization of Large-Scale Culture Conditions for the Production of Cordycepin with Cordyceps militaris by Liquid Static Culture. ResearchGate. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. (2022). Determination of Cordycepin Using a Stability-Indicating Greener HPTLC Method. Molecules, 27(19), 6296. [Link]
-
Atrih, A., Lamont, D. J., & Hardie, D. G. (2020). Mechanism of Activation of AMPK by Cordycepin. Cell Chemical Biology, 27(2), 157-167.e5. [Link]
-
Chen, Y., & Wang, Z. (2020). Synthesis of cordycepin: Current scenario and future perspectives. Fitoterapia, 145, 104642. [Link]
-
Li, Y., Zhang, Y., & Liu, H. (2023). Nano-liposome encapsulation of adenosine and cordycepin from Cordyceps militaris: preparation, characterization, stability, and in vitro digestion evaluation. Sustainable Food Technology, 1(8), 696-706. [Link]
-
Wang, D., Zhang, Y., & Wu, W. (2016). The Strategies for Increasing Cordycepin Production of Cordyceps Militaris by Liquid Fermentation. Longdom Publishing. [Link]
-
Chen, Y., & Li, S. (2022). Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives. Molecules, 27(15), 4945. [Link]
-
Chaiprasart, P., & Singpoonga, N. (2020). Determination of Adenosine and Cordycepin Concentrations in Cordyceps militaris Fruiting Bodies Using Near-Infrared Spectroscopy. Foods, 9(10), 1475. [Link]
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
Sources
- 1. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Enhancement of Chemical Stability and Dermal Delivery of Cordyceps militaris Extracts by Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic N6-Propionyl Cordycepin
Welcome to the technical support center for synthetic N6-Propionyl Cordycepin. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with batch-to-batch variability of this novel synthetic nucleoside analog. Our goal is to provide you with the expertise and practical guidance necessary to ensure the reliability and reproducibility of your experimental outcomes.
Introduction: Understanding the Challenge
This compound is a derivative of Cordycepin (3'-deoxyadenosine), a well-known bioactive compound. The addition of a propionyl group to the N6 position of the adenine ring can modulate its biological activity, cell permeability, and metabolic stability. However, as with many synthetic small molecules, batch-to-batch variability can arise from the complexities of chemical synthesis and purification. This guide provides a systematic approach to identifying and mitigating these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the quality control and handling of synthetic this compound.
Q1: What are the most common sources of batch-to-batch variability in synthetic this compound?
A1: Batch-to-batch variability can stem from several factors during synthesis and purification. The most common sources include:
-
Purity: The presence of unreacted starting materials, reaction byproducts, or residual solvents.
-
Identity: Incomplete propionylation or "overpropionylation" at other reactive sites, such as the hydroxyl groups on the ribose sugar.[1]
-
Stability: Degradation of the compound due to improper storage or handling. Acylated nucleosides can be susceptible to hydrolysis.[2][3][4]
-
Physical Properties: Differences in crystallinity or solvation state, which can affect solubility and dissolution rates.
Q2: How should I properly store and handle my this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of your compound. We recommend the following:
-
Solid Form: Store the lyophilized powder at -20°C or lower in a tightly sealed container with a desiccant to minimize exposure to moisture and air.[5][6][7]
-
In Solution: For stock solutions, use a dry, aprotic solvent such as anhydrous DMSO or ethanol. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: I'm observing lower-than-expected potency in my cell-based assay. Could this be due to the quality of the compound?
A3: Yes, inconsistent potency is a hallmark of batch-to-batch variability. Several factors related to the compound's quality could be the cause:
-
Lower Purity: If the actual concentration of the active compound is lower than stated on the certificate of analysis, the observed potency will be diminished.
-
Presence of Antagonistic Impurities: Some impurities may compete with this compound for its target, reducing its apparent efficacy.
-
Degradation: If the compound has degraded during storage or in the assay medium, its effective concentration will be lower.
-
Poor Solubility: If the compound does not fully dissolve in your assay buffer, the actual concentration in solution will be less than intended.
Q4: What initial checks should I perform on a new batch of this compound before starting my experiments?
A4: Before committing a new batch to large-scale or critical experiments, we strongly recommend performing a few simple quality control checks:
-
Visual Inspection: Check for any changes in color or appearance compared to previous batches.
-
Solubility Test: Ensure the compound dissolves as expected in your chosen solvent at the desired concentration.
-
Purity Confirmation: A quick purity check using HPLC is highly recommended. This can be compared against the vendor's certificate of analysis and previous batches.
-
Pilot Experiment: Run a small-scale pilot experiment, such as a dose-response curve, to compare the potency of the new batch against a previously validated batch.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues you may encounter during your experiments with this compound.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting experimental issues with this compound.
Problem 1: Inconsistent IC50 Values or Biological Activity Between Batches
| Potential Cause | Recommended Action | Scientific Rationale |
| Varying Purity Levels | 1. Request the Certificate of Analysis (CoA) for each batch and compare the purity values. 2. Perform an independent purity analysis using HPLC/UPLC (see Protocol 1). | A lower purity means less active compound per unit weight, leading to a rightward shift in the dose-response curve and a higher apparent IC50. |
| Presence of Agonistic or Antagonistic Impurities | 1. Analyze by LC-MS (see Protocol 2) to identify the mass of any impurities. 2. Review the synthetic route to hypothesize the structure of potential byproducts. | Impurities with structural similarity to this compound could interact with the biological target, either enhancing or diminishing the observed effect. |
| Compound Degradation | 1. Check the age and storage conditions of the compound. 2. Re-test the purity of older batches against a freshly prepared sample. | Acyl groups on nucleosides can be labile, and hydrolysis can occur over time, especially with improper storage, leading to a loss of activity.[3][4] |
| Solubility Issues | 1. Visually inspect for any precipitate in your stock solution or assay plate. 2. Determine the kinetic solubility of each batch in your assay buffer. | Poorly soluble compound will result in a lower effective concentration in the assay, leading to inaccurate potency measurements. Use the lowest possible concentration of organic solvents like DMSO to avoid off-target effects.[8] |
Problem 2: Unexpected or Off-Target Effects Observed in Experiments
| Potential Cause | Recommended Action | Scientific Rationale |
| Unidentified Impurities | 1. Use high-resolution mass spectrometry to characterize impurities. 2. Perform NMR spectroscopy (see Protocol 3) on the batch to identify any structural variants. | Synthesis byproducts may have their own distinct biological activities that are unrelated to the intended target of this compound. |
| Reaction with Assay Components | 1. Incubate the compound in the assay buffer for the duration of the experiment and then re-analyze by HPLC. 2. Evaluate the stability of the compound in the presence of any additives (e.g., reducing agents) in your assay. | The propionyl group could potentially react with nucleophilic components in the assay medium, altering the structure and activity of the compound. |
| Solvent Effects | 1. Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for the highest concentration of your compound. 2. Perform a solvent titration to determine the maximum tolerable concentration for your cells or assay system. | High concentrations of organic solvents can induce cellular stress or inhibit enzyme activity, leading to misleading results. It is recommended to use concentrations below 10 µM to avoid non-specific targeting.[8] |
Part 3: Quality Control Experimental Protocols
These protocols provide a framework for the in-house validation of new batches of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of the purity of this compound and the detection of impurities.
Instrumentation and Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade methanol and water
-
This compound reference standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 15:85 (v/v) methanol:water. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of the reference standard or a previously validated batch at 1 mg/mL in methanol. Create a series of dilutions (e.g., 0.1, 0.05, 0.025 mg/mL) to generate a standard curve.
-
Sample Preparation: Prepare the new batch of this compound at a concentration of 0.1 mg/mL in methanol.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Run the standards and the sample.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the retention time of the main peak in the sample to that of the reference standard.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol confirms the molecular weight of this compound and provides mass information on any impurities.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Prepare the sample at approximately 10 µg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
LC-MS Conditions: Use similar HPLC conditions as in Protocol 1, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid as an additive).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Expected Mass: The theoretical monoisotopic mass of protonated this compound [M+H]+ is 308.1308 g/mol .
-
Scan Range: 100-1000 m/z
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z value.
-
Examine the mass spectrum of the main peak to confirm the molecular weight.
-
Analyze the mass spectra of any impurity peaks to aid in their identification. The fragmentation pattern can provide structural clues.
-
Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is the gold standard for confirming the identity of a synthetic compound.
Instrumentation and Reagents:
-
NMR spectrometer (300 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
NMR Experiments: Acquire a 1H NMR spectrum. If further characterization is needed, 2D experiments like COSY and HSQC can be performed.
-
Data Interpretation:
-
Chemical Shifts: The propionyl group will introduce new signals in the aliphatic region of the 1H NMR spectrum (typically a triplet and a quartet). The signals for the adenine and ribose protons will also be shifted compared to the parent Cordycepin molecule.
-
Integration: The ratio of the integrals of the different proton signals should correspond to the number of protons in each part of the molecule.
-
Splitting Patterns: The coupling between adjacent protons provides information about the connectivity of the molecule.
-
Part 4: Visualization of Key Concepts
Diagram: Chemical Structure of this compound
Sources
- 1. Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of nucleoside derivatives acylated by chemically stable 2-(trimethylsilyl)benzoyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Hints and Tips - Microsynth AG [microsynth.com]
- 7. base4.co.uk [base4.co.uk]
- 8. resources.biomol.com [resources.biomol.com]
Validation & Comparative
A Senior Application Scientist's Guide to Adenosine Receptor Agonists: A Comparative Analysis of N6-Propionyl Cordycepin
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise and Challenge of Adenosine Receptor Modulation
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are central regulators of countless physiological processes. As the endogenous ligand, adenosine fine-tunes cellular activity in response to metabolic stress, inflammation, and oxygen demand.[1] There are four subtypes—A1, A2A, A2B, and A3—each with distinct tissue distribution and signaling pathways, making them attractive targets for therapeutic intervention in conditions ranging from neurodegenerative diseases and cancer to inflammation and cardiovascular disorders.[2][3][4]
Agonists of these receptors hold significant therapeutic potential. However, the clinical utility of the endogenous agonist, adenosine, is hampered by its fleeting half-life of less than one second, a result of rapid intracellular uptake and enzymatic degradation.[1] This has driven the exploration of synthetic agonists and natural products. Among the most intriguing natural products is Cordycepin (3'-deoxyadenosine), a nucleoside analog derived from the Cordyceps fungus.[2] Cordycepin exhibits a broad range of biological activities, including anti-tumor and anti-inflammatory effects, and is known to be an activator of adenosine receptors.[2][5][6][7]
Despite its promise, Cordycepin's therapeutic development is critically hindered by a key metabolic vulnerability: rapid deamination at the N6-position by the enzyme adenosine deaminase (ADA) into its inactive metabolite, 3'-deoxyinosine.[1][8][9] This guide focuses on a rational drug design strategy to overcome this limitation—the synthesis of N6-modified derivatives, using N6-Propionyl Cordycepin as a central case study. We will compare its hypothesized profile against its parent compound and other benchmark adenosine receptor agonists, and provide the definitive experimental workflows required to characterize such novel chemical entities.
Comparative Pharmacological Analysis
The central thesis for developing this compound is to enhance metabolic stability while retaining or improving its interaction with adenosine receptors. Modification at the N6-amino group is a well-established medicinal chemistry strategy to block ADA-mediated degradation.[1][3][8] The addition of a propionyl group introduces steric hindrance at the site of deamination, which is expected to significantly increase the compound's biological half-life and bioavailability.
The critical question, which must be answered experimentally, is how this modification affects the compound's affinity and selectivity for the four adenosine receptor subtypes. While Cordycepin demonstrates broad activity across all subtypes, N6-substitutions on adenosine analogs are known to profoundly influence receptor selectivity.[6][7]
Data Summary: this compound vs. Benchmark Agonists
The following table summarizes the known properties of key adenosine receptor agonists and the hypothesized profile of this compound.
| Compound | Type / Class | Receptor Selectivity Profile | Key Characteristics & Rationale |
| Adenosine | Endogenous Agonist | Non-selective (High affinity for A1, A2A; Low for A2B, A3)[7] | The natural ligand; its utility is limited by a very short half-life due to rapid metabolism by ADA.[1] |
| Cordycepin | Natural Product | Non-selective; interacts with all four subtypes (A1, A2A, A2B, A3)[6][7] | Parent compound; promising bioactivity but limited by rapid deamination by ADA.[8] |
| This compound | Cordycepin Derivative | To Be Determined (TBD) | Hypothesis: Increased resistance to ADA, leading to superior pharmacokinetic profile. Receptor selectivity is unknown and is a key parameter for experimental validation. |
| NECA | Synthetic Agonist | Potent, Non-selective | A gold-standard laboratory tool for activating adenosine receptors, but lacks therapeutic selectivity. |
| CCPA | Synthetic Agonist | Highly A1-Selective | A classic research tool for studying A1 receptor-mediated effects, such as cardio- and neuro-protection. |
| Regadenoson | Synthetic Agonist | A2A-Selective | FDA-approved for clinical use as a pharmacologic stress agent for myocardial perfusion imaging.[2] |
| Cl-IB-MECA (Namodenoson) | Synthetic Agonist | A3-Selective | In clinical development for liver conditions like hepatocellular carcinoma and NASH. |
Visualizing the Mechanism: Adenosine Receptor Signaling
Adenosine receptors modulate cellular activity primarily through the adenylyl cyclase pathway. A1 and A3 receptors typically couple to the inhibitory G-protein (Gαi), which decreases intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors couple to the stimulatory G-protein (Gαs), leading to an increase in cAMP. This differential signaling is the basis for the functional assays used to characterize agonists.
Experimental Protocols: A Self-Validating System for Agonist Characterization
To move this compound from a hypothesized entity to a characterized pharmacological agent, a rigorous, two-pronged experimental approach is required. The following protocols are designed to first determine the compound's binding affinity (its ability to physically interact with the receptors) and then its functional efficacy (its ability to activate the receptors and elicit a biological response).
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3).
Causality: This assay quantifies the physical affinity between the test compound and the receptor. By competing against a radiolabeled ligand with a known high affinity, we can accurately calculate the binding affinity of our unlabeled compound. This is the first critical step in pharmacological characterization.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human adenosine receptor of interest (e.g., A1R).
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a buffer and determine the protein concentration using a BCA or Bradford assay. Store at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the appropriate cell membranes (e.g., 20-50 µg protein/well), and a fixed concentration of a suitable radioligand (e.g., 0.5 nM [³H]DPCPX for A1R).
-
Add increasing concentrations of the unlabeled test compound (this compound) or a known reference compound.
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-radioactive standard, e.g., 10 µM XAC).
-
-
Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at 25°C to allow the binding to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (which passes through).
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: GloSensor™ cAMP Assay for Functional Potency
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at each adenosine receptor subtype.
Causality: This assay directly measures the biological consequence of receptor binding and activation: the change in the second messenger, cAMP. It distinguishes agonists (which elicit a response) from antagonists (which block a response) and quantifies their potency. For Gαi-coupled receptors (A1, A3), agonists will decrease cAMP levels, while for Gαs-coupled receptors (A2A, A2B), they will increase cAMP.[5]
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
In a 6-well plate, seed HEK-293T cells.
-
The next day, co-transfect the cells with a plasmid encoding the human adenosine receptor of interest and the pGloSensor™-22F cAMP plasmid using a suitable transfection reagent (e.g., FuGENE HD).[5] The GloSensor plasmid expresses a fusion protein of a cAMP-binding domain and a luciferase, which emits light upon cAMP binding.
-
-
Assay Plate Preparation:
-
After 6-8 hours, detach the transfected cells and re-seed them into a white, clear-bottom 96-well plate pre-coated with poly-D-lysine. Incubate overnight.
-
-
Assay Execution:
-
Aspirate the culture medium and wash the cells with a CO₂-independent medium (e.g., HBSS).
-
Add the GloSensor™ cAMP Reagent (which contains the luciferase substrate) diluted in the medium to each well.
-
Incubate the plate at room temperature in the dark for 2 hours to allow the reagent to equilibrate within the cells.
-
-
Compound Stimulation and Measurement:
-
Place the plate in a luminometer.
-
For Gs-coupled receptors (A2A, A2B): Inject serial dilutions of this compound into the wells and begin reading luminescence immediately.
-
For Gi-coupled receptors (A1, A3): First, inject a stimulant of adenylyl cyclase (e.g., 10 µM Forskolin) to generate a baseline cAMP signal. Once the signal stabilizes, inject the serial dilutions of this compound and monitor the decrease in luminescence.
-
Measure luminescence kinetically over 20-30 minutes.
-
-
Data Analysis:
-
For each concentration, determine the peak change in luminescence relative to the vehicle control.
-
Plot the response against the logarithm of the agonist concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal efficacy) values.
-
Conclusion and Future Directions
The development of novel adenosine receptor agonists hinges on overcoming the metabolic instability of early-generation compounds like Cordycepin. This compound represents a logical and promising step in this direction, designed specifically to resist deamination by ADA. While its pharmacological profile remains to be elucidated, the rationale for its design is soundly based on established medicinal chemistry principles.
The experimental protocols detailed in this guide provide a robust, self-validating framework for the complete characterization of this compound and other novel adenosine receptor modulators. By systematically determining binding affinities (Kᵢ) and functional potencies (EC₅₀) at all four receptor subtypes, researchers can build a comprehensive understanding of a compound's selectivity, efficacy, and therapeutic potential. This rigorous, data-driven approach is essential for advancing the most promising candidates from the laboratory bench toward clinical development.
References
-
Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral | ACS Pharmacology & Translational Science - ACS Publications. (2023, August 9). Retrieved from [Link]
-
Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PubMed Central. (n.d.). Retrieved from [Link]
-
Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives - PMC. (n.d.). Retrieved from [Link]
-
Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - e-Century Publishing Corporation. (2025, April 30). Retrieved from [Link]
-
A Systematic Review of the Biological Effects of Cordycepin - MDPI. (n.d.). Retrieved from [Link]
-
Adenosine receptor - Wikipedia. (n.d.). Retrieved from [Link]
-
Pharmacology of Adenosine Receptors: The State of the Art | Physiological Reviews. (2018, May 31). Retrieved from [Link]
-
Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - MDPI. (n.d.). Retrieved from [Link]
-
Interactions Between Adenosine Receptors and Cordycepin (3'-Deoxyadenosine) from Cordyceps Militaris: Possible Pharmacologic. (2021, June 21). Retrieved from [Link]
-
8-OXO-Cordycepin Is Not a Suitable Substrate for Adenosine Deaminase-Preliminary Experimental and Theoretical Studies - MDPI. (n.d.). Retrieved from [Link]
-
Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC - NIH. (n.d.). Retrieved from [Link]
-
Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - Frontiers. (n.d.). Retrieved from [Link]
-
Interactions Between Adenosine Receptors and Cordycepin (3'- Deoxyadenosine) from Cordyceps Militaris: Possible Pharmacological Mechanisms for Protection of the Brain and the Amelioration of Covid-19 Pneumonia - Fortune Journals. (n.d.). Retrieved from [Link]
-
Cordycepin and N6-(2-hydroxyethyl)-adenosine from Cordyceps pruinosa and their interaction with human serum albumin - PubMed. (2015, March 26). Retrieved from [Link]
-
Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives - PMC. (n.d.). Retrieved from [Link]
-
The Anticancer Properties of Cordycepin and Their Underlying Mechanisms - MDPI. (2018, October 4). Retrieved from [Link]
-
Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. (n.d.). Retrieved from [Link]
-
Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Adenosine Receptors: Expression, Function and Regulation - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
A1 adenosine receptor inhibition of cyclic AMP formation and radioligand binding in the guinea-pig cerebral cortex - PubMed. (n.d.). Retrieved from [Link]
-
Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging - PMC. (n.d.). Retrieved from [Link]
-
Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. fortunejournals.com [fortunejournals.com]
- 7. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Technical Comparison: N6-Propionyl Cordycepin and Didanosine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the nucleoside analog N6-Propionyl Cordycepin and the established antiretroviral drug Didanosine. As a Senior Application Scientist, my aim is to deliver a comprehensive analysis grounded in experimental data and mechanistic insights to inform your research and development endeavors. This document moves beyond a simple recitation of facts to explain the causality behind experimental designs and the implications of the available data.
Introduction: The Landscape of Nucleoside Analogs
Nucleoside analogs represent a cornerstone of antiviral and anticancer therapies. Their structural similarity to endogenous nucleosides allows them to be incorporated into nascent DNA or RNA chains, leading to chain termination and the inhibition of replication. This guide focuses on two such analogs: Didanosine (2',3'-dideoxyinosine, ddI), a well-established synthetic purine nucleoside analog used in the treatment of HIV/AIDS, and this compound, a prodrug derivative of the naturally occurring bioactive compound Cordycepin (3'-deoxyadenosine).
Didanosine has a long history of clinical use as a reverse transcriptase inhibitor.[1][2] In contrast, Cordycepin, while demonstrating broad-spectrum biological activities including antiviral, antitumor, and anti-inflammatory effects, has been hampered by poor pharmacokinetic properties.[3][4] The N6-propionyl modification of Cordycepin is a strategic chemical alteration designed to overcome these limitations, positioning it as a potentially more bioavailable therapeutic agent.[4]
Chemical Structure and Prodrug Strategy
A fundamental understanding of the chemical structures of these compounds is crucial to appreciating their mechanisms of action and the rationale behind the derivatization of Cordycepin.
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| Didanosine | 9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one | C10H12N4O3 | 236.231 g/mol [1] |
| This compound | N-(9-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)propanamide | C13H17N5O4 | 307.31 g/mol |
Didanosine is a dideoxynucleoside, meaning it lacks hydroxyl groups at both the 2' and 3' positions of its ribose sugar moiety.[5] This 3'-hydroxyl absence is the key to its function as a chain terminator.
This compound is a derivative of Cordycepin, which itself is a deoxyadenosine analog missing the 3'-hydroxyl group. The N6-propionyl modification involves the addition of a propionyl group to the amine at the 6th position of the purine ring. This modification serves as a prodrug strategy. In vivo, the propionyl group is expected to be cleaved by cellular enzymes, releasing the active parent compound, Cordycepin. This approach is designed to protect Cordycepin from rapid degradation and improve its bioavailability.[4]
Mechanism of Action: A Tale of Two Pathways
While both compounds are nucleoside analogs, their intracellular targets and mechanisms of action diverge, leading to different therapeutic profiles.
Didanosine: A Focused Attack on Reverse Transcriptase
Didanosine's mechanism as an anti-HIV agent is well-characterized.[6][7]
-
Cellular Uptake and Phosphorylation: Didanosine enters the host cell and is converted by cellular enzymes into its active triphosphate form, dideoxyadenosine triphosphate (ddATP).[2][6]
-
Competitive Inhibition and Chain Termination: ddATP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[6][7]
-
Replication Blockade: Once incorporated, the absence of a 3'-hydroxyl group on ddATP prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation and halting viral replication.[5][7]
Caption: Intracellular activation and mechanism of action of Didanosine.
This compound: A Multi-pronged Approach via Cordycepin
As a prodrug, this compound's activity is mediated by the release of Cordycepin, which has a more complex and multifaceted mechanism of action.[1][8]
-
Prodrug Conversion: this compound is metabolized in vivo to release Cordycepin.[4]
-
Inhibition of RNA Synthesis: Cordycepin, as an adenosine analog, can be phosphorylated to cordycepin triphosphate. This can be incorporated into nascent RNA chains, leading to premature termination of transcription due to the lack of a 3'-hydroxyl group.[1]
-
AMPK Activation: Cordycepin can be converted to cordycepin monophosphate, which mimics adenosine monophosphate (AMP) and activates AMP-activated protein kinase (AMPK).[8][9] AMPK is a master regulator of cellular energy homeostasis, and its activation can lead to various downstream effects, including anti-inflammatory and anti-proliferative responses.[5][9]
Caption: Prodrug activation and dual mechanisms of action of this compound.
Comparative Efficacy and Biological Activity
A direct head-to-head clinical or preclinical comparison of this compound and Didanosine is not yet available in the published literature. Therefore, this section compares the known activities of Didanosine with those of the active metabolite of its counterpart, Cordycepin.
Antiviral Activity
| Compound | Target Virus(es) | In Vitro Efficacy (IC50) | Mechanism |
| Didanosine | HIV-1 | Varies by cell line and viral strain | Inhibition of reverse transcriptase[6][7] |
| Cordycepin | Broad-spectrum (including HIV, influenza, dengue, and coronaviruses)[10][11][12] | Varies by virus and cell line | Inhibition of RNA synthesis, potential inhibition of reverse transcriptase[11][13][14] |
Didanosine's antiviral activity is primarily focused on HIV.[2] In contrast, Cordycepin has demonstrated a broader spectrum of antiviral activity in preclinical studies, suggesting potential applications beyond HIV.[10][11]
Cytotoxicity
| Compound | Cell Line | Cytotoxicity (CC50 / IC50) |
| Didanosine | Various human cell lines | Generally lower cytotoxicity compared to some other NRTIs |
| Cordycepin | Various cancer and normal cell lines | Median IC50 of 135 µM across numerous studies[5] |
The cytotoxicity of nucleoside analogs is a critical consideration. While Didanosine has a relatively favorable toxicity profile among older NRTIs, Cordycepin's cytotoxicity can vary significantly depending on the cell type and concentration.[5] The prodrug approach with this compound may offer a way to modulate its therapeutic window.
Pharmacokinetic Profile: The Prodrug Advantage
The most significant differentiator between this compound and Didanosine lies in their pharmacokinetic properties, with the former being specifically designed for improvement.
| Parameter | Didanosine | Cordycepin | This compound |
| Bioavailability | ~30-40% (oral) | Low due to rapid deamination[2] | Expected to be significantly higher than Cordycepin[4] |
| Metabolism | Intracellular phosphorylation to ddATP[6] | Rapid deamination by adenosine deaminase (ADA) to 3'-deoxyinosine[15] | Hydrolysis to Cordycepin, followed by Cordycepin metabolism[4] |
| Half-life | ~1.5 hours (plasma)[1] | Short[15] | Expected to have a longer effective half-life than Cordycepin[4] |
Cordycepin's therapeutic potential has been limited by its rapid metabolism by adenosine deaminase (ADA).[2][15] The N6-propionyl modification in this compound is designed to protect the molecule from ADA, thereby increasing its plasma half-life and overall bioavailability.[4] A study on N-acyl derivatives of cordycepin, including a similar compound N-octanoyl-cordycepin, demonstrated a significant increase in the time to maximum concentration (Tmax), maximum concentration (Cmax), and area under the curve (AUC) compared to the parent cordycepin.[4] This suggests that this compound would likely exhibit a superior pharmacokinetic profile to unmodified Cordycepin, allowing for more sustained therapeutic concentrations.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standard experimental protocols for evaluating the key biological activities of these compounds.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 reverse transcriptase.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a poly(A)/oligo(dT) template/primer. Prepare serial dilutions of the test compounds (this compound, Didanosine triphosphate) and a positive control (e.g., Nevirapine).
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, template/primer, and test compounds. Initiate the reaction by adding recombinant HIV-1 reverse transcriptase and a mixture of dNTPs including a labeled dATP (e.g., biotin- or digoxigenin-labeled).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection: Stop the reaction and quantify the amount of newly synthesized DNA using a colorimetric or chemiluminescent method that detects the incorporated labeled nucleotide.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for in vitro HIV-1 Reverse Transcriptase Inhibition Assay.
Cellular Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the compounds on a relevant cell line (e.g., CEM-T4 cells or peripheral blood mononuclear cells).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC50 value.
Caption: Workflow for Cellular Cytotoxicity (MTT) Assay.
Conclusion and Future Directions
This comparative guide highlights the distinct profiles of this compound and Didanosine. Didanosine is a well-established antiretroviral with a specific mechanism of action against HIV reverse transcriptase. Its clinical utility is well-documented, though it is now often superseded by newer agents with improved safety and efficacy profiles.
This compound, as a prodrug of Cordycepin, represents a promising therapeutic candidate with a broader potential spectrum of activity. Its primary advantage lies in its designed pharmacokinetic profile, which aims to overcome the metabolic instability of its parent compound. The multifaceted mechanism of action of Cordycepin, involving both RNA synthesis inhibition and AMPK activation, suggests potential applications in various diseases beyond viral infections, including cancer and inflammatory conditions.
For researchers and drug developers, the key takeaway is the potential of the prodrug strategy to unlock the therapeutic value of Cordycepin. Future head-to-head preclinical studies are warranted to directly compare the antiviral efficacy and safety profile of this compound with Didanosine and other clinically relevant nucleoside analogs. Such studies will be crucial in determining the potential clinical utility of this novel Cordycepin derivative.
References
-
Didanosine - Wikipedia. Available at: [Link]
-
A Systematic Review of the Biological Effects of Cordycepin - MDPI. Available at: [Link]
-
Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PubMed Central. Available at: [Link]
-
Didanosine. An update on its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV disease - PubMed. Available at: [Link]
-
Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication - PMC - NIH. Available at: [Link]
-
Didanosine | C10H12N4O3 | CID 135398739 - PubChem. Available at: [Link]
-
New insights into cordycepin production in Cordyceps militaris and applications - PMC - NIH. Available at: [Link]
-
Pharmacology of Didanosine ; Mechanism of action, Pharmacokinetics and Contraindications - YouTube. Available at: [Link]
-
Didanosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]
-
What is Didanosine used for? - Patsnap Synapse. Available at: [Link]
-
Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - MDPI. Available at: [Link]
-
Cordycepin: a bioactive metabolite of Cordyceps militaris and polyadenylation inhibitor with therapeutic potential against COVID-19 - PMC - NIH. Available at: [Link]
-
Mechanism of Activation of AMPK by Cordycepin - PMC - NIH. Available at: [Link]
-
Antiviral Potential of Small Molecules Cordycepin, Thymoquinone, and N6, N6-Dimethyladenosine Targeting SARS-CoV-2 Entry Protein ADAM17 - NIH. Available at: [Link]
-
Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain - PubMed. Available at: [Link]
-
Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed. Available at: [Link]
-
Cordycepin analogues of 2',5'-oligoadenylate inhibit human immunodeficiency virus infection via inhibition of reverse transcriptase - PubMed. Available at: [Link]
-
Cordycepin: pharmacological properties and their relevant mechanisms. Available at: [Link]
-
Cordycepin Enhances the Cytotoxicity of Human Natural Killer Cells against Cancerous Cells - PubMed. Available at: [Link]
-
Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - MDPI. Available at: [Link]
-
A Systematic Review of the Biological Effects of Cordycepin - PMC - PubMed Central. Available at: [Link]
-
(didanosine) - accessdata.fda.gov. Available at: [Link]
-
Cordycepin exhibits both antiviral and anti-inflammatory effects against dengue virus infection - PMC - NIH. Available at: [Link]
-
[In Vitro Anti-HIV-1 Activity of Cordyceps sinensis Extracts] - PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 8. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Review of the Biological Effects of Cordycepin [mdpi.com]
- 11. Cordycepin exhibits both antiviral and anti-inflammatory effects against dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [In Vitro Anti-HIV-1 Activity of Cordyceps sinensis Extracts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cordycepin: a bioactive metabolite of Cordyceps militaris and polyadenylation inhibitor with therapeutic potential against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cordycepin analogues of 2',5'-oligoadenylate inhibit human immunodeficiency virus infection via inhibition of reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of N6-Propionyl Cordycepin and Cordycepin for Researchers and Drug Development Professionals
In the landscape of nucleoside analogue therapeutics, Cordycepin (3'-deoxyadenosine) stands out for its broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] However, its clinical translation has been significantly hampered by a critical flaw: profound metabolic instability. This guide provides an in-depth comparison of the metabolic stability of Cordycepin and its N6-propionyl derivative, a pro-drug strategy designed to surmount this challenge. We will delve into the underlying biochemistry, present comparative pharmacokinetic data, and provide detailed experimental protocols for researchers in the field.
The Achilles' Heel of Cordycepin: Rapid Metabolic Inactivation
Cordycepin's therapeutic potential is severely limited by its rapid in vivo degradation, primarily orchestrated by the enzyme adenosine deaminase (ADA).[1][4] ADA is ubiquitously present in human tissues and blood, and it efficiently deaminates Cordycepin at the 6-amino position of its purine ring. This enzymatic conversion results in the formation of 3'-deoxyinosine, an inactive metabolite.[5] This rapid inactivation leads to a short biological half-life and consequently, poor bioavailability, necessitating the exploration of strategies to protect Cordycepin from this metabolic fate.[1][6]
A Pro-Drug Approach: The Rationale for N6-Propionyl Cordycepin
To shield Cordycepin from ADA-mediated degradation, a pro-drug approach involving the modification of the susceptible 6-amino group has been investigated. The synthesis of N-acyl derivatives, such as this compound, is a key strategy.[7][8] The rationale behind this approach is that the bulky acyl group at the N6 position sterically hinders the access of ADA to its target, thereby preventing deamination. Once absorbed into the systemic circulation, it is anticipated that endogenous esterases will hydrolyze the propionyl group, releasing the active Cordycepin at the target site.
Visualizing the Metabolic Pathways
The metabolic fates of Cordycepin and this compound are depicted in the following pathway diagram.
Caption: Step-by-step workflow for the in vitro plasma stability assay.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (Cordycepin or this compound) at a concentration of 1 mM in DMSO.
-
Thaw frozen plasma (human, rat, or mouse) at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
Sampling and Reaction Termination:
-
Sample Processing:
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound. [12][13] * The chromatographic separation can be achieved using a C18 column with a gradient elution of water and methanol or acetonitrile, both containing a small amount of formic acid.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the degradation rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Conclusion
References
-
Qin, P., Li, X., Yang, H., Wang, Z., & Lu, D. (2019). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. Molecules, 24(12), 2231. [Link]
-
Hawley, M., & de Moor, C. H. (2021). A Systematic Review of the Biological Effects of Cordycepin. Molecules, 26(18), 5467. [Link]
-
Qin, P., et al. (2021). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. Molecules, 26(16), 4995. [Link]
-
Raethong, N., et al. (2018). New insights into cordycepin production in Cordyceps militaris and applications. Fungal Biology Reviews, 32(3), 136-143. [Link]
-
Tsai, Y. J., Lin, L. C., & Tsai, T. H. (2010). Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat. Journal of agricultural and food chemistry, 58(8), 4638–4643. [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat. Retrieved from [Link]
-
Wei, H. P., Ye, X. L., Chen, Z., Zhong, Y. J., Li, P. M., Pu, S. C., & Li, X. G. (2009). Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain. European journal of medicinal chemistry, 44(2), 665–669. [Link]
-
Zhang, Z., et al. (2005). [Quantitative analysis of adenosine and cordycepin in Cordyceps sinensis and its substitutes with LC-MS-MS]. Se pu = Chinese journal of chromatography, 23(4), 365–368. [Link]
-
Dong, C., et al. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PloS one, 10(3), e0120454. [Link]
-
Jeong, M. H., et al. (2014). In vitro evaluation of Cordyceps militaris as a potential radioprotective agent. International journal of molecular medicine, 34(4), 1039–1046. [Link]
-
Klüver, E., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS omega, 5(3), 1438–1446. [Link]
-
ResearchGate. (n.d.). Synthesis and In Vitro Evaluation of Adenosine Deaminase Resistant N-6 Aminal and Thioaminal Prodrugs of Cordycepin. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative analysis of adenosine and cordycepin in Cordyceps sinensis and its substitutes with LC-MS-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro evaluation of Cordyceps militaris as a potential radioprotective agent. Retrieved from [Link]
-
Zhang, C., et al. (2025). Development of an adenosine deaminase-resistant cordycepin prodrug activated by Pseudomonas carboxypeptidase G2. Bioorganic chemistry, 159, 108596. [Link]
-
Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. International journal of pharmaceutics, 297(1-2), 110–119. [Link]
-
Dong, C., et al. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PLOS ONE, 10(3), e0120454. [Link]
-
Karwowski, B. T. (2025). 8-OXO-Cordycepin Is Not a Suitable Substrate for Adenosine Deaminase—Preliminary Experimental and Theoretical Studies. Molecules, 30(1), 123. [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Al Bratty, M., et al. (2022). Determination of Cordycepin Using a Stability-Indicating Greener HPTLC Method. Molecules, 27(19), 6524. [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
ThaiScience. (n.d.). Analytical method development for quantitation of adenosine and cordycepin in cordyceps and related products. Retrieved from [Link]
-
Wong-ekkabut, J., et al. (2021). In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment. RSC advances, 11(15), 8963–8974. [Link]
-
Li, Y., et al. (2023). Nano-liposome encapsulation of adenosine and cordycepin from Cordyceps militaris: preparation, characterization, stability, and in vitro digestion evaluation. Sustainable Food Technology, 1(10), 1009-1020. [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Li, G., et al. (2015). Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances. Pharmacology research & perspectives, 3(3), e00121. [Link]
-
ResearchGate. (n.d.). Analysis of Nucleosides (Adenosine and Cordycepin) in the Mushroom Samples by Liquid-Chromatography and Mass Spectrometry; HPLC-MS-MS. Retrieved from [Link]
-
Fortune Journals. (n.d.). Interactions Between Adenosine Receptors and Cordycepin (3'- Deoxyadenosine) from Cordyceps Militaris: Possible Pharmacological Mechanisms for Protection of the Brain and the Amelioration of Covid-19 Pneumonia. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris [mdpi.com]
- 3. New insights into cordycepin production in Cordyceps militaris and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an adenosine deaminase-resistant cordycepin prodrug activated by Pseudomonas carboxypeptidase G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. [Quantitative analysis of adenosine and cordycepin in Cordyceps sinensis and its substitutes with LC-MS-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Replicating and Comparing Findings on N6-Propionyl Cordycepin
For researchers, scientists, and drug development professionals, the exploration of novel therapeutic compounds is a cornerstone of innovation. Cordycepin, a naturally occurring nucleoside analog, has long been a subject of interest for its diverse biological activities, including potent anticancer and anti-inflammatory properties.[1][2] However, its clinical utility is often hampered by rapid degradation in the bloodstream. This has led to the development of various derivatives, among which N6-acyl cordycepins show promise for enhanced stability and efficacy.
This guide provides a comprehensive framework for replicating and comparing published findings on a specific derivative, N6-Propionyl Cordycepin. We will delve into the rationale behind its synthesis, provide detailed experimental protocols for its evaluation, and offer a comparative analysis against its parent compound, cordycepin, and other relevant alternatives. Our focus is on scientific integrity, ensuring that each protocol is a self-validating system, grounded in established methodologies.
The Rationale for this compound: A Prodrug Approach
Cordycepin's primary metabolic vulnerability lies in the deamination of its N6-amino group by adenosine deaminase (ADA), rendering it inactive. The strategic acylation of this N6 position to create this compound serves a dual purpose. Firstly, it shields the amino group from ADA, thereby increasing the compound's circulatory half-life. Secondly, it is hypothesized that this modification enhances the compound's lipophilicity, potentially improving its cellular uptake. Once inside the cell, endogenous esterases are expected to cleave the propionyl group, releasing the active cordycepin. This "prodrug" strategy aims to deliver a higher concentration of the active compound to the target site.
I. Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a straightforward acylation reaction. The following protocol is adapted from established methods for the synthesis of N6-acyl adenosine analogs.[2]
Core Principle: The reaction involves the protection of the hydroxyl groups of cordycepin, followed by the acylation of the N6-amino group, and subsequent deprotection to yield the final product.
Experimental Workflow: Synthesis of this compound
Sources
An Independent Validation Guide to the Therapeutic Potential of N6-Propionyl Cordycepin
A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the therapeutic potential of N6-Propionyl Cordycepin, a novel derivative of the acclaimed bioactive compound, cordycepin. As direct experimental data for this compound is emerging, this analysis is grounded in the extensive research on its parent compound, cordycepin, and the clear pharmacokinetic rationale for its development. We will explore its potential in oncology and anti-inflammatory applications, comparing it with established therapeutic agents and providing the detailed experimental frameworks necessary for independent validation.
Introduction: The Rationale for this compound
Cordycepin (3'-deoxyadenosine), a primary bioactive metabolite from the Cordyceps militaris mushroom, has garnered significant scientific interest for its broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2] However, cordycepin's clinical utility is hampered by its rapid metabolism and short biological half-life.[3] To overcome these pharmacokinetic limitations, N-acyl derivatives have been synthesized, including this compound. These derivatives are designed to act as prodrugs, which are converted into the active cordycepin molecule in vivo. This chemical modification is intended to slow down metabolic degradation, thereby increasing bioavailability and therapeutic efficacy.[3]
This guide will, therefore, assess the potential therapeutic efficacy of this compound by examining the robust body of evidence for its parent compound, cordycepin, and comparing it to standard-of-care alternatives.
Anticancer Therapeutic Potential
Cordycepin has demonstrated significant anticancer effects across a range of cancer types.[1] Its mechanism of action is multifaceted, primarily revolving around its structural similarity to adenosine.[2]
Once inside a cell, cordycepin can be phosphorylated to cordycepin triphosphate. Due to its structural similarity to adenosine triphosphate (ATP), it can be incorporated into growing RNA chains during transcription. However, because it lacks a 3'-hydroxyl group, it terminates RNA elongation, leading to inhibition of protein synthesis and cell cycle arrest.[2]
Furthermore, cordycepin is known to activate the AMP-activated protein kinase (AMPK) pathway. This activation triggers a cascade of events that inhibit cell proliferation and induce apoptosis (programmed cell death).
Signaling Pathway: Cordycepin-Induced Apoptosis
Caption: Cordycepin activates AMPK, leading to apoptosis.
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table compares the reported IC50 values of cordycepin with gemcitabine, a standard chemotherapeutic agent, in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cordycepin | MCF-7 (Breast) | 9.58 | [4] |
| Cordycepin | MDA-MB-231 (Breast) | ~70-135 | [5] |
| Cordycepin | C666-1 (Nasopharyngeal) | 546.9 (at 72h) | [6] |
| Cordycepin | BxPC-3 (Pancreatic) | 38.85 | [7] |
| Gemcitabine | PPCL-192 (Pancreatic) | 57 | [8] |
| Gemcitabine | PPCL-46 (Pancreatic) | 56 | [8] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In vivo studies using animal models are essential for validating the therapeutic potential of anticancer compounds. The table below presents data on tumor growth inhibition in mouse xenograft models for cordycepin and gemcitabine.
| Compound | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Cordycepin | TCA-8113 (Tongue Squamous Cell Carcinoma) | Daily for 4 weeks | 56.09 | [9][10] |
| Gemcitabine | PA4 (Pancreatic Ductal Adenocarcinoma) | Until resistance | 80 (reduction in tumor volume) | [11] |
Anti-inflammatory Therapeutic Potential
Chronic inflammation is a key driver of many diseases. Cordycepin has demonstrated potent anti-inflammatory properties.[1]
Cordycepin exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a central regulator of the inflammatory response. By suppressing NF-κB, cordycepin reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β.[12]
In comparison, dexamethasone, a potent synthetic glucocorticoid, acts by binding to glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.[13]
Signaling Pathway: Cordycepin's Anti-inflammatory Action
Caption: Cordycepin inhibits the NF-κB pathway.
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a standard in vitro model for assessing anti-inflammatory activity.
| Compound | Cell Model | Effect | Reference |
| Cordycepin | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of NO production | [5][12] |
| Dexamethasone | LPS-stimulated J774 macrophages | Dose-dependent inhibition of NO production | [14][15] |
While direct IC50 comparisons are not available from a single study, both compounds demonstrate a clear dose-dependent inhibitory effect on this key inflammatory mediator.
Experimental Protocols for Independent Validation
To ensure scientific rigor, the following detailed protocols are provided for the independent validation of this compound's therapeutic potential.
Experimental Workflow: In Vitro Validation
Caption: Workflow for in vitro validation experiments.
Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]
-
Compound Treatment: Treat cells with various concentrations of this compound, cordycepin, and the relevant alternative drug for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[16]
-
Solubilization: Add 100 µL of detergent reagent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes in the dark and read the absorbance at 570 nm or 590 nm using a microplate reader.[16][17]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol:
-
Cell Collection: After treatment, collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of PI to the cell suspension.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Principle: Western blotting allows for the detection of specific proteins in a sample. To assess AMPK activation, antibodies specific to the phosphorylated form of AMPK at Threonine 172 (p-AMPK) and total AMPK are used. An increased ratio of p-AMPK to total AMPK indicates activation.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK.
Principle: Human tumor cells are implanted into immunodeficient mice. The growth of the resulting tumors is monitored over time in response to treatment with the test compound. This model provides an indication of a drug's efficacy in a more complex biological system.[8]
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^5 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[8]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound, cordycepin, alternative drug). Administer treatment via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.[9]
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.[9]
-
Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion and Future Directions
The available evidence strongly suggests that cordycepin possesses significant anticancer and anti-inflammatory properties. The development of this compound as a prodrug is a scientifically sound strategy to enhance its pharmacokinetic profile and, consequently, its therapeutic potential.[3] The comparative data presented in this guide, based on the parent compound, indicates that this compound is a promising candidate for further investigation.
However, it is imperative that direct experimental validation of this compound be conducted. Future studies should focus on:
-
Determining the IC50 values of this compound in a panel of cancer cell lines and comparing them directly to cordycepin and standard chemotherapeutics.
-
Evaluating its anti-inflammatory efficacy in in vitro models and comparing it to established anti-inflammatory drugs.
-
Conducting in vivo studies to confirm its enhanced pharmacokinetic profile and to assess its therapeutic efficacy and safety in relevant animal models of cancer and inflammatory diseases.
By following the rigorous validation protocols outlined in this guide, the scientific community can definitively establish the therapeutic potential of this compound and pave the way for its potential clinical development.
References
-
- PubMed
-
- NIH
-
- MDPI
-
- PubMed Central
-
- PubMed Central
-
- PubMed
-
- PubMed
-
- NIH
-
- Abcam
-
- ResearchGate
-
- OAE Publishing Inc.
-
- Thermo Fisher Scientific
-
- PubMed
-
- MDPI
-
- PubMed
-
- MDPI
-
- Spandidos Publications
-
- PubMed Central
-
- OncoDaily
-
- MDPI
-
- ResearchGate
-
- ResearchGate
-
- Bio-Techne
-
- PubMed Central
-
- ATCC
-
- PubMed Central
-
- cjcp.net
-
- NCBI Bookshelf
-
- BD Biosciences
-
- PMC
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cordycepin inhibits lipopolysaccharide-induced inflammation by the suppression of NF-kappaB through Akt and p38 inhibition in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Cordycepin, a metabolite of Cordyceps militaris, inhibits xenograft tumor growth of tongue squamous cell carcinoma in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cordycepin, a metabolite of Cordyceps militaris, inhibits xenograft tumor growth of tongue squamous cell carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Anti-inflammatory effects of cordycepin in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pure.eur.nl [pure.eur.nl]
- 17. Physiologically-based pharmacokinetic and pharmacodynamic models for gemcitabine and birinapant in pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Delivery Systems for N6-Propionyl Cordycepin: Enhancing Therapeutic Potential
This guide provides a comprehensive comparison of advanced delivery systems for N6-Propionyl Cordycepin, a promising therapeutic agent. We will delve into the rationale behind nanocarrier-based formulations, compare leading systems with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. Our focus is on the scientific principles and experimental causality that guide the selection and design of an optimal delivery vehicle for this class of molecules.
Introduction: The Rationale for Advanced Cordycepin Delivery
Cordycepin (3'-deoxyadenosine) is a naturally occurring nucleoside analogue isolated from fungi of the Cordyceps genus. It has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and immunomodulatory effects[1][2][3][4]. Its mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways like MAPK/ERK, and modulation of the cell cycle[1][5].
Despite its therapeutic promise, the clinical translation of cordycepin is hampered by significant pharmacokinetic challenges:
-
Poor Stability and Rapid Metabolism: Cordycepin is susceptible to rapid degradation in the bloodstream, primarily by the enzyme adenosine deaminase (ADA), which converts it into an inactive form[6][7]. This results in a short biological half-life and reduced bioavailability[7].
-
Low Aqueous Solubility: The inherent low solubility of cordycepin in water complicates the preparation of formulations for intravenous administration and can lead to poor oral bioavailability[8][9][10].
-
Non-specific Distribution: Following administration, free cordycepin distributes throughout the body, which can lead to off-target effects and necessitates higher doses to achieve a therapeutic concentration at the desired site of action.
To circumvent these limitations, two primary strategies are employed: the development of cordycepin derivatives (prodrugs) and the use of advanced drug delivery systems. This compound is a prodrug designed to enhance lipophilicity, potentially improving membrane permeability and protecting the molecule from premature degradation. However, even as a prodrug, its efficacy is critically dependent on a delivery system that can protect it in circulation, control its release, and deliver it efficiently to target tissues.
This guide will compare three leading classes of nanocarriers for the delivery of cordycepin and its derivatives: Liposomes, Polymeric Nanoparticles, and Polymeric Micelles.
Comparative Analysis of Delivery Platforms
The choice of a delivery system is dictated by the physicochemical properties of the drug and the desired therapeutic outcome. Here, we compare liposomes, polymeric nanoparticles, and polymeric micelles as potential carriers for this compound.
Liposomal Delivery Systems
Liposomes are vesicular structures composed of one or more lipid bilayers, making them highly biocompatible and biodegradable[11]. They are versatile carriers capable of encapsulating both hydrophilic and hydrophobic drugs.
Expertise & Experience: The rationale for using liposomes for cordycepin delivery is twofold. First, the lipid bilayer can effectively shield the drug from enzymatic degradation in the plasma. Second, their size, typically 100-200 nm, allows them to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect[11]. For a more lipophilic prodrug like this compound, it would preferentially partition into the lipid bilayer, leading to high drug loading and stability.
Performance Data: Studies on cordycepin-loaded liposomes have demonstrated significant improvements over the free drug. Encapsulation has been shown to enhance the release time by up to 4-fold and improve the inhibition of cancer cell growth by nearly 2-fold at equivalent concentrations[8][11]. Furthermore, transferrin-conjugated liposomes have been developed to actively target cancer cells that overexpress transferrin receptors, leading to enhanced cellular uptake and apoptosis induction[12].
| Parameter | Conventional Liposomes | Transferrin-Liposomes | Reference |
| Average Size (nm) | ~100.3 - 150 | ~125.3 | [12][13] |
| Encapsulation Efficiency (%) | ~75.7 - 99 | ~65.3 | [8][13] |
| In Vitro Release | Sustained release | Slow release profile | [12][13] |
| Cell Viability (HT-29) | 37% at 125 µg/mL | - | [11] |
| Cell Viability (Free Drug) | 59% at 125 µg/mL | - | [11] |
Polymeric Nanoparticles
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and natural polymers like gelatin are commonly used to formulate nanoparticles. These systems offer robust stability and well-controlled, sustained drug release profiles.
Expertise & Experience: The primary advantage of polymeric nanoparticles is their structural stability and the ability to precisely control the drug release rate by altering the polymer's molecular weight and composition. For this compound, encapsulation within a hydrophobic PLGA matrix would protect the ester bond from hydrolysis in the bloodstream, ensuring that the prodrug reaches the target site intact. The drug is then released slowly as the polymer matrix degrades.
Performance Data: Cordycepin encapsulated in PLGA nanoparticles (CPNPs) has shown a sustainable release over 10 days, with about 65% of the drug released after 240 hours[6]. These CPNPs demonstrated higher cellular uptake and cytotoxicity in human breast cancer cells (MCF7) compared to free cordycepin. Crucially, while free cordycepin induced hemolysis in red blood cells, the CPNPs were found to be non-toxic, highlighting a significant safety advantage[6]. Similarly, gelatin-based nanoparticles have also been shown to provide sustained release of cordycepin and exhibit enhanced anti-proliferative effects on lung cancer cells[14].
| Parameter | PLGA Nanoparticles | Gelatin A Nanoparticles | Reference |
| Average Size (nm) | 179 - 246 | Not specified | [6] |
| Encapsulation Efficiency (%) | High (not quantified) | High (not quantified) | [6][14] |
| In Vitro Release | ~65% release in 10 days | Sustained release | [6][14] |
| Hemotoxicity | Non-toxic | Not specified | [6] |
| Hemotoxicity (Free Drug) | Hemolytic at low conc. | Not specified | [6] |
Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution[15]. They typically consist of a hydrophobic core and a hydrophilic shell, with sizes ranging from 10 to 100 nm[16].
Expertise & Experience: Polymeric micelles are particularly well-suited for the delivery of poorly soluble drugs[15]. The hydrophobic core serves as a natural reservoir for lipophilic molecules like this compound. The outer hydrophilic shell, often made of polyethylene glycol (PEG), provides a "stealth" characteristic, preventing recognition by the immune system and prolonging circulation time. Their small size allows for efficient accumulation in solid tumors. While specific data for cordycepin-loaded micelles is scarce, the principles of this platform make it a highly logical and promising choice for its N6-propionyl derivative.
Performance Data: General studies on polymeric micelles demonstrate their ability to significantly increase the solubility of hydrophobic drugs, offer long-term stability in storage, and achieve sustained drug release[17][18]. The core-shell structure protects the encapsulated drug from degradation and metabolism[15]. Given the enhanced lipophilicity of this compound, this system is expected to offer high loading capacity and excellent stability.
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols described here are self-validating, incorporating characterization steps to confirm the successful synthesis of the delivery systems.
Protocol 1: Preparation of Cordycepin-Loaded Liposomes (Thin-Film Hydration)
Rationale: This is a standard and widely used method for producing multilamellar vesicles, which can be further processed to create smaller, unilamellar vesicles suitable for intravenous delivery.
-
Lipid Film Formation: Dissolve phosphatidylcholine (PC) and cholesterol (e.g., in a 10:1 molar ratio) in a suitable organic solvent like chloroform in a round-bottom flask.
-
Drug Addition: Add this compound to the lipid solution.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature. This results in the formation of a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. This step forms multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion): To obtain a homogenous population of small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size and zeta potential (Dynamic Light Scattering), encapsulation efficiency (UV-Vis Spectroscopy after lysing the liposomes), and morphology (Transmission Electron Microscopy).
Protocol 2: Preparation of PLGA Nanoparticles (Double Emulsion Solvent Evaporation)
Rationale: The double emulsion (w/o/w) method is ideal for encapsulating water-soluble drugs. For the more lipophilic this compound, a simpler single emulsion (o/w) method would be more appropriate, but the double emulsion method is presented here for its versatility with cordycepin itself.
-
Primary Emulsion (w/o): Dissolve cordycepin in a small volume of aqueous solution. Dissolve PLGA polymer in a water-immiscible organic solvent (e.g., dichloromethane). Emulsify the aqueous drug solution in the organic polymer solution using a high-speed homogenizer to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) and sonicate to form the double emulsion.
-
Solvent Evaporation: Stir the resulting w/o/w emulsion at room temperature under constant magnetic stirring to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation. Wash them multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the nanoparticles to obtain a powder for long-term storage.
-
Characterization: Re-suspend the nanoparticles in water and analyze for size, polydispersity index, zeta potential, and drug loading.
In Vitro Drug Release Study
Rationale: This experiment is crucial for comparing the release kinetics of different formulations and predicting their in vivo behavior.
-
Place a known amount of the nanoparticle suspension (liposomes or PLGA NPs) in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Authoritative Grounding: Cellular Mechanisms and Pathways
The ultimate goal of a delivery system is to enhance the drug's interaction with its molecular targets. Cordycepin exerts its anti-cancer effects by modulating several key signaling pathways. An effective delivery system ensures that a higher concentration of the active drug reaches the cancer cells to engage these targets.
Cordycepin has been shown to induce apoptosis and inhibit inflammation by regulating pathways such as NF-κB, MAPK/ERK, and PI3K/mTOR/AKT[1][2][12]. For instance, in macrophages, cordycepin can suppress the production of inflammatory mediators like nitric oxide (NO) and TNF-α by inhibiting the Toll-like receptor 4 (TLR4)-mediated NF-κB and MAPK signaling pathways[19]. By improving cellular uptake, nanocarriers can more effectively trigger these apoptotic and anti-inflammatory cascades.
Conclusion and Future Outlook
The evidence strongly supports the use of advanced delivery systems to overcome the inherent pharmacokinetic limitations of cordycepin.
-
Liposomes offer excellent biocompatibility and have demonstrated efficacy, particularly when functionalized with targeting ligands.
-
Polymeric nanoparticles provide superior stability and highly tunable, sustained-release profiles, which can reduce dosing frequency and improve patient compliance.
-
Polymeric micelles represent a highly promising platform for lipophilic derivatives like this compound, offering enhanced solubilization and prolonged circulation.
For this compound, a systematic comparison would be essential. Based on its presumed lipophilicity, polymeric micelles and PLGA nanoparticles appear to be the most mechanistically suitable starting points for formulation development. They offer the best potential for high drug loading within their hydrophobic cores and robust protection of the prodrug in circulation.
Future research must focus on comprehensive in vivo studies to evaluate the pharmacokinetics, biodistribution, and therapeutic efficacy of these formulations. A thorough understanding of how these nanocarriers behave in a complex biological environment is the final, critical step toward the clinical realization of this compound's therapeutic potential.
References
-
Wong-ekkabut, J., et al. (2021). In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment. RSC Advances. Available at: [Link]
-
Chen, Y., et al. (2018). Targeted Delivery of Cordycepin to Liver Cancer Cells Using Transferrin-conjugated Liposomes. ResearchGate. Available at: [Link]
-
Nguyen, T. H., et al. (2024). Nano-liposome encapsulation of adenosine and cordycepin from Cordyceps militaris: preparation, characterization, stability, and in vitro digestion evaluation. Sustainable Food Technology. Available at: [Link]
-
Khantayanuwong, S., et al. (2020). Toxicity evaluation of cordycepin and its delivery system for sustained in vitro anti-lung cancer activity. ResearchGate. Available at: [Link]
-
Li, S., et al. (2023). Application and research progress of cordycepin in the treatment of tumours (Review). Spandidos Publications. Available at: [Link]
-
Wong-ekkabut, J., et al. (2021). In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment. PubMed. Available at: [Link]
-
Kulthe, S. S., et al. (2012). Polymeric Micelles: Authoritative Aspects for Drug Delivery. ResearchGate. Available at: [Link]
-
Gu, Y., et al. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. ResearchGate. Available at: [Link]
-
Gu, Y., et al. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PMC - NIH. Available at: [Link]
-
Wong-ekkabut, J., et al. (2021). In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment. PubMed. Available at: [Link]
-
Tan, L., et al. (2020). Anti-inflammatory effects of cordycepin: A review. PubMed. Available at: [Link]
-
Felice, B., et al. (2022). New Advances in Biomedical Application of Polymeric Micelles. PMC - PubMed Central. Available at: [Link]
-
Tan, L., et al. (2020). Anti‐inflammatory effects of cordycepin: A review. ResearchGate. Available at: [Link]
-
Gu, Y., et al. (2015). Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PLOS ONE. Available at: [Link]
-
Nguyen, T. H., et al. (2024). Nano-liposome encapsulation of adenosine and cordycepin from Cordyceps militaris: preparation, characterization, stability, and in vitro digestion evaluation. RSC Publishing. Available at: [Link]
-
Xia, Y., et al. (2017). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. MDPI. Available at: [Link]
-
Chen, Y-C., et al. (2011). The in vivo and in vitro stimulatory effects of cordycepin on mouse leydig cell steroidogenesis. PubMed. Available at: [Link]
-
Sasidharan, S., et al. (2020). Cordycepin Nanoencapsulated in Poly(Lactic-Co-Glycolic Acid) Exhibits Better Cytotoxicity and Lower Hemotoxicity Than Free Drug. NIH. Available at: [Link]
-
Lee, H., et al. (2018). The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. MDPI. Available at: [Link]
-
Shin, S., et al. (2015). Anti-inflammatory effects of cordycepin in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways. PMC - PubMed Central. Available at: [Link]
-
de Groot, J. F., et al. (2017). Development of Cordycepin Formulations for Preclinical and Clinical Studies. ResearchGate. Available at: [Link]
-
University of Oxford (2021). Anti-cancer drug derived from fungus shows promise in clinical trials. University of Oxford News. Available at: [Link]
-
Tsai, Y-J., et al. (2010). Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat. PubMed. Available at: [Link]
-
Ramalingam, V., et al. (2023). Process Optimization for the Bioinspired Synthesis of Gold Nanoparticles Using Cordyceps militaris, Its Characterization, and Assessment of Enhanced Therapeutic Efficacy. MDPI. Available at: [Link]
-
Adams, M. L., et al. (2003). Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol). NIH. Available at: [Link]
-
Liu, Y., et al. (2015). The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis. PMC. Available at: [Link]
-
Li, Y., et al. (2024). The role and mechanisms of cordycepin in inhibiting cancer cells. PMC - NIH. Available at: [Link]
-
Zhang, J., et al. (2015). Cell membrane-inspired polymeric micelles as carriers for drug delivery. PubMed. Available at: [Link]
-
Li, Y., et al. (2024). The role and mechanisms of cordycepin in inhibiting cancer cells. SciELO. Available at: [Link]
-
Hsu, C-H., et al. (2013). Anti-Inflammatory Properties of the Medicinal Mushroom Cordyceps militaris Might Be Related to Its Linear (1→3)-β-D-Glucan. PLOS One. Available at: [Link]
-
Jones, M-C., & Leroux, J-C. (1999). Polymeric micelles for drug delivery. PubMed - NIH. Available at: [Link]
-
Lee, J. S., et al. (2022). Trends in the Immunomodulatory Effects of Cordyceps militaris: Total Extracts, Polysaccharides and Cordycepin. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. Application and research progress of cordycepin in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of cordycepin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms [mdpi.com]
- 6. Cordycepin Nanoencapsulated in Poly(Lactic-Co-Glycolic Acid) Exhibits Better Cytotoxicity and Lower Hemotoxicity Than Free Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In silico and in vitro design of cordycepin encapsulation in liposomes for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Polymeric micelles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol)-Lipid Conjugate and Positively Charged Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell membrane-inspired polymeric micelles as carriers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory effects of cordycepin in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N6-Propionyl Cordycepin: Assessing Specificity and Biological Effects Against Cordycepin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleoside analogue therapeutics, Cordycepin (3'-deoxyadenosine) has long been a subject of intense research due to its broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. However, its clinical utility has been hampered by rapid metabolic inactivation. This guide provides a comprehensive comparison of N6-Propionyl Cordycepin, a rationally designed derivative, with its parent compound, Cordycepin. We will delve into the specificity of their biological effects, supported by experimental data and protocols, to offer a clear perspective for researchers in drug development.
The Rationale for this compound: Overcoming the Achilles' Heel of a Promising Therapeutic
Cordycepin, a naturally occurring adenosine analogue, exerts its biological effects through multiple mechanisms, primarily as a chain terminator in RNA synthesis and as a modulator of key cellular signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mTOR signaling pathway[1][2][3]. Despite its therapeutic potential, the clinical translation of Cordycepin has been challenging due to its rapid deamination by adenosine deaminase (ADA) in the bloodstream into the inactive metabolite, 3'-deoxyinosine[4][5]. This rapid metabolism leads to a short half-life and low bioavailability, limiting its efficacy in vivo[4][6].
To address this limitation, N-acyl derivatives of Cordycepin have been synthesized, including this compound. The primary rationale behind this modification is to protect the N6 amino group of the adenine ring from deamination by ADA[4][7]. The propionyl group acts as a temporary shield, rendering the molecule resistant to ADA-mediated degradation. This prodrug approach is designed to enhance the pharmacokinetic profile of Cordycepin, allowing for sustained plasma concentrations and improved delivery to target tissues where it can be converted back to the active Cordycepin form[4].
A pivotal study by Wei et al. (2009) demonstrated the pharmacokinetic advantages of N-acyl cordycepin derivatives in vivo. While this study focused on a range of N-acyl derivatives, it provides the foundational evidence for the improved bioavailability of this class of compounds. For instance, N-octanoyl-cordycepin, a related derivative, showed a nearly 4-fold increase in the time to maximum concentration (Tmax), a 30-fold increase in maximum concentration (Cmax), and a 68-fold increase in the area under the concentration-time curve (AUC) compared to cordycepin alone[4]. These findings strongly suggest that this compound would exhibit a similarly improved pharmacokinetic profile, a critical factor for its potential as a therapeutic agent.
Comparative Biological Activity: A Head-to-Head Look at Efficacy
While the pharmacokinetic advantages of N-acyl derivatives are established, a direct comparison of the biological activity of this compound and Cordycepin is crucial for understanding its therapeutic potential. As a prodrug, this compound is expected to exert its biological effects after conversion to Cordycepin. Therefore, its efficacy is intrinsically linked to the rate and extent of this conversion within the target cells.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Cordycepin | MCF-7 (Breast Cancer) | ~47.84 | [8] |
| HT29 (Colon Cancer) | 92.05 | ||
| A549 (Lung Cancer) | Comparable to Gefitinib | [9] | |
| N6-benzoyl-adenosine derivative (4a) | MCF-7 (Breast Cancer) | 27.57 ± 0.52 |
Note: Direct comparative IC50 data for this compound was not available in the reviewed literature. The data for the N6-benzoyl-adenosine derivative is included to illustrate the potential for enhanced cytotoxicity in N6-modified cordycepin analogs.
The expectation is that this compound, upon cellular uptake and conversion, will engage the same intracellular targets as Cordycepin, namely inhibiting RNA synthesis and modulating the AMPK/mTOR pathway. The improved pharmacokinetics should, in theory, lead to a more sustained activation of these pathways, potentially resulting in enhanced therapeutic efficacy.
Assessing Specificity: A Crucial Step in Drug Development
The specificity of a drug is paramount to its safety and efficacy, minimizing off-target effects that can lead to toxicity. While Cordycepin has a relatively broad range of biological activities, understanding and comparing the specificity profile of this compound is essential.
On-Target Engagement
The primary on-target effects of Cordycepin are mediated through its triphosphate form, which acts as an ATP analog and can be incorporated into RNA, leading to chain termination. Additionally, Cordycepin monophosphate can allosterically activate AMPK[2][11].
To confirm that this compound engages these same targets, a series of experimental workflows can be employed.
Caption: Workflow for assessing the target engagement and biological effects of this compound.
Step-by-Step Methodology:
-
Cellular Uptake and Conversion:
-
Treat cancer cell lines (e.g., MCF-7, A549) with this compound and Cordycepin (as a control) over a time course.
-
Lyse the cells and analyze the intracellular concentrations of this compound, Cordycepin, and its phosphorylated metabolites (mono-, di-, and triphosphate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will confirm the prodrug conversion.
-
-
Target Engagement (CETSA):
-
Perform a Cellular Thermal Shift Assay (CETSA) to demonstrate direct binding to intracellular targets.
-
Treat intact cells with this compound or Cordycepin.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction of a target protein (e.g., RNA Polymerase II) by Western blot or ELISA. Ligand binding will stabilize the protein, resulting in a higher melting temperature.
-
-
Pathway Modulation:
-
Assess the activation of the AMPK pathway by measuring the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC), via Western blot.
-
Evaluate the inhibition of the mTOR pathway by measuring the phosphorylation of downstream effectors like p70S6 kinase (S6K) and 4E-BP1 by Western blot.
-
-
Phenotypic Assays:
-
Determine the half-maximal inhibitory concentration (IC50) for cell viability using assays like MTT or CellTiter-Glo in a panel of cancer cell lines.
-
Quantify the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Off-Target Profiling
A key aspect of specificity is the identification of unintended molecular targets. Kinome profiling is a powerful tool for assessing the off-target effects of kinase inhibitors and can be adapted for ATP analogs like Cordycepin and its derivatives.
Caption: Workflow for off-target kinase profiling of Cordycepin and its derivatives.
Step-by-Step Methodology:
-
Compound Preparation: Synthesize the active triphosphate form of Cordycepin (3'-dATP). For this compound, it is assumed to act via conversion to 3'-dATP.
-
Kinase Panel Screening: Screen 3'-dATP against a large panel of recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology).
-
Assay Performance: The screening is typically performed as a competition binding assay where the ability of the test compound to displace a ligand from the kinase active site is measured.
-
Data Analysis: The results are usually expressed as the percentage of inhibition at a given concentration. For significant "hits," a dose-response curve is generated to determine the inhibition constant (Ki).
-
Specificity Profile Generation: The data is visualized as a kinome map, providing a global view of the compound's kinase selectivity.
By comparing the kinome profiles of 3'-dATP derived from both compounds, researchers can determine if the N6-propionyl modification, or any of its metabolites, alters the off-target kinase interaction profile.
Signaling Pathways: A Visual Comparison
The primary signaling pathways modulated by Cordycepin are the AMPK and mTOR pathways. This compound is hypothesized to modulate these same pathways following its intracellular conversion.
Caption: Signaling pathways modulated by Cordycepin and its prodrug, this compound.
Conclusion and Future Directions
This compound represents a promising strategy to overcome the primary pharmacokinetic limitation of Cordycepin. By masking the site of metabolic inactivation, it has the potential to deliver higher and more sustained levels of the active compound to target tissues. While direct comparative data on its biological activity and specificity are still emerging, the foundational principle of its design is sound and supported by studies on similar N-acyl derivatives.
For researchers and drug development professionals, the key takeaway is that this compound warrants further investigation as a potentially more viable therapeutic candidate than its parent compound. Future studies should focus on:
-
Direct Head-to-Head Comparisons: Performing comprehensive in vitro and in vivo studies that directly compare the efficacy and toxicity of this compound with Cordycepin.
-
Metabolic Profiling: Detailed analysis of the intracellular conversion of this compound to Cordycepin and its phosphorylated forms in various cell types and tissues.
-
Comprehensive Specificity Profiling: Conducting unbiased off-target screening, including kinome profiling and other relevant target classes, to build a complete specificity profile.
By systematically addressing these questions, the scientific community can fully elucidate the therapeutic potential of this compound and its place in the development of next-generation nucleoside analogues.
References
-
Ashraf, S. A., et al. (2020). Cordycepin for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential. Molecules, 25(12), 2735. [Link]
-
Hawley, S. A., et al. (2020). Mechanism of Activation of AMPK by Cordycepin. Cell Chemical Biology, 27(2), 214-222.e4. [Link]
-
Hollingsworth, L. R., et al. (2021). A Systematic Review of the Biological Effects of Cordycepin. Molecules, 26(19), 5886. [Link]
-
Marslin, G., et al. (2020). Cordycepin Nanoencapsulated in Poly(Lactic-Co-Glycolic Acid) Exhibits Better Cytotoxicity and Lower Hemotoxicity Than Free Drug. Nanotechnology, Science and Applications, 13, 37–45. [Link]
-
Wong, Y. Y., et al. (2010). Cordycepin inhibits protein synthesis and cell adhesion through effects on signal transduction. Journal of Biological Chemistry, 285(4), 2610–2621. [Link]
-
Xia, Y., et al. (2021). Synthesis, antitumor and antibacterial activities of cordycepin derivatives. Bioorganic & Medicinal Chemistry Letters, 48, 128255. [Link]
-
Yin, L., et al. (2024). Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives. Molecules, 29(2), 481. [Link]
-
Tan, L., et al. (2020). Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi. Molecules, 25(12), 2735. [Link]
-
Tuli, H. S., et al. (2013). Cordycepin: a bioactive metabolite with therapeutic potential. Life sciences, 93(23), 863–869. [Link]
-
Wei, H. P., et al. (2009). Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain. European journal of medicinal chemistry, 44(2), 665–669. [Link]
-
Julianti, E., et al. (2023). Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines. Archives of Microbiology, 205(12), 382. [Link]
-
Wu, W. C., et al. (2014). The role and mechanisms of cordycepin in inhibiting cancer cells. Brazilian Journal of Medical and Biological Research, 47(11), 921–929. [Link]
-
Tsai, Y. J., et al. (2010). Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat. Journal of agricultural and food chemistry, 58(8), 4638–4643. [Link]
-
Jin, Y., et al. (2022). Synthesis and In Vitro Evaluation of Adenosine Deaminase Resistant N-6 Aminal and Thioaminal Prodrugs of Cordycepin. Molecules, 27(15), 4983. [Link]
-
Guo, Z., et al. (2019). Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit. The Journal of biological chemistry, 294(49), 18636–18647. [Link]
Sources
- 1. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, antitumor and antibacterial activities of cordycepin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N6-Propionyl Cordycepin: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals at the forefront of therapeutic innovation, the handling of novel chemical entities like N6-Propionyl Cordycepin demands a commitment to safety that extends beyond the bench. As a modified nucleoside analog with potential cytotoxic properties, understanding its proper disposal is not merely a regulatory formality but a critical component of responsible research. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.
The Criticality of Proper Disposal: Understanding the Hazard Profile
This compound is a derivative of Cordycepin, a naturally occurring nucleoside analog known for its biological activities, including potential antitumor effects.[1][2][3][4] Cordycepin itself is classified as toxic if swallowed and can cause skin and serious eye irritation.[5][6] Given its structural similarity, this compound should be handled with the same level of caution, assuming a comparable hazard profile until comprehensive toxicological data is available.
The primary concern with compounds like this compound lies in their potential cytotoxicity.[3] These molecules are designed to interfere with cellular processes, which, while therapeutically beneficial in a targeted context, can pose risks to healthy cells upon unintended exposure.[7][8] Therefore, all waste generated from experiments involving this compound must be treated as cytotoxic waste.
Risk Assessment and Personal Protective Equipment (PPE): Your First Line of Defense
Before commencing any work that will generate this compound waste, a thorough risk assessment is mandatory. This assessment should identify all potential routes of exposure (inhalation, ingestion, skin contact) and outline specific measures to mitigate these risks.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against dermal absorption. Double-gloving is recommended when handling concentrated solutions or bulk powder. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and aerosols. |
| Lab Coat | Disposable, back-closing gown | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form to prevent inhalation of fine particles. |
Segregation and Collection of this compound Waste: A Step-by-Step Protocol
Proper segregation of cytotoxic waste at the point of generation is paramount to prevent cross-contamination and ensure compliant disposal.[9]
Workflow for Waste Segregation:
Caption: Workflow for the segregation of this compound waste.
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Items: Contaminated gloves, bench paper, pipette tips, vials, and other disposable labware.
-
Procedure:
-
At the end of each experiment, or when full, carefully place all solid waste into a designated, clearly labeled, yellow cytotoxic waste bag.
-
Do not overfill the bag.
-
Seal the bag securely before removing it from the immediate work area.
-
-
-
Liquid Waste:
-
Items: Unused solutions, cell culture media containing the compound, and solvent rinses.
-
Procedure:
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant waste container (e.g., a high-density polyethylene bottle).
-
The container must be clearly labeled with "Cytotoxic Waste," the name of the compound (this compound), and the approximate concentration.
-
Never mix incompatible waste streams.
-
Keep the container sealed when not in use.
-
-
-
Sharps Waste:
-
Items: Needles, syringes, and scalpels contaminated with this compound.
-
Procedure:
-
Immediately dispose of all contaminated sharps into a designated, puncture-resistant sharps container labeled for cytotoxic waste.
-
Do not recap, bend, or break needles.
-
-
Decontamination Procedures: Ensuring a Safe Workspace
Thorough decontamination of all surfaces and equipment is essential after handling this compound.
Decontamination Protocol:
-
Prepare a Decontamination Solution: A freshly prepared 10% bleach solution is effective for surface decontamination. For sensitive equipment, 70% ethanol may be used, but its efficacy against nucleoside analogs should be verified.
-
Surface Decontamination:
-
Wipe down all work surfaces (benchtops, fume hood sash, etc.) with the decontamination solution.
-
Allow for a contact time of at least 10 minutes before wiping with a clean, damp cloth.
-
-
Equipment Decontamination:
-
Non-disposable equipment should be thoroughly rinsed with an appropriate solvent (ensure compatibility) that is collected as cytotoxic liquid waste.
-
Follow this with a wash using a laboratory detergent and several rinses with purified water.
-
Final Disposal: Incineration is Key
The universally accepted method for the final disposal of cytotoxic waste is high-temperature incineration.[9][10] This process ensures the complete destruction of the active compound, preventing its release into the environment.
Final Disposal Workflow:
Caption: Final disposal pathway for this compound waste.
Your institution's Environmental Health & Safety (EH&S) department will have specific procedures for the collection and transport of cytotoxic waste. Always adhere to these internal guidelines.
Emergency Procedures: Preparedness is Crucial
In the event of a spill or personal exposure, immediate and appropriate action is critical.
Spill Response:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or involves a significant amount of powder.
-
Don appropriate PPE before attempting to clean the spill.
-
For liquid spills: Absorb with a spill pillow or absorbent pads.
-
For powder spills: Gently cover with damp paper towels to avoid raising dust.
-
Clean the area with a decontamination solution.
-
Collect all cleanup materials as cytotoxic solid waste.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Ingestion or Inhalation: Seek immediate medical attention.
In all cases of exposure, report the incident to your supervisor and EH&S department and consult the relevant Safety Data Sheet (SDS) for Cordycepin as a proxy.
By adhering to these rigorous disposal procedures, researchers can confidently work with this compound and other novel compounds, ensuring a safe and compliant laboratory environment. This commitment to safety is the bedrock of scientific integrity and innovation.
References
-
Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. PLOS ONE. [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]
-
Preparative isolation of cordycepin, N(6)-(2-hydroxyethyl)-adenosine and adenosine from Cordyceps militaris by macroporous resin and purification by recycling high-speed counter-current chromatography. PubMed. [Link]
-
A Systematic Review of the Biological Effects of Cordycepin. PubMed Central. [Link]
-
Cordycepin, a Characteristic Bioactive Constituent in Cordyceps militaris, Ameliorates Hyperuricemia through URAT1 in Hyperuricemic Mice. Frontiers in Pharmacology. [Link]
-
Guide to Cytotoxic Waste Compliance. Daniels Health. [Link]
-
Metabolic investigation and activity of Cordyceps militaris and cordycepin in cancer cell lines. Nottingham ePrints. [Link]
-
The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis. PubMed Central. [Link]
-
Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. ResearchGate. [Link]
-
Safety data sheet - N6-(6-Azido)hexyl-3'-dATP. Jena Bioscience. [Link]
-
Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. PubMed Central. [Link]
-
Technical Services - Disposal of Cytotoxic Waste. YouTube. [Link]
-
A Systematic Review of the Biological Effects of Cordycepin. MDPI. [Link]
-
A twenty-eight-day evaluation of cytotoxic drug vapor containment in drug-binding closed-system transfer device. National Institutes of Health. [Link]
-
Toxicity evaluation of cordycepin and its delivery system for sustained in vitro anti-lung cancer activity. National Institutes of Health. [Link]
-
Chemotherapy. Wikipedia. [Link]
-
Anti-Inflammatory Properties of the Medicinal Mushroom Cordyceps militaris Might Be Related to Its Linear (1→3)-β-D-Glucan. ResearchGate. [Link]
-
Cordyceps Extract Powder (2:1) Safety Data Sheet. AWS. [Link]
-
Cordycepin. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation of cordycepin, N(6)-(2-hydroxyethyl)-adenosine and adenosine from Cordyceps militaris by macroporous resin and purification by recycling high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cordycepin Cordyceps militaris Yes 73-03-0 [sigmaaldrich.com]
- 6. Cordycepin | C10H13N5O3 | CID 6303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A twenty-eight-day evaluation of cytotoxic drug vapor containment in drug-binding closed-system transfer device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy - Wikipedia [en.wikipedia.org]
- 9. danielshealth.com [danielshealth.com]
- 10. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Safe Handling of N6-Propionyl Cordycepin: Essential Safety and Disposal Protocols
As a novel derivative of the bioactive nucleoside analog cordycepin, N6-Propionyl Cordycepin presents both significant opportunities for drug development and a series of undefined handling risks.[1] This guide, developed for researchers and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this compound. Given the limited specific data on this compound, the protocols outlined here are grounded in the established principles for managing analogous research-grade compounds, particularly other nucleoside analogs and propionylated molecules.
Hazard Assessment: Understanding the Risk Profile
This compound is a modification of cordycepin, a 3'-deoxyadenosine.[1] Cordycepin itself is known to be toxic if swallowed and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[3] The addition of a propionyl group may alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to different toxicological endpoints.
Inherent Risks of Nucleoside Analogs:
Nucleoside analogs, as a class, are designed to interfere with DNA and RNA synthesis.[4] This mechanism of action is the basis for their therapeutic effects, including potent anticancer and antiviral activities.[4][5] However, this same mechanism can also pose risks to healthy cells. Some nucleoside analogs have been shown to cause:
-
Mitochondrial toxicity: They can be incorporated into mitochondrial DNA, leading to mitochondrial dysfunction.[6] This can manifest as myopathy, neuropathy, pancreatitis, and bone marrow suppression.[6][7]
-
Genotoxicity: Many nucleoside analogs can induce chromosomal aberrations.[8]
-
Organ toxicity: Liver injury is a known side effect of some nucleoside analogs.[6]
Due to the limited toxicological data available for this compound, it should be handled as a hazardous compound with the potential for significant biological activity.[9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid compound (weighing, aliquoting) | Safety glasses with side shields or chemical splash goggles.[10][11][12] | Two pairs of nitrile gloves.[10] | Lab coat.[10][11] | Use of a certified chemical fume hood is mandatory.[10] |
| Preparing solutions | Chemical splash goggles.[10][11][12] | Two pairs of nitrile gloves.[10] | Lab coat.[10][11] | Work within a chemical fume hood.[10] |
| Cell culture and in-vitro assays | Safety glasses with side shields.[12] | Nitrile gloves.[10] | Lab coat.[10][11] | Work within a biological safety cabinet (BSC). |
| Animal handling (in vivo studies) | Safety glasses with side shields or face shield.[12] | Nitrile gloves.[10] | Solid-front lab gown. | Dependent on animal housing and administration route. Consult with institutional animal care and use committee (IACUC) and environmental health and safety (EHS) professionals. |
Key Considerations for PPE Selection and Use:
-
Glove Compatibility: Always consult the glove manufacturer's chemical resistance guide to ensure nitrile gloves are appropriate for the solvents being used to dissolve this compound.
-
Double Gloving: When handling the neat compound or concentrated solutions, wearing two pairs of gloves provides an extra layer of protection against accidental exposure.
-
Proper Donning and Doffing: Follow institutional procedures for donning and doffing PPE to avoid cross-contamination.
Operational Plan: From Receipt to Use
A clear and concise operational plan is essential for minimizing the risk of exposure and ensuring the integrity of the research.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Receiving and Unpacking: Upon receipt, inspect the package for any signs of damage. Wear appropriate PPE (lab coat, gloves, and safety glasses) when unpacking.
-
Storage: Store this compound at -20°C in a clearly labeled, designated area away from incompatible materials.[5]
-
Weighing and Aliquoting: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[10] Use dedicated spatulas and weigh boats.
-
Solution Preparation: Prepare solutions in a chemical fume hood.[10] Cordycepin is soluble in organic solvents like DMSO and dimethylformamide.[9]
-
Experimental Use:
-
In-vitro: Conduct all cell culture and in-vitro experiments in a biological safety cabinet (BSC) to maintain sterility and protect the user from aerosols.
-
In-vivo: All animal procedures must be approved by the IACUC. Handle animals in a designated area and follow all institutional guidelines for the administration of investigational compounds.
-
-
Spill Response: In the event of a spill, immediately alert others in the area. Evacuate if necessary. Follow your institution's spill response procedures. A spill kit containing absorbent materials, appropriate cleaning agents, and waste disposal bags should be readily available.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Pathways
Caption: Waste segregation and disposal pathways.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste bag.[13]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[14] Do not pour any solutions down the drain.[15]
-
Sharps: All sharps, such as needles and syringes, must be disposed of in a puncture-resistant sharps container.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory disinfectant).
-
Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety department or a licensed hazardous waste contractor.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for this compound or a similar compound available for emergency responders.
Conclusion
The safe handling of this compound is paramount for protecting researchers and ensuring the integrity of scientific data. By adhering to the principles of hazard assessment, proper PPE use, and meticulous operational and disposal planning, laboratories can minimize the risks associated with this promising research compound.
References
-
Encann Shop. Cordycepin - Action and Properties. [Link]
-
National Institutes of Health. Nucleoside Analogues - LiverTox. [Link]
-
University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]
-
Jena Bioscience. N6-(6-Azido)hexyl-3'-dATP Safety Data Sheet. [Link]
-
National Institutes of Health. Cordycepin - PubChem. [Link]
-
National Institutes of Health. Genetic risks of antiviral nucleoside analogues--a survey. [Link]
-
WebMD. Cordyceps: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
National Institutes of Health. Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. [Link]
-
PLOS. Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin. [Link]
-
University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]
-
ACS Publications. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. [Link]
-
MDPI. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms. [Link]
-
Nuclear Regulatory Commission. Radioactive Waste Management Technology Chapter 5. [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry. [Link]
-
National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]
-
National Institutes of Health. Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries. [Link]
-
University of Nevada, Reno. Radioactive Waste Disposal Guidelines. [Link]
-
ResearchGate. Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. [Link]
-
Princeton University. Personal Protective Equipment – Lab Safety. [Link]
-
Wikipedia. Zidovudine. [Link]
-
MDPI. Nucleoside Analogs. [Link]
-
University of Louisville. WASTE DISPOSAL MANUAL. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Cordycepin | C10H13N5O3 | CID 6303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. encann.pl [encann.pl]
- 5. Cordycepin | 73-03-0 [chemicalbook.com]
- 6. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Genetic risks of antiviral nucleoside analogues--a survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. peptide24.store [peptide24.store]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. orf.od.nih.gov [orf.od.nih.gov]
- 14. Hazardous Radioactive Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 15. louisville.edu [louisville.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
